3-Ethoxycarbonylphenyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-isothiocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)8-4-3-5-9(6-8)11-7-14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHONYMFRSKTLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334382 | |
| Record name | Ethyl 3-isothiocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3137-84-6 | |
| Record name | Ethyl 3-isothiocyanatobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3137-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-isothiocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3137-84-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Ethoxycarbonylphenyl Isothiocyanate: A Keystone Reagent in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Ethoxycarbonylphenyl isothiocyanate, a versatile aromatic isothiocyanate, has emerged as a critical building block in the synthesis of novel therapeutic agents. Its unique bifunctional nature, possessing both a reactive isothiocyanate moiety and a modifiable ethoxycarbonyl group, offers a strategic advantage in the design of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a particular focus on its application in the development of innovative pharmaceuticals. By exploring the causality behind experimental choices and grounding claims in authoritative references, this document serves as an essential resource for researchers aiming to leverage the full potential of this powerful synthetic intermediate.
Physicochemical and Spectral Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic chemistry. While experimental data for this specific isomer is not extensively documented, a combination of data from its isomers and closely related analogs provides a reliable profile.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Analog Data) | Ethyl 4-isothiocyanatobenzoate (CAS 1205-06-7) | 3-Methoxycarbonylphenyl isothiocyanate (CAS 3125-66-4) |
| Molecular Formula | C₁₀H₉NO₂S | C₁₀H₉NO₂S | C₉H₇NO₂S |
| Molecular Weight | 207.25 g/mol | 207.25 g/mol | 193.22 g/mol [1] |
| Appearance | White to yellow solid (predicted) | White to yellow solid[2] | Not specified |
| Melting Point | Not available | 57 °C[2] | Not available |
| Boiling Point | ~123-127 °C at 1 mmHg (estimated) | 123-127 °C at 1 mmHg[2] | 105-106 °C at 0.45 mmHg[1] |
| Density | ~1.14 g/cm³ (estimated) | 1.14 g/cm³[2] | 1.23 g/cm³[1] |
| Solubility | Soluble in most organic solvents; hydrolyzes in water[1] | Soluble in organic solvents | Hydrolyzes in water[1] |
| Storage Conditions | 2-8°C, under inert atmosphere, moisture sensitive | Cool, ventilated environment[2] | Keep Cold (2-8°C recommended)[1] |
Spectral Characterization
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. The characteristic spectral features are outlined below, with data inferred from its isomer, ethyl 4-isothiocyanatobenzoate, and general knowledge of the functional groups.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) is expected in the region of 2000-2200 cm⁻¹[3]. Additionally, a strong carbonyl (C=O) stretch from the ester group will be prominent around 1720 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm). The aromatic protons will appear as a complex multiplet pattern in the range of 7.2-8.2 ppm, consistent with a 1,3-disubstituted benzene ring.
-
¹³C NMR: The isothiocyanate carbon (-N=C =S) typically gives a signal in the range of 125-140 ppm, which can sometimes be broad[4]. The ester carbonyl carbon will resonate downfield, typically above 165 ppm. Signals for the aromatic carbons and the ethyl group carbons will also be present in their respective expected regions.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to its molecular weight (207.25 m/z). Fragmentation patterns will likely involve the loss of the ethoxy group (-OC₂H₅), the carbonyl group (-CO), and cleavage of the isothiocyanate moiety. For ethyl 4-isothiocyanatobenzoate, major fragments are observed at m/z 162, 134, and 207[5].
Synthesis and Experimental Protocols
The synthesis of aryl isothiocyanates can be achieved through several established methods. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
General Synthesis from the Corresponding Amine
A common and reliable method for the preparation of aryl isothiocyanates is the reaction of the corresponding primary amine with thiophosgene or a thiophosgene equivalent. For this compound, the starting material would be ethyl 3-aminobenzoate.
Diagram 1: General Synthesis of this compound
Caption: Synthesis of this compound from ethyl 3-aminobenzoate.
Step-by-Step Protocol (Adapted from general procedures):
-
Dissolution: Dissolve ethyl 3-aminobenzoate (1 equivalent) in a suitable anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (Et₃N) (2.2 equivalents), to the solution and stir.
-
Addition of Thiocarbonylating Agent: Slowly add a solution of 1,1'-thiocarbonyldiimidazole (TCDI) (1.1 equivalents) in the same solvent to the reaction mixture at room temperature. The use of TCDI is often preferred over the highly toxic thiophosgene.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the high reactivity of the isothiocyanate group (-N=C=S). The central carbon atom is highly electrophilic and readily undergoes nucleophilic attack.
Reaction with Nucleophiles: The Gateway to Thioureas and Heterocycles
The most fundamental reaction of isothiocyanates is their addition reaction with nucleophiles, particularly primary and secondary amines, to form substituted thioureas. This reaction is typically fast and proceeds with high yield.
Diagram 2: Reactivity of this compound with Amines
Caption: Formation of thiourea derivatives from this compound.
This thiourea linkage is a common pharmacophore and serves as a versatile intermediate for the synthesis of various nitrogen- and sulfur-containing heterocycles, which are prevalent in many biologically active compounds[2][6].
Step-by-Step Protocol for Thiourea Synthesis:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol, THF, or DCM.
-
Amine Addition: Add the desired primary or secondary amine (1 equivalent) to the solution. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Isolation: The thiourea product often precipitates from the reaction mixture upon completion. If not, the solvent can be removed under reduced pressure.
-
Purification: The resulting thiourea can be purified by recrystallization or column chromatography if necessary.
Applications in Drug Discovery and Development
The isothiocyanate functional group is a well-established pharmacophore found in numerous natural and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][7]. This compound, in particular, provides a scaffold that can be elaborated into diverse libraries of compounds for drug screening.
Synthesis of Bioactive Thiourea Derivatives
Thiourea derivatives synthesized from this compound have shown promise in various therapeutic areas. The phenyl ring can be further functionalized, and the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, allowing for a wide range of structural modifications to optimize biological activity and pharmacokinetic properties. These derivatives have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents[2][8].
Precursor for Heterocyclic Scaffolds
The thiourea derivatives obtained from this compound are valuable precursors for the synthesis of various heterocyclic systems, such as benzothiazoles and quinazolines, which are core structures in many approved drugs[8]. The reactivity of the thiourea moiety allows for cyclization reactions to build these complex ring systems.
Role as a Covalent Modifier in Chemical Biology
Isothiocyanates can act as covalent inhibitors by reacting with nucleophilic residues, such as cysteine or lysine, on target proteins[7]. This property is increasingly being exploited in the design of targeted covalent inhibitors, which can offer advantages in terms of potency and duration of action. The ethoxycarbonylphenyl group can be tailored to direct the molecule to the desired protein binding site.
Safety and Handling
This compound is expected to have similar handling requirements to other aryl isothiocyanates. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place[1]. Isothiocyanates are generally considered to be lachrymators and skin and respiratory irritants.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of a wide array of biologically active molecules. Its straightforward synthesis, predictable reactivity, and the potential for diverse structural modifications make it an indispensable tool for medicinal chemists and drug discovery scientists. A comprehensive understanding of its chemical properties and reactivity, as detailed in this guide, is crucial for unlocking its full potential in the development of next-generation therapeutics.
References
Please note that a comprehensive list of clickable references would be provided in a digital version of this document. The references below correspond to the citations in the text.
- Exploring Ethyl 4-Isothiocyanatobenzoate: Properties and Applic
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. (URL: [Link])
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. NIH. (URL: [Link])
- Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. (URL not provided)
- Supporting information - The Royal Society of Chemistry. (URL not provided)
- RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences. (URL not provided)
-
Ethyl 3-isothiocyanatopropionate - the NIST WebBook. (URL: [Link])
-
Ethyl 4-isothiocyanatobenzoate | C10H9NO2S | CID 71003 - PubChem. (URL: [Link])
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. (URL: [Link])
-
Ethyl isothiocyanate | C3H5NS | CID 10966 - PubChem. (URL: [Link])
-
Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl... - PubMed. (URL: [Link])
-
Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers. (URL: [Link])
- Chemical shifts - UCL. (URL not provided)
-
Mass Spectra of Isothiocyanates - ANDERS KJÆR - SciSpace. (URL: [Link])
- Recent Advancement in the Synthesis of Isothiocyan
-
Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing). (URL: [Link])
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Amazon S3. (URL not provided)
-
Ethyl 3-cyanobenzoate - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
- The Role of Isothiocyanates in Pharmaceutical Synthesis. (URL not provided)
-
Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur - MDPI. (URL: [Link])
-
Synthesis of ethoxycarbonyl isothiocyanate by orthogonal design | Request PDF. (URL: [Link])
-
Ethyl 3-hydroxybenzoate - the NIST WebBook. (URL: [Link])
-
Mass Spectrum of Ethyl iso-allocholate (RT- 29.081 min.) - ResearchGate. (URL: [Link])
-
Ethyl 3-hydroxybenzoate - the NIST WebBook. (URL: [Link])
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3-Ethoxycarbonylphenyl isothiocyanate CAS number
An In-depth Technical Guide to 3-Ethoxycarbonylphenyl Isothiocyanate
Abstract
This technical guide provides a comprehensive overview of this compound (CAS Number: 3137-84-6 ), a versatile aromatic isothiocyanate intermediate.[1] Aryl isothiocyanates represent a pivotal class of organosulfur compounds, valued for their dynamic reactivity and significant role as building blocks in the synthesis of biologically active molecules. The isothiocyanate (–N=C=S) functional group is a well-established pharmacophore present in numerous natural and synthetic compounds that exhibit a range of therapeutic properties, including anticancer and antimicrobial activities.[2] This document is structured to provide researchers, chemists, and drug development professionals with detailed insights into the compound's properties, synthesis, reactivity, and safe handling, grounded in established scientific principles and field-proven applications.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical properties is fundamental to its successful application in experimental design. The quantitative data for this compound are summarized below. These properties are critical for designing synthetic protocols, purification strategies, and for the characterization of its derivatives.
| Property | Value | Source(s) |
| CAS Number | 3137-84-6 | [1] |
| IUPAC Name | Ethyl 3-isothiocyanatobenzoate | [3] |
| Molecular Formula | C₁₀H₉NO₂S | [1][3] |
| Molecular Weight | 207.25 g/mol | [1][3] |
| SMILES | CCOC(=O)c1cccc(N=C=S)c1 | [3] |
| InChI Key | MCHONYMFRSKTLR-UHFFFAOYSA-N | [3] |
| Appearance | Light yellow liquid (typical) | [4] |
| Storage Conditions | Store in a cool, well-ventilated place. Keep container tightly closed.[4][5] | For long-term stability, refrigeration (2-8°C) is recommended. |
Synthesis and Mechanism
The synthesis of aryl isothiocyanates can be achieved through several established methods, often starting from the corresponding aniline derivative. The most common industrial and laboratory-scale syntheses involve thiocarbonyl transfer reagents like thiophosgene or, for greener approaches, carbon disulfide.[2] An alternative, high-yield method involves the reaction of a primary amine's corresponding chloroformate with a thiocyanate salt, often facilitated by a phase-transfer catalyst.
General Synthesis Workflow
The diagram below illustrates a common and efficient pathway for synthesizing isothiocyanates from an amine precursor. This process avoids highly toxic reagents like thiophosgene by using ethyl chloroformate and sodium thiocyanate.
Caption: General workflow for synthesizing this compound.
Detailed Experimental Protocol: Phase-Transfer Catalysis Method
This protocol is adapted from methodologies proven to be effective for the synthesis of related isothiocyanates, offering high yields and improved safety profiles.[6]
Materials:
-
Ethyl 3-aminobenzoate
-
Ethyl chloroformate
-
Sodium thiocyanate (NaSCN)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve Ethyl 3-aminobenzoate in dichloromethane.
-
Formation of the Amine Salt: Cool the solution to 0°C using an ice bath. Slowly add a solution of sodium bicarbonate.
-
Addition of Ethyl Chloroformate: While vigorously stirring, add ethyl chloroformate dropwise, maintaining the temperature below 10°C. Causality Note: This slow addition is crucial to control the exothermic reaction and prevent the formation of urea byproducts.
-
Introduction of Thiocyanate: After the addition is complete, add sodium thiocyanate and a catalytic amount of TBAB to the mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound is rooted in the electrophilic nature of the central carbon atom in the –N=C=S group. This carbon is highly susceptible to attack by a wide range of nucleophiles, making it a cornerstone for constructing diverse heterocyclic systems.
Core Reactivity: Nucleophilic Addition
The primary reaction pathway involves the addition of nucleophiles (e.g., amines, alcohols, thiols) across the C=S bond. The reaction with primary or secondary amines is particularly robust, leading to the formation of substituted thiourea derivatives. These thiourea scaffolds are prevalent in many pharmacologically active compounds.
Caption: Core reactivity workflow of this compound.
Application in Heterocyclic Synthesis
The thiourea derivatives formed from this compound are not merely final products but versatile intermediates for further cyclization reactions.[7][8] For instance, reaction with α-haloketones can lead to the formation of highly substituted thiazole rings, a privileged structure in medicinal chemistry. The presence of the ethoxycarbonyl group provides an additional synthetic handle for further molecular elaboration, such as amide formation or reduction to an alcohol.
Example Application: Synthesis of a Potential Kinase Inhibitor Scaffold
-
Step 1: React this compound with a primary amine containing a desired pharmacophore (e.g., 4-amino-pyridine).
-
Step 2: The resulting thiourea is then treated with an α-bromoketone (e.g., 2-bromoacetophenone) in a Hantzsch-type thiazole synthesis.
-
Step 3: The ester group on the phenyl ring can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to explore structure-activity relationships (SAR) for a target protein.
This modular approach allows for the rapid generation of a library of diverse compounds, accelerating the hit-to-lead optimization process in drug discovery.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety. The following guidelines are derived from standard Safety Data Sheets (SDS).[4][5][9]
| Hazard Category | Description and Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4][9] Prevention: Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |
| Skin Corrosion / Irritation | Causes severe skin burns and eye damage.[4][5] Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Wash face, hands, and any exposed skin thoroughly after handling.[5] |
| Eye Damage | Causes serious eye damage.[5] First Aid: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5] |
| Storage | Store locked up in a well-ventilated place. Keep container tightly closed.[5] The compound is moisture-sensitive; storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term purity. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5] |
Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield (European Standard EN166).[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[9]
-
Skin and Body Protection: Wear a lab coat and long-sleeved clothing.[9]
Conclusion
This compound is a valuable and highly reactive chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined reactivity, centered on the electrophilic isothiocyanate group, provides a reliable entry point for the synthesis of diverse nitrogen- and sulfur-containing heterocycles. The additional functionality offered by the ethoxycarbonyl group enhances its utility as a versatile building block for constructing complex molecular architectures. A thorough understanding of its properties, synthetic routes, and stringent adherence to safety protocols will enable researchers to fully leverage the potential of this compound in their research and development endeavors.
References
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Chemical Properties of this compound (CAS 3137-84-6) - Cheméo. [Link]
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Ethyl 3-isocyanatobenzoate | C10H9NO3 | CID 589806 - PubChem - NIH. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. [Link]
-
3-(Methoxycarbonyl)phenyl isothiocyanate - High purity | EN - Georganics. [Link]
-
Exploring Ethyl 4-Isothiocyanatobenzoate: Properties and Applications. [Link]
-
Ethyl 4-isothiocyanatobenzoate | C10H9NO2S | CID 71003 - PubChem - NIH. [Link]
-
ethyl isothiocyanate, 542-85-8 - The Good Scents Company. [Link]
-
Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur - MDPI. [Link]
- CN104761479B - Synthesis process for ethoxy carbonyl isothiocyanate - Google P
-
Reactivity and diverse synthetic applications of acyl isothiocyanates - arkat usa. [Link]
-
Synthesis of ethoxycarbonyl isothiocyanate by orthogonal design | Request PDF. [Link]
-
Synthesis of Isothiocyanates: A Review - CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. [Link]
-
(PDF) ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates - ResearchGate. [Link]
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An In-depth Technical Guide to 3-Ethoxycarbonylphenyl Isothiocyanate: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
Authored for the discerning scientific community, this guide delineates the essential technical landscape of 3-Ethoxycarbonylphenyl isothiocyanate. As a Senior Application Scientist, my objective is to transcend a mere recitation of facts, instead providing a narrative grounded in mechanistic causality and practical, field-proven insights. This document is structured to serve as a comprehensive resource, flowing from the molecule's fundamental properties to its synthesis, reactivity, and its burgeoning role in the intricate tapestry of modern drug discovery. Every protocol and piece of data has been curated to ensure reliability and reproducibility, the cornerstones of scientific integrity.
Core Molecular Attributes
This compound, systematically named ethyl 3-isothiocyanatobenzoate, is an aromatic organic compound distinguished by the presence of both an ethoxycarbonyl group and a reactive isothiocyanate moiety on a benzene ring, arranged in a meta substitution pattern. This unique bifunctionality makes it a valuable reagent in synthetic organic chemistry.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe utilization in experimental design. The key attributes of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉NO₂S | [1] |
| Molecular Weight | 207.25 g/mol | [1] |
| CAS Number | 3137-84-6 | [1] |
| Appearance | White to cream or yellow crystalline solid/powder | [2] |
| Melting Point | 52 - 56 °C | [2] |
| Boiling Point | 123 - 127 °C | [2] |
| Solubility | Soluble in many organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate. |
Synthesis of this compound: A Protocol Built on Trust
The synthesis of isothiocyanates from primary amines is a cornerstone of organic synthesis. While various methods exist, including the use of toxic reagents like thiophosgene, a more common and safer laboratory-scale approach involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[3][4] The following protocol is a robust, self-validating method adapted from established procedures for analogous compounds.[5]
Causality Behind the Synthetic Strategy
The chosen two-step, one-pot synthesis from ethyl 3-aminobenzoate is predicated on efficiency and safety. The initial nucleophilic attack of the amine on carbon disulfide forms the dithiocarbamate anion, which is stabilized as a triethylammonium salt. The subsequent addition of a desulfurating agent, such as ethyl chloroformate, induces an intramolecular cyclization and elimination sequence to yield the desired isothiocyanate. This method avoids the use of highly toxic and volatile reagents.
Detailed Experimental Protocol
Materials:
-
Ethyl 3-aminobenzoate
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Ethyl Chloroformate
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dithiocarbamate Salt Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve ethyl 3-aminobenzoate (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add triethylamine (1.1 equivalents) followed by the dropwise addition of carbon disulfide (1.2 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
-
Desulfurization to Isothiocyanate:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Analytical Characterization: A Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group of the ester, and potentially long-range couplings. The aromatic region will display a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the isothiocyanate carbon (typically broad), the ester carbonyl, the aromatic carbons, and the carbons of the ethyl group. The isothiocyanate carbon signal is often broad due to quadrupolar relaxation and the specific chemical environment, a known phenomenon for this functional group.[7]
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the presence of the key functional groups. A strong, sharp absorption band characteristic of the asymmetric stretch of the isothiocyanate group (-N=C=S) is expected in the range of 2000-2200 cm⁻¹. Additionally, a strong absorption corresponding to the carbonyl (C=O) stretch of the ester will be present around 1715-1730 cm⁻¹.[8]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 207, corresponding to the molecular weight of C₁₀H₉NO₂S.[6] Characteristic fragmentation patterns for isothiocyanates may also be observed.[9]
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is primarily dictated by the high electrophilicity of the central carbon atom in the isothiocyanate group. This makes it an excellent substrate for nucleophilic addition reactions.
Reaction with Nucleophiles: The Gateway to Thioureas
The most prominent reaction of isothiocyanates is their facile reaction with primary and secondary amines to form N,N'-disubstituted thioureas.[10][11] This reaction is typically high-yielding and proceeds under mild conditions. The thiourea moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, antiviral, and anticancer properties.[10][11][12] The ethoxycarbonyl group on the phenyl ring of this compound can be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid, allowing for the introduction of additional diversity and functionality into the final molecules.
Role in Medicinal Chemistry and Drug Design
While specific examples for the meta-isomer are less prevalent in the literature than for its para-counterpart, the isothiocyanate functional group itself is a well-established pharmacophore. Isothiocyanates are known to exhibit a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][13] The ability of this compound to serve as a scaffold for the synthesis of novel thiourea libraries makes it a compound of significant interest for lead generation and optimization in drug discovery programs.
Safety, Handling, and Storage
As with all reactive chemical reagents, proper handling and storage of this compound are essential for laboratory safety.
-
Hazards: Isothiocyanates are generally considered to be irritants and lachrymators. They can cause irritation to the skin, eyes, and respiratory tract. Harmful if swallowed, inhaled, or absorbed through the skin.[2]
-
Handling: Always handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile rubber is recommended), and a lab coat.[2]
-
Storage: Store in a cool, dry place away from moisture, as isothiocyanates can be sensitive to hydrolysis. Keep the container tightly sealed.
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of a diverse range of organic compounds, particularly thiourea derivatives with potential pharmacological applications. Its synthesis from readily available starting materials via a safe and reliable protocol, combined with its predictable reactivity, makes it an attractive building block for researchers in medicinal chemistry and drug development. A comprehensive understanding of its physicochemical properties, spectroscopic characteristics, and safe handling procedures, as outlined in this guide, is crucial for its effective and responsible use in the laboratory.
References
-
The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of methyl benzoate (3a). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
- Glaser, R., Hillebrand, R., & Gates, K. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. The Journal of Organic Chemistry, 80(9), 4713–4721.
-
PubChem. (n.d.). Ethyl thiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-isothiocyanatobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiourea derivatives with pharmacological properties. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). Ethyl 3-isothiocyanatopropionate. NIST Chemistry WebBook. Retrieved from [Link]
- Limban, C., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 26(9), 2465.
-
PrepChem.com. (n.d.). Synthesis of ethyl p-isothiocyanatobenzoate. Retrieved from [Link]
-
NIST. (n.d.). Ethyl 3-isothiocyanatopropionate. NIST Chemistry WebBook. Retrieved from [Link]
- Butler, R. N., & Coyne, A. G. (2014).
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethoxycarbonyl isothiocyanate by orthogonal design. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenyl isothiocyanate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl isothiocyanatoformate. National Center for Biotechnology Information. Retrieved from [Link]
- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.
- Agerbirk, N., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 118, 149-160.
-
Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. (n.d.). Retrieved from [Link]
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Retrieved from [Link]
-
ResearchGate. (2025). Recent Advances in the Synthesis and Applications of Isothiocyanates. Retrieved from [Link]
-
NIST. (n.d.). Ethyl 3-hydroxybenzoate. NIST Chemistry WebBook. Retrieved from [Link]
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3-Ethoxycarbonylphenyl isothiocyanate synthesis protocol
An In-Depth Technical Guide to the Synthesis of 3-Ethoxycarbonylphenyl Isothiocyanate
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of this compound (ethyl 3-isothiocyanatobenzoate). Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers field-proven insights to ensure successful and reproducible synthesis.
Introduction: Strategic Importance of this compound
This compound is an aromatic isothiocyanate, a class of organosulfur compounds of significant interest in medicinal chemistry and materials science.[1] The isothiocyanate functional group (–N=C=S) is a versatile electrophilic handle, making it a crucial building block for the synthesis of a wide array of nitrogen- and sulfur-containing molecules, most notably thiourea derivatives and various heterocycles.[2][3] These structures are often scaffolds for biologically active compounds with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4]
The synthesis of aryl isothiocyanates, however, presents challenges. Historically, the use of highly toxic and moisture-sensitive reagents like thiophosgene was common.[2][5] This has driven the development of safer, more robust, and scalable protocols, primarily centered around the use of carbon disulfide, which will be the focus of this guide.[2][6]
Core Synthetic Strategies: A Comparative Overview
The conversion of a primary amine—in this case, ethyl 3-aminobenzoate—to its corresponding isothiocyanate is the most direct synthetic route. Several methods exist, each with distinct advantages and disadvantages.
| Method | Key Reagents | Advantages | Disadvantages |
| Thiophosgene Route | Thiophosgene (CSCl₂), Base | High reactivity, fast reaction times, broad applicability.[5] | Extremely toxic, requires stringent safety protocols and specialized handling.[2][5] |
| Carbon Disulfide Route | Carbon Disulfide (CS₂), Base, Desulfurizing Agent | Significantly lower toxicity, readily available reagents, scalable.[2][7] | Often a two-step process, potential for thiourea byproduct formation.[8] |
| Thiocarbonyl Transfer | 1,1'-Thiocarbonyldi-2(1H)-pyridone (TCDP) | Milder, neutral conditions, good for sensitive substrates.[5] | Reagent can be expensive, longer reaction times may be required.[2][5] |
Given the balance of safety, efficiency, and cost-effectiveness, the carbon disulfide route has become the standard in many laboratories. This guide will detail a robust protocol based on this method.
The Carbon Disulfide Pathway: Mechanism and Rationale
The synthesis proceeds via a two-stage, one-pot process. Understanding the mechanism is critical for troubleshooting and optimization.
-
Formation of the Dithiocarbamate Salt: The primary amine (ethyl 3-aminobenzoate) acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is immediately deprotonated by a base (e.g., triethylamine) to form a stable dithiocarbamate salt. This initial step is crucial and its completion minimizes the presence of unreacted amine, which can lead to byproduct formation.[8]
-
Desulfurization: The dithiocarbamate salt is then treated with an electrophilic desulfurizing agent. This guide utilizes p-toluenesulfonyl chloride (tosyl chloride), a common and effective choice.[9] The tosyl chloride activates the dithiocarbamate, facilitating an intramolecular cyclization and subsequent elimination. This concerted decomposition releases the isothiocyanate product, along with byproducts that can be easily removed during work-up.
Reaction Mechanism Visualization
Caption: Figure 1: Reaction Mechanism for Isothiocyanate Synthesis
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound from ethyl 3-aminobenzoate on a laboratory scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Notes |
| Ethyl 3-aminobenzoate | C₉H₁₁NO₂ | 165.19 | 10.0 | 1.65 | ~1.5 | Starting material |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 22.0 | 2.23 | 3.05 | Base (d=0.726) |
| Carbon Disulfide (CS₂) | CS₂ | 76.14 | 11.0 | 0.84 | 0.66 | Toxic, use in fume hood (d=1.263) |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 11.0 | 2.10 | - | Desulfurizing agent |
| Tetrahydrofuran (THF) | C₄H₈O | - | - | - | 50 | Anhydrous solvent |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl 3-aminobenzoate (1.65 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous tetrahydrofuran (50 mL) to the flask and stir until the amine is fully dissolved. Add triethylamine (3.05 mL, 22.0 mmol) via syringe.
-
Dithiocarbamate Formation: While stirring at room temperature, add carbon disulfide (0.66 mL, 11.0 mmol) dropwise over 5 minutes. A slight exotherm and the formation of a precipitate may be observed. Stir the resulting slurry at room temperature for 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.[8]
-
Desulfurization: Cool the reaction mixture to 0 °C using an ice-water bath. In one portion, add solid p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) to the slurry.
-
Reaction Completion: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction should become a clearer solution as the dithiocarbamate salt is consumed.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove any precipitated salts, washing the pad with a small amount of THF or ethyl acetate.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic solution sequentially with 1 M HCl (2 x 25 mL), water (25 mL), and saturated sodium chloride (brine) solution (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 5% EtOAc in hexanes and gradually increasing to 15%). Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to afford this compound.
Experimental Workflow Visualization
Caption: Figure 2: Experimental Workflow
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete dithiocarbamate formation; Ineffective desulfurizing agent; Reagents are not anhydrous. | Ensure complete consumption of amine by TLC before adding TsCl. Use fresh, high-purity reagents. Ensure all glassware is dry and use anhydrous solvents.[8] |
| Thiourea Byproduct | Presence of unreacted amine when the isothiocyanate is formed. Water present in the reaction. | Increase stirring time for dithiocarbamate formation. Ensure a slight excess of CS₂ and base. Conduct the reaction under an inert (N₂) atmosphere.[8] |
| Difficult Purification | Byproducts from TsCl co-elute with the product. | The aqueous work-up is critical. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities before the brine wash. Optimize the chromatography eluent for better separation. |
| Reaction Stalls | The starting amine is electron-deficient and less nucleophilic. | For particularly electron-deficient amines, a stronger base or a two-step approach (isolating the dithiocarbamate salt first) may improve yields.[8][10] |
Conclusion
The synthesis of this compound via the carbon disulfide and tosyl chloride method represents a reliable, safe, and scalable alternative to legacy protocols using thiophosgene. Success hinges on a solid understanding of the reaction mechanism, careful execution of the experimental procedure, and diligent purification. By following this guide, researchers can confidently produce this valuable intermediate for applications in drug discovery and chemical synthesis.
References
-
Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines. The Journal of Organic Chemistry, 72(10), 3969–3971. Available at: [Link]
-
Ye, S., Wu, J., & Wu, J. (2015). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 11, 1204–1210. Available at: [Link]
-
Kim, T., & Park, H. (2023). Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. Available at: [Link]
- Synthesis of Isothiocyanates: A Review. (2020). Chemistry & Biology Interface.
-
Ábrányi-Balogh, P. (2023). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 28(15), 5789. Available at: [Link]
-
Li, W., et al. (2015). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules, 20(8), 14649–14660. Available at: [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Available at: [Link]
-
Organic Chemistry Portal. Isothiocyanate synthesis. Available at: [Link]
-
Wu, J., et al. (2014). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry, 16(7), 3447-3452. Available at: [Link]
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synthesis of 3-Ethoxycarbonylphenyl isothiocyanate from 3-aminobenzoic acid
A Guide to the Synthesis of 3-Ethoxycarbonylphenyl Isothiocyanate
An In-depth Technical Guide for Chemical Research and Development
Executive Summary
This compound is a valuable bifunctional molecule, serving as a crucial building block in the synthesis of a wide array of heterocyclic compounds and pharmacologically active agents. Its structure incorporates both an electrophilic isothiocyanate group and an ethoxycarbonyl moiety, enabling diverse subsequent chemical transformations. This guide provides a comprehensive, in-depth exploration of the robust two-step synthetic pathway commencing from the readily available starting material, 3-aminobenzoic acid.
This document is structured to provide not only detailed, actionable experimental protocols but also the underlying chemical principles and critical safety considerations. The synthesis is logically divided into two primary stages: the Fischer esterification of 3-aminobenzoic acid to yield the intermediate, ethyl 3-aminobenzoate, followed by the conversion of the amine functionality to the target isothiocyanate. Particular emphasis is placed on the safe handling of hazardous reagents, such as thiophosgene, and the rationale behind the selection of specific reaction conditions and purification techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this important synthetic sequence.
Introduction to the Synthetic Strategy
The is a classic two-step process that leverages fundamental organic transformations. The overall strategy is outlined below:
-
Step 1: Fischer Esterification. The carboxylic acid group of 3-aminobenzoic acid is converted to an ethyl ester. This is typically achieved through an acid-catalyzed reaction with an excess of ethanol, which serves as both the reagent and the solvent. This step protects the carboxylic acid and introduces the desired ethoxycarbonyl group.
-
Step 2: Isothiocyanation. The primary aromatic amine group of the resulting ethyl 3-aminobenzoate is then converted into an isothiocyanate. The most common and established method for this transformation involves the use of thiophosgene (CSCl₂) or its equivalents.[1] This reaction is highly efficient but requires stringent safety protocols due to the extreme toxicity of the reagent.
The following sections will dissect each of these steps, providing mechanistic insights, detailed experimental procedures, and expert commentary on optimizing the synthesis for yield and purity.
Overall Synthetic Workflow
The complete transformation from starting material to the final product is illustrated in the workflow diagram below.
Caption: Overall two-step synthesis of this compound.
Step 1: Fischer Esterification of 3-Aminobenzoic Acid
The initial step in the synthesis is the conversion of 3-aminobenzoic acid to its corresponding ethyl ester, ethyl 3-aminobenzoate.[2] This is a classic Fischer esterification reaction.
Principle and Mechanism
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. The reaction is typically driven to completion by using a large excess of the alcohol and/or by removing the water formed as a byproduct, in accordance with Le Chatelier's Principle.[3]
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the alcohol (ethanol). A subsequent series of proton transfers and the elimination of a water molecule yields the protonated ester, which then deprotonates to give the final product and regenerate the acid catalyst.
A crucial point in the esterification of aminobenzoic acids is the presence of the basic amino group. This group will react with the acid catalyst, forming an ammonium salt. Therefore, a stoichiometric amount of acid is often required to ensure there is sufficient free acid to catalyze the esterification reaction effectively.[4]
Detailed Experimental Protocol
-
Materials:
-
3-Aminobenzoic acid
-
Absolute ethanol (EtOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
10% aqueous sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzoic acid (e.g., 10.0 g).
-
Add absolute ethanol (e.g., 100 mL). Stir the suspension.
-
Carefully and slowly, add concentrated sulfuric acid (e.g., 8.0 mL) to the stirring mixture. A significant amount of precipitate (the ammonium salt of the starting material) is expected to form.[4]
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a beaker containing approximately 100 mL of cold water.
-
Slowly and carefully neutralize the acidic solution by adding 10% aqueous sodium carbonate solution dropwise while stirring. Vigorous gas (CO₂) evolution will occur. Continue adding the carbonate solution until the gas evolution ceases and the pH of the solution is approximately 8.[3]
-
As the solution is neutralized, the ethyl 3-aminobenzoate product will precipitate as a solid.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration, washing the solid with cold deionized water.
-
Dry the collected solid to obtain crude ethyl 3-aminobenzoate. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Step 2: Synthesis of this compound
The second and final stage of the synthesis is the conversion of the primary amino group of ethyl 3-aminobenzoate into an isothiocyanate. The reaction with thiophosgene is a standard and highly effective method for this transformation.[1]
CRITICAL SAFETY CONSIDERATIONS: Handling Thiophosgene
Thiophosgene (CSCl₂) is an extremely toxic, corrosive, and lachrymatory substance. It is also sensitive to moisture and air. [5][6] All operations involving thiophosgene MUST be performed in a certified chemical fume hood with proper airflow.[6] Researchers must not work alone when handling this reagent.[6]
-
Personal Protective Equipment (PPE): Wear a lab coat, closed-toed shoes, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[5][6] For handling larger quantities, a full-facepiece respirator with appropriate cartridges is recommended.[5][7]
-
Engineering Controls: A properly functioning chemical fume hood is mandatory.[6] An eyewash station and safety shower must be immediately accessible.[5]
-
Handling: Ground and bond containers when transferring material.[5] Handle under an inert atmosphere (e.g., nitrogen or argon) and keep containers tightly closed and protected from moisture.[5][6]
-
Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material like vermiculite or sand and place it in a sealed container for hazardous waste disposal.[8] Do not use water to clean up spills.[8]
-
Waste Disposal: All thiophosgene waste, including contaminated solvents and materials, must be treated as hazardous waste and disposed of according to institutional and local regulations.[6] Do not recycle solvents that have come into contact with thiophosgene.[6]
Principle and Mechanism
The reaction of a primary amine with thiophosgene proceeds through the formation of an intermediate thiocarbamoyl chloride. The amine acts as a nucleophile, attacking the electrophilic carbon of thiophosgene. This is followed by the elimination of a molecule of hydrogen chloride (HCl). A second molecule of HCl is then eliminated, typically with the aid of a base, to form the final isothiocyanate product. The base (e.g., sodium bicarbonate in a biphasic system or an organic base like triethylamine) serves to neutralize the HCl byproduct, driving the reaction to completion.[9]
Detailed Experimental Protocol (Biphasic Method)
This protocol utilizes a two-phase system to facilitate the reaction and the neutralization of the HCl byproduct.
-
Materials:
-
Ethyl 3-aminobenzoate
-
Thiophosgene (CSCl₂)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-aminobenzoate (1.0 eq.) in chloroform (or DCM).
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to the flask to create a two-phase mixture.
-
Cool the vigorously stirring mixture to 0°C in an ice bath.
-
In a chemical fume hood, add a solution of thiophosgene (1.0-1.2 eq.) in chloroform dropwise to the cold, stirring biphasic mixture over 30-60 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting amine.
-
Once the reaction is complete, carefully transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
-
Alternative Methods for Isothiocyanate Synthesis
Given the high toxicity of thiophosgene, several alternative methods have been developed. These often involve the in-situ formation and subsequent decomposition of a dithiocarbamate salt.[1]
-
Carbon Disulfide and a Desulfurizing Agent: The amine can be reacted with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent, such as tosyl chloride, to yield the isothiocyanate.[10]
-
Phenyl Chlorothionoformate: This reagent offers a facile and efficient alternative for converting amines to isothiocyanates, often providing high yields under milder conditions than thiophosgene.[11]
Data Summary and Characterization
This table summarizes key data for the synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.
| Compound | Step | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Key Characterization Data |
| Ethyl 3-Aminobenzoate | 1 | C₉H₁₁NO₂ | 165.19 | 85-95% | ¹H NMR: Characteristic aromatic and ethyl group signals. IR (cm⁻¹): N-H stretches (~3300-3500), C=O stretch (~1700). |
| This compound | 2 | C₁₀H₉NO₂S | 207.25 | 75-90% | ¹H NMR: Signals consistent with the aromatic and ethyl groups. IR (cm⁻¹): Strong, broad -N=C=S stretch (~2100), C=O stretch (~1720). |
Conclusion
The is a reliable and efficient two-step process. The key transformations, Fischer esterification and thiophosgenation, are fundamental reactions in organic synthesis. While the overall pathway is straightforward, meticulous attention to reaction conditions and, most importantly, stringent adherence to safety protocols during the handling of thiophosgene are paramount for a successful and safe outcome. The resulting product is a versatile intermediate, poised for further elaboration in medicinal chemistry and materials science, making this synthetic route a valuable procedure for research and development professionals.
References
[5] Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophosgene 95-98%. Retrieved from Cole-Parmer. [6] The Brückner Research Group. (n.d.). CB-LSOP-Thiophosgene.docx. Retrieved from University of Connecticut. [7] Palafox, M. A. (2020, November 7). Safety Measure to Follow When Working With Thiophosgene. Retrieved from Industrial Supplies. [1] Akande, J., et al. (2018). Synthesis of Isothiocyanates: An Update. Molecules, 23(11), 2943. [8] New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thiophosgene. Retrieved from nj.gov. [12] NOAA. (n.d.). THIOPHOSGENE. CAMEO Chemicals. Retrieved from NOAA. [2] Guidechem. (2023, June 11). How to prepare Ethyl 3-aminobenzoate?. Retrieved from Guidechem. [9] ResearchGate. (2016, November 23). Mild conversion of primary amine to isothiocyanate?. Retrieved from ResearchGate. [13] ECHEMI. (n.d.). Mild conversion of primary amine to isothiocyanate?. Retrieved from ECHEMI. [11] Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. [14] ResearchGate. (n.d.). A One-Pot Preparation of Isothiocyanates from Amines Using Two Phosgene Substitutes. Retrieved from ResearchGate. [3] Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from Chemistry LibreTexts. [15] Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters. Retrieved from Google Patents. [16] SIELC Technologies. (2018, February 16). Ethyl 3-aminobenzoate. Retrieved from SIELC Technologies. [17] Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters. Retrieved from Google Patents. [18] Google Patents. (n.d.). CN102311356A - Synthetic method of ethyl p-aminobenzoate. Retrieved from Google Patents. [19] PrepChem.com. (n.d.). Synthesis of ethyl p-isothiocyanatobenzoate. Retrieved from PrepChem.com. [10] Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from Organic Chemistry Portal. ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from ResearchGate. [20] Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from Organic Syntheses. [21] Google Patents. (n.d.). CN104761479B - Synthesis process for ethoxy carbonyl isothiocyanate. Retrieved from Google Patents. [22] Kim, H., et al. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Chemical Communications. [23] ResearchGate. (n.d.). Synthesis of ethoxycarbonyl isothiocyanate by orthogonal design. Retrieved from ResearchGate. [24] Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from SCBT. BenchChem. (2025). A Technical Guide to 3-Methoxycarbonylphenyl Isothiocyanate. Retrieved from BenchChem.
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An In-depth Technical Guide on the Core Mechanism of Action of 3-Ethoxycarbonylphenyl Isothiocyanate
Abstract
This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the biological activities of 3-Ethoxycarbonylphenyl isothiocyanate. While direct and extensive research on this specific molecule is emerging, this document synthesizes the vast body of knowledge on aryl isothiocyanates to elucidate its core signaling pathways. This guide details the pivotal roles of Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated antioxidant response, the induction of apoptosis, and the modulation of key cellular signaling cascades. We present detailed experimental protocols for investigating these mechanisms, quantitative data from functionally related isothiocyanates, and visual diagrams to clarify complex biological processes. This document serves as a foundational resource for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this compound.
Introduction: The Chemical and Biological Landscape of Aryl Isothiocyanates
Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. They are renowned for their presence in cruciferous vegetables, where they exist as glucosinolate precursors.[1][2] Enzymatic hydrolysis upon plant tissue damage releases the bioactive ITCs. This compound is a synthetic aryl isothiocyanate, and its aromatic nature and electrophilic isothiocyanate group suggest a reactivity profile similar to other well-studied members of this class, such as sulforaphane and phenethyl isothiocyanate (PEITC).[1][3] The biological activities of ITCs are largely attributed to their ability to modulate critical cellular pathways involved in carcinogenesis, inflammation, and oxidative stress.[1][4][5][6]
The core reactivity of the isothiocyanate group lies in its electrophilic carbon atom, which readily reacts with nucleophiles, particularly the thiol groups of cysteine residues in proteins. This covalent modification of proteins is a key event that initiates a cascade of downstream cellular responses.[7]
Core Mechanism of Action: A Multi-pronged Approach
The anticancer and chemopreventive effects of aryl isothiocyanates are not attributed to a single mode of action but rather to a concerted modulation of multiple, interconnected signaling pathways.[1][4] Based on extensive research on analogous compounds, the mechanism of action for this compound can be postulated to involve the following key pillars.
Activation of the Nrf2-ARE Signaling Pathway: The Master Regulator of Cellular Defense
A primary and well-established mechanism of action for isothiocyanates is the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][8] Nrf2 is a transcription factor that orchestrates the expression of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.[8][9]
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[9] Isothiocyanates, being electrophilic, can covalently modify specific cysteine residues on Keap1.[10] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and leading to the stabilization and nuclear translocation of Nrf2.[2][10] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby initiating their transcription.[9]
Hypothesized Action of this compound: The ethoxycarbonyl group at the meta-position of the phenyl ring is an electron-withdrawing group, which may enhance the electrophilicity of the isothiocyanate carbon, potentially leading to a robust interaction with Keap1 and strong activation of the Nrf2 pathway.
Diagram: Nrf2-ARE Pathway Activation by this compound
Caption: Activation of the Nrf2-ARE pathway by this compound.
Induction of Apoptosis: Orchestrating Programmed Cell Death
A crucial mechanism by which isothiocyanates exert their anticancer effects is the induction of apoptosis, or programmed cell death, in malignant cells.[5][11][12] This process is multifaceted and can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Key events in isothiocyanate-induced apoptosis include:
-
Modulation of Bcl-2 Family Proteins: Isothiocyanates can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[13] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization.
-
Mitochondrial Dysfunction: The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.[11][14] Caspase-3 is a key protease responsible for the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis.[11][15]
-
Generation of Reactive Oxygen Species (ROS): Isothiocyanates can induce the production of ROS within cancer cells, which can act as signaling molecules to promote apoptosis.[5][16]
Hypothesized Action of this compound: The structural features of this compound are consistent with the ability to induce apoptosis. Its reactivity would allow for the modification of key proteins involved in apoptotic signaling, leading to the activation of the caspase cascade.
Diagram: Intrinsic Pathway of Apoptosis Induced by this compound
Caption: Apoptosis induction via the intrinsic pathway by this compound.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, isothiocyanates can inhibit the growth of cancer cells by causing cell cycle arrest, often at the G2/M phase.[1] This prevents cells from entering mitosis and undergoing division. The mechanisms underlying cell cycle arrest are complex and can involve the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanisms of action for this compound, a series of well-established experimental protocols can be employed.
Nrf2-ARE Pathway Activation Assay
Objective: To determine if this compound activates the Nrf2 signaling pathway.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HepG2-C8, which has a stable Nrf2-ARE reporter system) in appropriate media.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified time course (e.g., 6, 12, 24 hours).
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA.
-
Perform qRT-PCR to measure the mRNA expression levels of Nrf2 and its downstream target genes (e.g., HMOX1, NQO1, GCLC).
-
-
Western Blot Analysis:
-
Prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against Nrf2, Keap1, and downstream target proteins (e.g., HO-1, NQO1).
-
Use a loading control (e.g., β-actin) to normalize protein levels.
-
-
Immunofluorescence and Nuclear/Cytoplasmic Fractionation:
-
Perform immunofluorescence staining for Nrf2 to visualize its nuclear translocation upon treatment.
-
Alternatively, perform subcellular fractionation to separate nuclear and cytoplasmic extracts and analyze Nrf2 levels in each fraction by Western blot.
-
Apoptosis Assays
Objective: To assess the ability of this compound to induce apoptosis.
Methodology:
-
Cell Viability Assay (MTT or AlamarBlue): Determine the cytotoxic concentration range of the compound on a panel of cancer cell lines.
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Stain cells with Annexin V-FITC and PI.
-
Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Caspase Activity Assay:
-
Use a luminometric or colorimetric assay to measure the activity of key caspases (e.g., caspase-3/7, caspase-8, caspase-9) in cell lysates after treatment.
-
-
Western Blot for Apoptotic Markers:
-
Probe cell lysates for the cleavage of PARP and caspase-3.
-
Analyze the expression levels of Bcl-2 family proteins (Bax, Bcl-2).
-
Quantitative Data from Related Isothiocyanates
While specific quantitative data for this compound is not yet widely available, the following table summarizes the activity of structurally related aryl isothiocyanates to provide a comparative framework.
| Isothiocyanate | Cell Line | Assay | IC50 / Effect | Reference |
| Phenethyl ITC (PEITC) | HeLa | Apoptosis Induction | Time and dose-dependent | [11] |
| Benzyl ITC (BITC) | HeLa | Apoptosis Induction | Time and dose-dependent | [11] |
| Phenylhexyl ITC (PHI) | HL-60 | Apoptosis Induction | Significant in vivo | [12] |
| Sulforaphane (SFN) | Various | Nrf2 Activation | Potent inducer | [8] |
Conclusion and Future Directions
This compound, as a member of the aryl isothiocyanate family, is predicted to exert its biological effects through a multi-targeted mechanism of action. The core pillars of this mechanism are likely the activation of the Nrf2-ARE antioxidant pathway and the induction of apoptosis in cancer cells. The ethoxycarbonyl substituent may modulate the potency and specificity of these effects.
Future research should focus on validating these hypothesized mechanisms through rigorous in vitro and in vivo studies. Elucidating the specific protein targets and signaling cascades affected by this compound will be crucial for understanding its full therapeutic potential and for the rational design of novel isothiocyanate-based drugs.
References
- Yu, R., Mandlekar, S., Harvey, K. J., Ucker, D. S., & Kong, A. N. (1998). Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity. Cancer research, 58(3), 402–408.
- M, S., A, S., & G, S. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Pharmacology, 14, 1293337.
- Wang, L., Tian, Z., Yang, Q., Li, H., & Liu, J. (2017). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules (Basel, Switzerland), 22(5), 773.
- Fofaria, N. M., Kim, S. H., & Srivastava, S. K. (2015).
- Fofaria, N. M., Kim, S. H., & Srivastava, S. K. (2015). Mechanisms of the Anticancer Effects of Isothiocyanates.
- Barman, S., Upadhyay, A., & Borah, P. (2019). Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents. Anti-cancer agents in medicinal chemistry, 19(15), 1876–1889.
- Xu, K., & Thornalley, P. J. (2006). The phenylhexyl isothiocyanate induces apoptosis and inhibits leukemia cell growth in vivo. Oncology reports, 16(6), 1363–1367.
- Wu, X., Zhou, Q. H., & Xu, K. (2009). Are isothiocyanates potential anti-cancer drugs?. Acta pharmacologica Sinica, 30(5), 501–512.
- Abbas, M., T, A., & B, L. (2018). Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy.
- Mi, L., Wang, X., Govind, S., Hood, B. L., Veenstra, T. D., Conrads, T. P., Saha, D. T., Goldman, R., & Chung, F. L. (2007). The role of protein binding in induction of apoptosis by phenethyl isothiocyanate and sulforaphane in human non-small lung cancer cells. Cancer research, 67(13), 6409–6416.
- BenchChem. (2025). A Technical Guide to 3-Methoxycarbonylphenyl Isothiocyanate: Synthesis, Properties, and Applications in Research and Development. BenchChem.
- Petrou, S., Mitsiogianni, M., & Mantso, T. (2021). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International journal of molecular sciences, 22(3), 1105.
- Ram, B., G, K., & S, S. (2016). Nrf2 knockout attenuates the anti-inflammatory effects of phenethyl isothiocyanate and curcumin. Journal of nutritional biochemistry, 32, 27–36.
- Da, S. M., Frade, R. F., & de, C. F. (2016). Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents. Bioorganic & medicinal chemistry letters, 26(15), 3636–3642.
- A, A., A, A., & M, R. (2021). Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. Frontiers in cell and developmental biology, 9, 763138.
- Wu, K. C., & Juo, S. H. (2018). Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1. Proteomics, 18(12), e1700438.
- G, S., S, S., & S, S. (2021). Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation. Antioxidants (Basel, Switzerland), 10(11), 1831.
- Kyriakou, S., Mitsiogianni, M., & Mantso, T. (2024). Naturally-derived phenethyl isothiocyanate modulates apoptotic induction through regulation of the intrinsic/extrinsic apoptotic pathways and promotion of autophagosome formation in human malignant melanoma cells.
- Koppula, P., Zhuang, L., & Gan, B. (2021). Activation of the NRF2 antioxidant program sensitizes tumors to G6PD inhibition. Cancer discovery, 11(6), 1432–1447.
- BenchChem. (2025).
- D, L., M, M., & D, M. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules (Basel, Switzerland), 23(3), 624.
- Gupta, P., Kim, S. H., & Srivastava, S. K. (2014). Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. Biochimica et biophysica acta, 1846(2), 405–424.
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Linus Pauling Institute. (n.d.). Isothiocyanates. Oregon State University. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 3-Ethoxycarbonylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 3-Ethoxycarbonylphenyl isothiocyanate (CAS 3137-84-6), a key intermediate in pharmaceutical and organic synthesis. By delving into the nuances of Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, this document equips researchers with the foundational knowledge for confident identification, purity assessment, and reaction monitoring of this versatile compound.
Introduction: The Chemical Significance of this compound
This compound, with the molecular formula C₁₀H₉NO₂S, is an aromatic compound featuring both an ethoxycarbonyl group and a reactive isothiocyanate moiety on a phenyl ring.[1] The isothiocyanate group (-N=C=S) is a valuable functional group in organic synthesis, known for its ability to readily react with nucleophiles such as amines and thiols. This reactivity makes it a crucial building block for the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity. The presence of the ethoxycarbonyl group provides an additional site for chemical modification, enhancing the compound's utility in the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic signature is paramount for its effective use in research and development.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.
Key IR Absorptions and Their Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Interpretation |
| ~2100 | Strong, Sharp | -N=C=S Asymmetric Stretch | This is the most characteristic peak for an isothiocyanate and its presence is a strong indicator of the -N=C=S functional group. Aromatic isothiocyanates typically show a strong, sharp absorption in the 2000-2200 cm⁻¹ region.[2] |
| ~1720 | Strong | C=O Stretch (Ester) | This intense absorption is characteristic of the carbonyl group in the ethoxycarbonyl functionality. Aromatic esters generally exhibit a C=O stretch in the 1730-1715 cm⁻¹ range.[3] |
| ~1250 and ~1100 | Strong | C-O Stretch (Ester) | These two strong bands are characteristic of the C-O stretching vibrations within the ester group, often referred to as the "ester fingerprint."[4] |
| ~3100-3000 | Medium | Aromatic C-H Stretch | These absorptions are typical for C-H stretching vibrations in an aromatic ring.[5] |
| ~1600, ~1480 | Medium to Weak | Aromatic C=C Bending | These peaks arise from the stretching and bending vibrations of the carbon-carbon bonds within the phenyl ring.[5] |
Experimental Protocol for IR Spectroscopy:
A typical procedure for obtaining an IR spectrum of this compound involves:
-
Sample Preparation: A small amount of the neat liquid or solid compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer.
-
Spectrum Recording: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is typically recorded first and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons and the protons of the ethoxy group. The meta-substitution pattern on the phenyl ring leads to a complex but interpretable splitting pattern for the aromatic protons.
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |
| ~8.0-7.2 | Multiplet | 4H | Aromatic Protons (H-2, H-4, H-5, H-6) | The aromatic protons will appear in this region, deshielded by the aromatic ring current. The exact chemical shifts and coupling constants will depend on the electronic effects of the ethoxycarbonyl and isothiocyanate groups. Aromatic protons typically resonate in the 6.5-8.0 ppm range.[5] |
| ~4.4 | Quartet (q) | 2H | -OCH₂CH₃ | The methylene protons of the ethoxy group are adjacent to a methyl group (3 protons), resulting in a quartet splitting pattern (n+1 rule). |
| ~1.4 | Triplet (t) | 3H | -OCH₂CH₃ | The methyl protons of the ethoxy group are adjacent to a methylene group (2 protons), resulting in a triplet splitting pattern. |
Diagram: ¹H NMR Workflow
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Interpretation |
| ~165 | C =O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears at a low field. |
| ~140-120 | Aromatic C | The six carbons of the phenyl ring will resonate in this region. The carbon attached to the isothiocyanate group and the carbon attached to the ester group will have distinct chemical shifts from the other four aromatic carbons. Aromatic carbons typically appear in the 110-150 ppm range.[6] |
| ~135 | -N=C =S | The carbon of the isothiocyanate group is often observed as a broad signal or may even be "silent" in the spectrum due to quadrupolar relaxation effects of the adjacent nitrogen atom and the structural flexibility of the group.[7] |
| ~61 | -OC H₂CH₃ | The methylene carbon of the ethoxy group. |
| ~14 | -OCH₂C H₃ | The methyl carbon of the ethoxy group. |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₉NO₂S), the expected molecular weight is approximately 207.04 g/mol .
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): A peak at m/z = 207 corresponding to the intact molecule.
-
Loss of Ethoxy Group (-OCH₂CH₃): A fragment at m/z = 162, resulting from the cleavage of the ethoxy group from the ester.
-
Loss of -COOCH₂CH₃: A fragment corresponding to the phenyl isothiocyanate cation.
-
Isothiocyanate-related fragments: Isothiocyanates are known to produce characteristic fragment ions.[8]
Diagram: Mass Spectrometry Workflow
Caption: General workflow for mass spectrometry analysis.
Experimental Protocol for Mass Spectrometry (EI-MS):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Conclusion: A Cohesive Spectroscopic Portrait
The combination of IR, NMR (¹H and ¹³C), and Mass Spectrometry provides a comprehensive and self-validating spectroscopic profile of this compound. Each technique offers a unique piece of the structural puzzle, and together they allow for unambiguous identification and characterization. This guide serves as a practical reference for researchers, enabling them to confidently work with this important synthetic intermediate.
References
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Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. Available at: [Link]
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Andini, S., et al. (2013). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 61(45), 10756-10765. Available at: [Link]
-
Pocasap, P., Weerapreeyakul, N., & Barusrux, S. (2013). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 18(9), 11099-11135. Available at: [Link]
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Revelou, P.-K., & Constantinou-Kokotou, V. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(2), 93-120. Available at: [Link]
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The Royal Society of Chemistry. (2021). Supplementary Information. Available at: [Link]
-
Cui, Y., et al. (2015). Imaging Mass Spectrometry Reveals In Situ Conversion of Glucosinolates to Bioactive Isothiocyanates in Cabbage. Journal of Agricultural and Food Chemistry, 63(51), 10876-10883. Available at: [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Available at: [Link]
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LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
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Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. Available at: [Link]
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Ferreira, B. R. V., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32549-32560. Available at: [Link]
-
Glaser, R., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. The Journal of Organic Chemistry, 80(9), 4436-4445. Available at: [Link]
-
Nguyen, T. D., et al. (2023). Utilization of 2-nitrophenols in annulations with aryl isothiocyanates towards the synthesis of 2-aminobenzoxazoles. Organic & Biomolecular Chemistry, 21(24), 5035-5040. Available at: [Link]
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PrepChem. (n.d.). Synthesis of ethyl p-isothiocyanatobenzoate. Available at: [Link]
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Martvoň, A., Skačáni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. Available at: [Link]
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Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]
-
Pavan, F. R., et al. (2020). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Beilstein Journal of Organic Chemistry, 16, 1878-1884. Available at: [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 14-21. Available at: [Link]
-
Georganics. 3-(Methoxycarbonyl)phenyl isothiocyanate. Available at: [Link]
-
Karanikolopoulou, S., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(2), 93-120. Available at: [Link]
-
NIST. Ethoxycarbonyl isothiocyanate. In NIST Chemistry WebBook. Available at: [Link]
-
Kirilova, E., et al. (2019). Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. Bulgarian Chemical Communications, 51(L), 265-271. Available at: [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
-
PubChem. 3-Ethoxy-4-ethoxycarbonylphenylacetic acid. Available at: [Link]
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-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring Ethyl 4-Isothiocyanatobenzoate: Properties and Applications. Available at: [Link]
-
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-
PubMed. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. Available at: [Link]
-
PubChem. Ethyl 4-isothiocyanatobenzoate. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]
-
NIST. Isopropyl isothiocyanate. In NIST Chemistry WebBook. Available at: [Link]
-
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-
ResearchGate. Figure S1: 1H-NMR spectrum of 1. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 3-Ethoxycarbonylphenyl Isothiocyanate in Organic Solvents
This guide provides a detailed exploration of the solubility characteristics of 3-ethoxycarbonylphenyl isothiocyanate, a crucial reagent in various research and development applications, particularly in the synthesis of bioactive molecules and labeling of proteins. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in different solvent systems to ensure experimental success and safety.
Introduction to this compound
This compound (CAS No: 3137-84-6) is an organic compound featuring an ethoxycarbonyl group and an isothiocyanate functional group attached to a benzene ring.[1][2] Its molecular structure dictates its reactivity and, importantly, its solubility profile. The isothiocyanate group is highly reactive towards nucleophiles, particularly primary amines, making this compound a valuable tool for chemical modifications. The ethoxycarbonyl group and the aromatic ring contribute to its overall polarity and potential for intermolecular interactions, which are key determinants of its solubility.
A comprehensive understanding of the solubility of this compound is paramount for its effective use. Proper solvent selection is critical for:
-
Reaction Kinetics and Yield: Ensuring the compound is fully dissolved is essential for homogenous reaction conditions, leading to optimal reaction rates and product yields.
-
Purification Processes: Knowledge of solubility is vital for developing effective crystallization, extraction, and chromatographic purification methods.
-
Analytical Characterization: Preparing solutions for techniques such as NMR, IR, and UV-Vis spectroscopy requires solvents in which the compound is sufficiently soluble.
-
Safe Handling and Storage: Understanding its solubility aids in the safe preparation of solutions and in the event of a spill, informs the appropriate cleanup procedure.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its physicochemical properties. Below is a summary of key properties for this compound:
| Property | Value |
| Molecular Formula | C₁₀H₉NO₂S |
| Molecular Weight | 207.25 g/mol [1] |
| Appearance | Typically a liquid |
| Calculated LogP (Octanol/Water) | 2.598[3] |
| Calculated Water Solubility (log10WS) | -3.05 mol/L[3] |
The calculated LogP value suggests that this compound is moderately lipophilic, indicating a preference for organic solvents over water. The calculated water solubility is very low, which is consistent with its organic structure.
Solubility Profile in Organic Solvents
The presence of the polar isothiocyanate and ethoxycarbonyl groups, combined with the nonpolar aromatic ring, suggests that this compound will be most soluble in moderately polar to polar aprotic solvents. Its solubility in nonpolar solvents is expected to be lower.
Table of Expected Qualitative Solubility:
| Solvent | Polarity | Expected Solubility | Rationale/Supporting Evidence |
| Acetone | Polar aprotic | Soluble | Good general solvent for moderately polar organic compounds. |
| Ethanol | Polar protic | Soluble | Phenyl isothiocyanate and ethyl isothiocyanate are soluble in ethanol.[4][5] |
| Methanol | Polar protic | Soluble | Similar to ethanol, should readily dissolve the compound. |
| Dichloromethane (DCM) | Polar aprotic | Soluble | A common solvent for organic reactions involving isothiocyanates. |
| Chloroform | Polar aprotic | Soluble | Used as a solvent for IR spectroscopy of phenyl isothiocyanates, indicating good solubility.[6] |
| Ethyl Acetate | Moderately polar | Soluble | Ethyl isothiocyanate is reported to be soluble in ethyl acetate.[7] |
| Toluene | Nonpolar | Sparingly Soluble | The aromatic nature of toluene may provide some solubility. |
| Hexane | Nonpolar | Insoluble to Sparingly Soluble | Expected to have low solubility due to the compound's polar functional groups. |
| Dimethylformamide (DMF) | Polar aprotic | Very Soluble | A powerful polar aprotic solvent known to dissolve a wide range of organic compounds.[8][9][10][11] |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Very Soluble | Another powerful polar aprotic solvent, often used for compounds with low solubility in other common solvents.[12][13][14][15] |
| Dioxane | Moderately polar | Soluble | Used as a solvent for UV-Vis spectroscopy of phenyl isothiocyanates, indicating good solubility.[6] |
Experimental Determination of Solubility
Given the lack of quantitative data, it is highly recommended that researchers determine the solubility of this compound in their specific solvent of choice under their experimental conditions. A reliable and straightforward method for this is the isothermal shake-flask method .
Principle
An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined by a suitable analytical method.
Experimental Protocol
-
Preparation:
-
Accurately weigh an excess amount of this compound into a sealable vial.
-
Add a known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed/pre-cooled syringe to avoid temperature-induced precipitation.
-
Filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a known volume of a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S = (C × V_dilution) / V_sample Where:
-
C = Concentration of the diluted sample
-
V_dilution = Total volume of the diluted sample
-
V_sample = Volume of the supernatant taken for analysis
-
-
Experimental Workflow Diagram
Caption: Isothermal shake-flask solubility determination workflow.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity that matches that of the solute will typically be the most effective.
-
Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect solubility. The presence of water in organic solvents can be particularly problematic for isothiocyanates due to their reactivity with water.
-
pH (in protic solvents): While less critical for aprotic solvents, the pH of protic solvents can influence the stability of the isothiocyanate group, which can hydrolyze under certain conditions.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. Safety Data Sheets (SDS) for similar compounds indicate that isothiocyanates can be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation or burns.[16][17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents. The container should be tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
While quantitative solubility data for this compound is not extensively documented, a strong qualitative understanding can be derived from its chemical structure and the properties of analogous compounds. It is expected to be soluble in a range of common polar aprotic and protic organic solvents. For applications requiring precise concentration, it is essential to experimentally determine the solubility using a standardized method such as the isothermal shake-flask technique outlined in this guide. Adherence to proper safety protocols is crucial when handling this reactive compound.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 3137-84-6). Retrieved from [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-(Ethoxycarbonyl)phenyl isothiocyanate.
-
PubChem. (n.d.). Ethyl 3-isocyanatobenzoate. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Ethoxycarbonyl)phenyl isothiocyanate.
- Fisher Scientific. (2024). Safety Data Sheet: 4-(Ethoxycarbonyl)phenyl isothiocyanate.
- Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-(Ethoxycarbonyl)phenyl isothiocyanate.
-
Wikipedia. (2024). Dimethylformamide. Retrieved from [Link]
-
Wikipedia. (2024). Phenyl isothiocyanate. Retrieved from [Link]
-
Georganics. (n.d.). 3-(Methoxycarbonyl)phenyl isothiocyanate. Retrieved from [Link]
- Fisher Scientific. (2024). Safety Data Sheet: 4-(Ethoxycarbonyl)phenyl isothiocyanate.
- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
- MP Biomedicals. (n.d.). Dimethyl Sulfoxide.
-
PubChem. (n.d.). Dimethylformamide. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl isothiocyanate. Retrieved from [Link]
-
Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]
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-
Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). Phenyl Isothiocyanate. Retrieved from [Link]
-
PubChem. (n.d.). Allyl Isothiocyanate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethylformamide. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexyl isothiocyanate. Retrieved from [Link]
-
Merck Millipore. (n.d.). Phenyl isothiocyanate. Retrieved from [Link]
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reactivity of the isothiocyanate group in 3-Ethoxycarbonylphenyl isothiocyanate
An In-Depth Technical Guide to the Reactivity of the Isothiocyanate Group in 3-Ethoxycarbonylphenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key aromatic isothiocyanate that serves as a versatile intermediate in modern organic synthesis and medicinal chemistry. Its reactivity is dominated by the electrophilic character of the isothiocyanate (-N=C=S) functional group, which is further modulated by the electron-withdrawing ethoxycarbonyl substituent on the phenyl ring. This guide provides a comprehensive examination of the core reactivity of this molecule, focusing on its primary reaction pathways: nucleophilic addition and cycloaddition. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the causality behind procedural choices. This document is designed to equip researchers and drug development professionals with the technical insights required to effectively utilize this compound in the synthesis of novel heterocycles and biologically active compounds.
Introduction: Understanding the Core Reactivity
The isothiocyanate functional group is a heterocumulene system (-N=C=S) where the central carbon atom is highly electrophilic. This inherent reactivity makes isothiocyanates valuable synthons for creating a diverse range of sulfur- and nitrogen-containing compounds. In the case of this compound, the presence of an ethoxycarbonyl group at the meta position of the phenyl ring significantly influences this reactivity. While aromatic isothiocyanates are generally less reactive than their aliphatic counterparts due to resonance stabilization, the electron-withdrawing nature of the ester group enhances the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack than unsubstituted phenyl isothiocyanate.[1]
This guide will explore the two major reaction classes of this molecule, providing both theoretical understanding and practical, actionable protocols.
Table 1: Physicochemical and Spectral Data for this compound
| Property | Value | Reference(s) |
| IUPAC Name | Ethyl 3-isothiocyanatobenzoate | |
| Synonyms | This compound | |
| CAS Number | 23165-33-5 | |
| Molecular Formula | C₁₀H₉NO₂S | [2] (analogue) |
| Molecular Weight | 207.25 g/mol | [2] (analogue) |
| Appearance | White to off-white crystalline solid or liquid | |
| Boiling Point | ~115-120 °C at 0.5 mmHg | [2] (analogue) |
| Storage Conditions | Keep Cold (2-8°C recommended), protect from moisture | [2] (analogue) |
Note: Data is based on the closely related analogue, 3-Methoxycarbonylphenyl isothiocyanate, and typical properties of aromatic isothiocyanates.
The Cornerstone of Reactivity: Nucleophilic Addition
The most prevalent reaction pathway for isothiocyanates is the nucleophilic addition to the electrophilic central carbon.[3] This reaction is efficient, often high-yielding, and forms the basis for the synthesis of a vast library of thiourea derivatives and other related structures.[4][5]
General Mechanism of Nucleophilic Addition
The reaction is initiated by the attack of a nucleophile's lone pair of electrons on the electrophilic carbon of the isothiocyanate. This leads to the formation of a transient, often zwitterionic, intermediate, which subsequently undergoes proton transfer to yield the stable final product.[4][6] The rate of this reaction is highly dependent on the nucleophilicity of the attacking species.[6]
Caption: General mechanism of nucleophilic addition to an isothiocyanate.
Reaction with Amines: The Gateway to Thioureas
The reaction of this compound with primary or secondary amines is a robust and highly efficient method to synthesize N,N'-disubstituted thioureas.[7] These structures are prevalent in many biologically active compounds and serve as important intermediates for further heterocyclic synthesis.
This protocol details a standard procedure for thiourea formation. The choice of an aprotic solvent like THF prevents competition from the solvent as a nucleophile and readily dissolves the reactants. The reaction is typically exothermic and proceeds smoothly at room temperature, highlighting its efficiency—a characteristic often described as "click-type" chemistry.[6]
Materials:
-
This compound (1.0 eq.)
-
Benzylamine (1.0 eq.)
-
Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
TLC plates (e.g., silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (e.g., 2.07 g, 10 mmol) in anhydrous THF (20-30 mL). Begin stirring the solution at room temperature.
-
Amine Addition: Add benzylamine (e.g., 1.07 g, 10 mmol) dropwise to the stirring solution. Causality Note: Dropwise addition helps to control the initial exotherm of the reaction, especially on a larger scale.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction is typically rapid. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes. The product, being more polar, will have a lower Rf value. The reaction is often complete within 1-3 hours.
-
Work-up and Isolation: Once the reaction is complete, reduce the solvent volume under reduced pressure. The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Reaction with Other Nucleophiles: Thiols and Alcohols
While amines are the most common reaction partners, other nucleophiles also readily react, expanding the synthetic utility of this compound.
-
Thiols: Reaction with thiols (R'-SH) yields dithiocarbamates. This reaction is notably reversible, and the resulting dithiocarbamates can act as "transport forms" of the parent isothiocyanate, capable of transferring the isothiocyanate moiety to other nucleophiles, such as protein sulfhydryl groups.[8] The reaction with thiols is favored under slightly acidic to neutral conditions (pH 6-8).[9][10]
-
Alcohols and Water: In the presence of alcohols or water (hydroxide ions), isothiocyanates can form thiocarbamates or be hydrolyzed to the corresponding primary amine (ethyl 3-aminobenzoate) and carbonyl sulfide (COS).[11] This highlights the importance of using anhydrous solvents when other reaction pathways are desired.
Table 2: Reactivity of this compound with Common Nucleophiles
| Nucleophile Class | Product | Typical Conditions | Key Considerations |
| Primary/Secondary Amines | Thiourea | Aprotic solvent (THF, MeCN), Room Temp | Highly efficient, often quantitative yield.[7] |
| Thiols (e.g., Cysteine) | Dithiocarbamate | pH 6-8 | Reversible reaction.[8][9] |
| Alcohols | Thiocarbamate | Base catalyst may be needed | Slower than with amines. |
| Water (Hydrolysis) | Primary Amine + COS | Acidic or basic conditions | Leads to decomposition of the reagent.[11] |
Expanding Synthetic Horizons: Cycloaddition Reactions
Beyond simple additions, the heterocumulene structure of isothiocyanates allows them to participate in cycloaddition reactions, providing access to a rich variety of heterocyclic scaffolds. The C=S bond or the C=N bond can act as a dienophile or dipolarophile.
[4+2] and [3+2] Cycloadditions
Isothiocyanates can undergo Diels-Alder type reactions with dienes or 1,3-dipolar cycloadditions with species like nitrile oxides or azides.[12][13] These reactions are powerful tools for constructing five- and six-membered rings in a controlled manner. The electron-withdrawing nature of the 3-ethoxycarbonylphenyl group can influence the regioselectivity and rate of these cycloadditions.
The following workflow outlines a general approach to leveraging cycloaddition reactions for complex molecule synthesis. The specific conditions (temperature, catalyst, solvent) are highly dependent on the nature of the reaction partner.
Caption: General workflow for heterocyclic synthesis via cycloaddition.
Appendix: Synthesis of this compound
For laboratories that wish to prepare this reagent in-house, a common and reliable method involves the conversion of the corresponding primary amine, ethyl 3-aminobenzoate. The classical approach uses toxic reagents like thiophosgene, but modern methods often employ carbon disulfide followed by a desulfurization agent.[14][15]
Protocol: Synthesis from Ethyl 3-aminobenzoate
This protocol is adapted from established methods for converting anilines to aryl isothiocyanates.[2][16] It proceeds via an intermediate dithiocarbamate salt, which is then decomposed to the final product.
Materials:
-
Ethyl 3-aminobenzoate (1.0 eq.)
-
Carbon disulfide (CS₂) (1.2 eq.)
-
Triethylamine (Et₃N) or another suitable base (1.1 eq.)
-
Ethyl chloroformate or Tosyl chloride (1.1 eq.) as a desulfurizing agent
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dithiocarbamate Formation: Dissolve ethyl 3-aminobenzoate and triethylamine in anhydrous DCM and cool the mixture to 0°C in an ice bath. Add carbon disulfide dropwise while stirring. Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC confirms the consumption of the starting amine.
-
Desulfurization: Cool the reaction mixture back to 0°C. Add a solution of the desulfurizing agent (e.g., ethyl chloroformate) in DCM dropwise. Causality Note: This step forms an unstable intermediate that readily eliminates to form the isothiocyanate, carbon dioxide, and sulfur-containing byproducts. Keeping the temperature low controls the rate of decomposition.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash it sequentially with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Caption: Two-step synthesis of the target isothiocyanate from its amine precursor.
References
-
Miskidzh'yan, S. P., & Shokol, Z. A. (1972). The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2, (11), 1537-1540. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine. Retrieved from [Link]
-
Zhang, Y. (2010). Are isothiocyanates potential anti-cancer drugs?. Mini reviews in medicinal chemistry, 10(4), 319–329. Retrieved from [Link]
-
Nagy, K. N., Varró, D., & Bakos, J. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 26(21), 6433. Retrieved from [Link]
-
Singh, H., & Singh, K. (2011). Reactivity and diverse synthetic applications of acyl isothiocyanates. ARKIVOC, 2011(1), 223-267. Retrieved from [Link]
-
Friscic, T., & Meden, A. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein journal of organic chemistry, 13, 1765–1781. Retrieved from [Link]
-
Kempter, A., Roesky, H. W., & Stalke, D. (2018). Cycloaddition versus Cleavage of the C=S Bond of Isothiocyanates Promoted by Digallane Compounds with Noninnocent α-Diimine Ligands. Inorganic chemistry, 57(21), 13616–13626. Retrieved from [Link]
-
Isabell, J., Strieth-Kalthoff, F., & Glorius, F. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Green Chemistry, 23(3), 1345-1350. Retrieved from [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]
-
Lang, K., et al. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(8), 2054-2057. Retrieved from [Link]
-
Roesky, H. W., et al. (2021). Reactions of Iso(thio)cyanates with Dialanes: Cycloaddition, Reductive Coupling, or Cleavage of the C═S or C═O Bond. Inorganic Chemistry, 60(20), 15467-15482. Retrieved from [Link]
-
Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(32), 5692-5696. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. Retrieved from [Link]
-
L'abbé, G., & Buelens, K. (1991). Cycloaddition-elimination reactions of Freund's "methyl isothiocyanate sulfide" with electrophilic nitriles. The Journal of Organic Chemistry, 56(10), 3449-3451. Retrieved from [Link]
-
Park, J. S., et al. (2007). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 282(10), 7121-7131. Retrieved from [Link]
-
Hampel, O., et al. (2000). On the synthesis of atropisomeric isothiocyanates and their reaction with selected nucleophiles. Sulfur Letters, 24(1), 39-50. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Retrieved from [Link]
-
Spagnuolo, C., et al. (2021). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Cancers, 13(21), 5434. Retrieved from [Link]
-
Zhang, Y. (2005). Proteins as binding targets of isothiocyanates in cancer prevention. The Journal of nutritional biochemistry, 16(10), 577–583. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 2 with ethoxycarbonyl isothiocyanate (2 equiv) and TfOH (4.... Retrieved from [Link]
-
Li, G., et al. (2017). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules, 22(5), 773. Retrieved from [Link]
-
Sun, X.-Q., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. Retrieved from [Link]
-
Georganics. (n.d.). 3-(Methoxycarbonyl)phenyl isothiocyanate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isothiocyanates in Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Reagents and conditions: (a) ethoxycarbonyl isothiocyanate, DCM, rt 16 h. Retrieved from [Link]
-
Kim, J., et al. (2024). Synthesis of N-β-brominated alkenyl isothiocyanates via dehydrogenation of alkyl isothiocyanates. Chemical Communications, 60(1), 84-87. Retrieved from [Link]
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The Rising Profile of 3-Ethoxycarbonylphenyl Isothiocyanate in Medicinal Chemistry: A Technical Guide
Foreword: The Isothiocyanate Moiety - A Privileged Scaffold in Drug Discovery
The isothiocyanate (-N=C=S) functional group, once primarily recognized for the characteristic sharp taste of cruciferous vegetables like broccoli and mustard, has carved a significant niche in modern medicinal chemistry. These naturally occurring organosulfur compounds and their synthetic analogs are not just flavor agents but potent pharmacophores.[1] Their biological promiscuity, underpinned by the electrophilic nature of the central carbon atom, allows them to form covalent bonds with nucleophilic residues (such as cysteine) on various biological targets. This reactivity translates into a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide delves into a particularly promising synthetic isothiocyanate, 3-Ethoxycarbonylphenyl isothiocyanate, exploring its synthesis, reactivity, and burgeoning potential as a cornerstone for novel therapeutic agents.
Synthesis and Physicochemical Properties of this compound
The strategic placement of an ethoxycarbonyl group at the meta-position of the phenyl ring modulates the electronic properties and steric profile of the isothiocyanate moiety, offering a unique scaffold for drug design.
Synthetic Protocol
A common and efficient method for the synthesis of aryl isothiocyanates involves the decomposition of in-situ generated dithiocarbamate salts. The following protocol is adapted from established methods for similar compounds.[3]
Experimental Protocol: Synthesis of this compound
-
Dithiocarbamate Salt Formation:
-
To a stirred solution of ethyl 3-aminobenzoate (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM) at 0°C, add carbon disulfide (1.2 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the consumption of the starting amine by thin-layer chromatography (TLC).
-
-
Desulfurization:
-
Cool the reaction mixture back to 0°C.
-
Add a solution of tosyl chloride (1.1 eq.) in DCM dropwise over 30 minutes.
-
Allow the mixture to warm to room temperature and continue stirring for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction with the addition of water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Physicochemical Data
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.
| Property | Value |
| CAS Number | 3137-84-6 |
| Molecular Formula | C₁₀H₉NO₂S[4] |
| Molecular Weight | 207.25 g/mol [4] |
| Appearance | Colorless to pale yellow liquid |
| Storage Conditions | 2-8°C, protected from moisture |
The Chemical Reactivity of this compound: A Gateway to Diverse Heterocycles
The synthetic utility of this compound lies in the high electrophilicity of its central carbon atom, making it a prime target for a plethora of nucleophiles. This reactivity is the foundation for its application as a building block in combinatorial chemistry and drug discovery.
The primary reaction of isothiocyanates is their addition reaction with primary and secondary amines to form N,N'-disubstituted thioureas. This highly efficient reaction is a cornerstone for creating libraries of thiourea-containing compounds for biological screening.
Caption: Reaction of this compound with amines.
Potential Applications in Medicinal Chemistry
While direct studies on this compound are emerging, the known biological activities of structurally similar compounds provide a strong rationale for its investigation in several therapeutic areas.
Anti-inflammatory Agents: Targeting Cyclooxygenase (COX) Enzymes
Chronic inflammation is a key driver of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes. Recent studies have demonstrated that synthetic isothiocyanate derivatives can be potent and selective COX-2 inhibitors.[5][6]
A study on a series of synthetic isothiocyanates revealed that compounds with an unsubstituted phenyl ring showed high potency and selectivity for COX-2.[5] This suggests that this compound could serve as a scaffold for novel COX inhibitors. The ester functionality offers a handle for further chemical modification to optimize potency and selectivity.
Hypothetical Signaling Pathway:
Caption: Inhibition of the COX-2 pathway by isothiocyanate derivatives.
Analgesics for Persistent Pain: The Hydrogen Sulfide (H₂S) Connection
Current treatments for chronic neuropathic and osteoarticular pain are often inadequate.[7] Isothiocyanates have been shown to have antihyperalgesic effects, which are linked to their ability to release hydrogen sulfide (H₂S), a gasotransmitter with cytoprotective properties.[5][7]
A study on phenyl isothiocyanate (PITC) and 3-carboxyphenyl isothiocyanate (3C-PITC), the carboxylic acid analog of our topic compound, demonstrated their efficacy in reversing hypersensitivity in animal models of neuropathic and osteoarticular pain.[7] These compounds were found to be slow-releasing H₂S donors. The ethoxycarbonyl group in this compound could be readily hydrolyzed in vivo to the corresponding carboxylic acid, suggesting it may act as a prodrug for an active H₂S-donating analgesic.
Experimental Workflow for H₂S Release Assay:
Caption: Workflow for assessing H₂S-releasing capacity.
Anticancer Drug Scaffolds: Leveraging Oxidative Stress
A hallmark of many isothiocyanates is their anticancer activity, which is often mediated through the induction of apoptosis in cancer cells.[8] One of the underlying mechanisms is the generation of reactive oxygen species (ROS) and the depletion of intracellular glutathione (GSH), leading to a state of oxidative stress that is toxic to cancer cells.[8]
The ester group in this compound provides a site for derivatization to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. For instance, novel derivatives of phenethyl isothiocyanate (PEITC) with carboxylate functional groups have shown enhanced anticancer activity compared to the parent compound.[8] This highlights the potential for developing potent and selective anticancer agents based on the this compound scaffold.
Future Directions and Conclusion
This compound represents a versatile and promising scaffold in medicinal chemistry. Its straightforward synthesis and reactive isothiocyanate group make it an ideal starting point for the generation of diverse compound libraries. Based on the biological activities of structurally related compounds, key areas for future investigation include:
-
Systematic derivatization of the ethoxycarbonyl group to explore structure-activity relationships for COX inhibition, H₂S release, and anticancer activity.
-
In-depth mechanistic studies to elucidate the specific cellular targets and signaling pathways modulated by its derivatives.
-
Pharmacokinetic profiling of promising lead compounds to assess their drug-like properties.
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Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central. [Link]
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Efficacy of isothiocyanate-based compounds on different forms of persistent pain. PubMed. [Link]
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Synthetic Methods and Pharmacological Potentials of Isothiocyanate Derivatives. ResearchGate. [Link]
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The Versatile Synthon: A Technical Guide to 3-Ethoxycarbonylphenyl Isothiocyanate in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3-ethoxycarbonylphenyl isothiocyanate has emerged as a highly versatile and valuable reagent, particularly in the synthesis of a diverse array of heterocyclic compounds, many of which form the core scaffolds of medicinally important molecules. This technical guide provides an in-depth exploration of the synthesis, properties, and extensive applications of this compound, offering field-proven insights for its effective utilization in research and development.
Core Attributes of this compound
This compound (CAS No. 3137-84-6) is an aromatic isothiocyanate characterized by the presence of an ethoxycarbonyl group at the meta-position of the phenyl ring.[1][2] This substitution pattern critically influences its reactivity and solubility, making it a favored building block in various synthetic transformations.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 3137-84-6 |
| Molecular Formula | C₁₀H₉NO₂S |
| Molecular Weight | 207.25 g/mol |
Synthesis of this compound: A Validated Protocol
The reliable synthesis of this compound is crucial for its application. The most common and efficient method involves the conversion of the corresponding primary amine, ethyl 3-aminobenzoate, into the isothiocyanate. This transformation is typically achieved through a two-step, one-pot procedure involving the formation of a dithiocarbamate salt intermediate, followed by desulfurization.
Step-by-Step Experimental Protocol
This protocol is adapted from established methods for the synthesis of aryl isothiocyanates from primary amines.
Materials:
-
Ethyl 3-aminobenzoate
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Ethyl chloroformate
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dithiocarbamate Salt Formation: In a round-bottom flask, dissolve ethyl 3-aminobenzoate (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. To this stirred solution, add carbon disulfide (1.2 eq.) dropwise, ensuring the temperature remains below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Desulfurization: Cool the reaction mixture back to 0 °C. Add a solution of ethyl chloroformate (1.1 eq.) in anhydrous dichloromethane dropwise. After the addition, allow the mixture to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
The Reactivity Landscape: A Hub for Heterocyclic Synthesis
The synthetic utility of this compound stems from the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S). This carbon is highly susceptible to nucleophilic attack, making it an ideal partner for a wide range of nucleophiles in addition and cycloaddition reactions, ultimately leading to the formation of diverse heterocyclic systems.
Caption: General reactivity of this compound.
Synthesis of Quinazoline Derivatives
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[3] this compound serves as a key building block in the construction of substituted quinazolines.
A notable application is in the synthesis of quinazoline 3-oxides. The reaction of oxime derivatives with ethoxycarbonyl isothiocyanate in ethyl acetate leads to the formation of intermediate thioureas. These intermediates can then undergo spontaneous cyclization in refluxing ethanol to afford the desired substituted ethyl (3-oxido-2-quinazolinyl)carbamates in good yields.[4]
Caption: Synthesis of quinazoline 3-oxides.
Construction of Thiadiazole Scaffolds
1,3,4-Thiadiazoles are another class of five-membered heterocycles that have attracted significant attention in medicinal chemistry due to their diverse pharmacological properties. The reaction of this compound with thiosemicarbazide derivatives provides access to substituted thiourea intermediates, which can then be cyclized to form 5-substituted-amino-1,3,4-thiadiazole-2-thiones. These scaffolds are valuable for further functionalization in drug discovery programs.[5][6]
Access to Thiazole Cores
The thiazole ring is a core component of many natural products and synthetic drugs. While direct, specific examples utilizing this compound are not as prevalent in readily available literature, the general reactivity of isothiocyanates provides a clear pathway. The Hantzsch thiazole synthesis and its variations offer a robust strategy. The reaction of an alpha-haloketone with a thiourea derived from this compound would lead to the formation of a 2-aminothiazole derivative. This approach allows for the introduction of the 3-ethoxycarbonylphenyl moiety at the 2-position of the thiazole ring, a common substitution pattern in bioactive molecules.
Formation of Triazole Rings
1,2,4-Triazoles are another important class of nitrogen-containing heterocycles. The synthesis of 1,2,4-triazole-3-thiol derivatives can be achieved from thiosemicarbazide precursors. The reaction of an acid hydrazide with this compound yields a 1,4-disubstituted thiosemicarbazide. Subsequent intramolecular cyclization of this intermediate, typically under basic conditions, affords the corresponding 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.[6]
Safety and Handling
As with all isothiocyanates, this compound should be handled with care in a well-ventilated fume hood. It is classified as a corrosive solid and is harmful if swallowed, in contact with skin, or if inhaled.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. It is also reported to be light-sensitive.[7]
Conclusion
This compound is a powerful and versatile building block in the synthetic chemist's toolbox. Its well-defined reactivity, centered around the electrophilic isothiocyanate group, provides a reliable entry point to a vast array of medicinally relevant heterocyclic scaffolds, including quinazolines, thiadiazoles, thiazoles, and triazoles. The straightforward synthesis of this reagent, coupled with its broad applicability, ensures its continued importance in the fields of organic synthesis, medicinal chemistry, and drug discovery. The insights and protocols presented in this guide are intended to empower researchers to effectively harness the synthetic potential of this valuable synthon in their quest for novel and impactful molecular entities.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 3137-84-6). Retrieved from [Link]
-
Semantic Scholar. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved from [Link]
-
PMC. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
- Google Patents. (n.d.). CN104761479B - Synthesis process for ethoxy carbonyl isothiocyanate.
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Retrieved from [Link]
-
Der Pharma Chemica. (2014). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenyl isothiocyanate. Retrieved from [Link]
-
PMC. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Retrieved from [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Retrieved from [Link]
-
ResearchGate. (2018). Utility of thiophene-2-carbonyl isothiocyanate as a precursor for the synthesis of 1,2,4-triazole, 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives with evaluation of their antitumor and antimicrobial activities. Retrieved from [Link]
-
MDPI. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Retrieved from [Link]
-
R Discovery. (n.d.). Reaction Of Isothiocyanate Research Articles - Page 4. Retrieved from [Link]
-
ResearchGate. (n.d.). Reagents and conditions: (a) ethoxycarbonyl isothiocyanate, DCM, rt 16 h. Retrieved from [Link]
-
RSC Publishing. (2022). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Retrieved from [Link]
-
PMC. (2021). Synthesis of Isothiocyanates: An Update. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
PMC. (2022). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters | Request PDF. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
-
bepress. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
-
National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
PubChem. (n.d.). Phenyl isothiocyanate. Retrieved from [Link]
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An In-Depth Technical Guide to 3-Ethoxycarbonylphenyl Isothiocyanate: From Discovery to Modern Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of 3-ethoxycarbonylphenyl isothiocyanate, a versatile aromatic isothiocyanate with significant applications in organic synthesis, medicinal chemistry, and drug development. The guide traces the historical context of its discovery through the evolution of isothiocyanate synthesis, details its physicochemical and spectroscopic properties, and presents a validated, step-by-step synthetic protocol. Furthermore, it explores the chemical reactivity of the isothiocyanate functional group and its utility as a building block in the synthesis of diverse heterocyclic scaffolds and biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this important chemical entity.
Introduction: The Significance of the Isothiocyanate Moiety
Isothiocyanates (R-N=C=S) are a class of organosulfur compounds characterized by the highly reactive isothiocyanate functional group. This moiety is a cornerstone in the synthesis of a vast array of nitrogen- and sulfur-containing heterocycles, which are prevalent in many biologically active molecules. The electrophilic nature of the central carbon atom in the -N=C=S group makes it a prime target for nucleophilic attack, enabling a diverse range of chemical transformations.
While the historical roots of isothiocyanate chemistry are intertwined with the study of natural products, particularly glucosinolates found in cruciferous vegetables, the synthetic utility of aryl isothiocyanates has expanded their importance far beyond their natural origins. Among these, this compound stands out as a valuable bifunctional reagent. The presence of both a reactive isothiocyanate group and an ethoxycarbonyl group on the phenyl ring allows for sequential or orthogonal chemical modifications, making it a powerful tool in the construction of complex molecular architectures.
Historical Perspective and Discovery
Pinpointing the exact first synthesis of this compound in the historical literature is challenging. Its discovery is likely embedded within the broader exploration of aryl isothiocyanate synthesis that gained momentum in the late 19th and early 20th centuries. Early methods for the preparation of aryl isothiocyanates often involved harsh reagents and produced modest yields.
A significant advancement in the synthesis of aryl isothiocyanates was the work of Dains, Brewster, and Olander, whose general method, published in Organic Syntheses, involved the reaction of an aromatic amine with carbon disulfide in the presence of ammonia to form a dithiocarbamate salt, followed by treatment with a heavy metal salt, such as lead nitrate, to induce the elimination of the corresponding metal sulfide and formation of the isothiocyanate. This method, and variations thereof, became a standard for the preparation of a wide range of aryl isothiocyanates and likely facilitated the initial synthesis of compounds like this compound from its corresponding amine, ethyl 3-aminobenzoate.
Over the decades, numerous other reagents and methods have been developed for the synthesis of isothiocyanates, many of which offer milder reaction conditions, higher yields, and broader functional group tolerance. These advancements have made compounds like this compound more readily accessible for research and development.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.
Physicochemical Properties
| Property | Value |
| CAS Number | 3137-84-6[1] |
| Molecular Formula | C₁₀H₉NO₂S[1] |
| Molecular Weight | 207.25 g/mol [1] |
| Appearance | Colorless to pale yellow liquid/solid |
| Storage Conditions | 2-8°C, under inert atmosphere |
Spectroscopic Data
The spectroscopic signature of this compound is key to its identification and purity assessment.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isothiocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group, which typically appears in the range of 2000-2200 cm⁻¹[2][3]. Additional characteristic peaks include those for the C=O stretch of the ester (around 1720 cm⁻¹) and aromatic C-H and C=C vibrations.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule. For this compound, the spectrum would be expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl ester group. The aromatic protons would appear as a complex multiplet pattern in the downfield region, consistent with a 1,3-disubstituted benzene ring.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum is crucial for confirming the carbon framework. A characteristic, though often broad and weak, signal for the isothiocyanate carbon (-N=C=S) is expected in the range of 125-140 ppm. The carbonyl carbon of the ester will appear further downfield (around 165 ppm), and the aromatic carbons will resonate in the typical aromatic region (120-150 ppm).
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 207. Fragmentation may involve the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), or the isothiocyanate group (-NCS).
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most commonly achieved from the corresponding primary amine, ethyl 3-aminobenzoate. The following protocol is a robust and reliable method adapted from established procedures for the synthesis of aryl isothiocyanates.
Reaction Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol
Materials:
-
Ethyl 3-aminobenzoate
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Thiophosgene (CSCl₂) or an alternative desulfurizing agent (e.g., 1,1'-thiocarbonyldiimidazole)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Formation of the Dithiocarbamate Salt (in situ):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 3-aminobenzoate (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the stirred solution.
-
Slowly add carbon disulfide (1.2 eq) via the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting amine by thin-layer chromatography (TLC).
-
-
Conversion to the Isothiocyanate:
-
Cool the reaction mixture back down to 0 °C.
-
Prepare a solution of thiophosgene (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30-60 minutes. Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours or until TLC analysis indicates the formation of the product.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the isothiocyanate product. Therefore, anhydrous solvents and a dry reaction setup are crucial.
-
Use of Triethylamine: Triethylamine acts as a base to deprotonate the amine, facilitating its nucleophilic attack on carbon disulfide to form the dithiocarbamate intermediate. It also serves to neutralize the HCl generated when using thiophosgene.
-
Low-Temperature Addition: The initial reactions are exothermic. Adding reagents at 0 °C helps to control the reaction rate and prevent the formation of side products.
-
Choice of Desulfurizing Agent: While thiophosgene is a classic and effective reagent, its high toxicity has led to the development of safer alternatives such as 1,1'-thiocarbonyldiimidazole (TCDI) or the use of a two-step process involving the isolation of the dithiocarbamate salt followed by treatment with a milder reagent like ethyl chloroformate.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of the isothiocyanate group and the potential for further modification of the ester functionality.
Reactivity of the Isothiocyanate Group
The electrophilic carbon of the isothiocyanate is susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for its widespread use in the synthesis of various heterocyclic systems.
Sources
The Dual-Pronged Electrophilicity of 3-Ethoxycarbonylphenyl Isothiocyanate: A Theoretical and Practical Guide to its Reactivity
For Immediate Release
A Deep Dive into the Reactivity of a Key Synthetic Intermediate for Drug Discovery and Chemical Biology
[CITY, STATE] – [Date] – In the landscape of modern medicinal chemistry and drug development, the precise understanding of a molecule's reactivity is paramount for the rational design of novel therapeutics. 3-Ethoxycarbonylphenyl isothiocyanate, a versatile bifunctional molecule, stands as a significant building block in the synthesis of a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the theoretical underpinnings of its reactivity, complemented by practical, field-proven experimental protocols for its application. Authored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical insights with actionable experimental methodologies.
Introduction: The Structural and Electronic Landscape of this compound
This compound (CAS No: 3137-84-6) is an aromatic isothiocyanate featuring an ethoxycarbonyl group at the meta position of the phenyl ring.[1][2] This substitution pattern is crucial as it significantly influences the electronic properties of the isothiocyanate moiety, the primary site of chemical reactivity. The molecule's structure, C10H9NO2S, presents two key electrophilic centers: the carbon atom of the isothiocyanate group (-N=C=S) and, to a lesser extent, the carbonyl carbon of the ester.[1][2]
The isothiocyanate functional group is a heterocumulene, characterized by its linear arrangement of atoms and perpendicular pi systems. This electronic configuration renders the central carbon atom highly susceptible to nucleophilic attack. The reactivity of this group is further modulated by the electronic nature of the substituents on the aromatic ring.
Theoretical Framework of Reactivity
The reactivity of this compound is fundamentally governed by the electrophilicity of the isothiocyanate carbon. This electrophilicity is influenced by both inductive and resonance effects of the meta-substituted ethoxycarbonyl group.
Electronic Effects of the Meta-Ethoxycarbonyl Group
The ethoxycarbonyl group (-COOEt) is a moderately electron-withdrawing group. Its influence on the reactivity of the phenyl isothiocyanate can be understood through the lens of Hammett substituent constants (σ). For a meta-substituent, the electronic effect is primarily inductive. The Hammett constant (σm) for an ethoxycarbonyl group is approximately +0.36 to +0.37.[3][4] This positive value indicates its electron-withdrawing nature, which increases the acidity of a substituted benzoic acid.[3][5]
In the context of this compound, this inductive electron withdrawal from the phenyl ring enhances the electrophilicity of the isothiocyanate carbon. By pulling electron density away from the ring and, consequently, from the nitrogen atom of the NCS group, the central carbon becomes more electron-deficient and thus more susceptible to attack by nucleophiles.
Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors
Key reactivity descriptors derived from DFT calculations include:
-
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. In reactions with nucleophiles, the LUMO of the isothiocyanate is of particular interest as it will interact with the HOMO of the nucleophile. The electron-withdrawing ethoxycarbonyl group is expected to lower the energy of the LUMO, decreasing the HOMO-LUMO gap and thus increasing reactivity towards nucleophiles.
-
Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater susceptibility to nucleophilic attack. The presence of the electron-withdrawing ester group is predicted to increase the electrophilicity index of this compound compared to unsubstituted phenyl isothiocyanate.
-
Fukui Functions and Dual Descriptors: These local reactivity descriptors identify the most reactive sites within a molecule. For an electrophilic attack, the Fukui function f+ and the dual descriptor Δf will have their largest values on the most electrophilic atoms. It is anticipated that these calculations would confirm the isothiocyanate carbon as the primary site for nucleophilic attack.
Theoretical studies on substituted aryl isothiocyanates have shown that electron-withdrawing substituents generally enhance the reactivity towards nucleophiles by stabilizing the transition state of the addition reaction.
Reaction with Nucleophiles: Mechanism and Kinetics
The primary reaction of this compound is the nucleophilic addition to the central carbon of the isothiocyanate group. Common nucleophiles include primary and secondary amines, alcohols, and thiols, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively.
Reaction with Amines: Formation of Thioureas
The reaction with primary and secondary amines is particularly robust and widely used in the synthesis of biologically active molecules. The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isothiocyanate.
-
Proton Transfer: A rapid proton transfer from the nitrogen to the sulfur atom yields the stable thiourea product.
The kinetics of this reaction are typically second-order, being first-order in both the isothiocyanate and the amine. The rate of the reaction is influenced by the nucleophilicity of the amine, with more basic and less sterically hindered amines generally reacting faster.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a thiourea derivative from this compound and for the kinetic analysis of its reaction with an amine.
Synthesis of a Thiourea Derivative
This protocol describes the synthesis of N-(3-ethoxycarbonylphenyl)-N'-(benzyl)thiourea.
Materials:
-
This compound
-
Benzylamine
-
Ethanol (absolute)
-
Hexanes
-
Glassware: Round-bottom flask, condenser, magnetic stirrer, filtration apparatus
-
Analytical equipment: TLC plates, melting point apparatus, NMR spectrometer, IR spectrometer
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in absolute ethanol (20 mL).
-
To this solution, add benzylamine (1.05 eq.) dropwise at room temperature with stirring.
-
Attach a condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the reaction is complete (disappearance of the starting isothiocyanate), allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure until a solid begins to form.
-
Wash the collected solid with cold ethanol and then with hexanes to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the N-(3-ethoxycarbonylphenyl)-N'-(benzyl)thiourea.
-
Characterize the product by melting point, IR, and NMR spectroscopy to confirm its identity and purity.
Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for determining the second-order rate constant for the reaction of this compound with an amine using HPLC.
Materials and Equipment:
-
This compound
-
Amine of interest (e.g., benzylamine)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector and a C18 reversed-phase column
-
Thermostatted autosampler or reaction vessel
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 10 mM).
-
Prepare a stock solution of the amine in acetonitrile (e.g., 100 mM).
-
-
HPLC Method Development:
-
Develop an isocratic or gradient HPLC method that effectively separates the starting isothiocyanate, the amine, and the thiourea product. A C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Set the UV detector to a wavelength where the isothiocyanate and/or the thiourea product has a strong absorbance (e.g., 254 nm).
-
-
Kinetic Run:
-
Equilibrate the HPLC column with the mobile phase.
-
In a thermostatted vial at a constant temperature (e.g., 25 °C), mix known volumes of the pre-thermostatted stock solutions to initiate the reaction. The final concentrations should be chosen to ensure the reaction proceeds at a measurable rate (e.g., 0.1 mM isothiocyanate and 1 mM amine).
-
Immediately inject an aliquot of the reaction mixture onto the HPLC system (t=0).
-
Inject aliquots at regular time intervals (e.g., every 5 minutes) for a duration sufficient to observe a significant conversion (e.g., 2-3 half-lives).
-
-
Data Analysis:
-
For each time point, determine the concentration of the remaining this compound by integrating the corresponding peak area and using a calibration curve.
-
Plot the natural logarithm of the concentration of the isothiocyanate (ln[ITC]) versus time.
-
The slope of this line will be equal to -k', where k' is the pseudo-first-order rate constant.
-
The second-order rate constant (k) is then calculated by dividing k' by the concentration of the amine (which is in excess and assumed to be constant).
-
Data Presentation
The following table summarizes the key theoretical and expected experimental data for this compound.
| Parameter | Value/Prediction | Significance |
| CAS Number | 3137-84-6 | Unique Identifier |
| Molecular Formula | C10H9NO2S | Elemental Composition |
| Molecular Weight | 207.25 g/mol | Mass of one mole |
| Hammett Constant (σm) of -COOEt | ~ +0.37 | Indicates electron-withdrawing nature, enhancing electrophilicity. |
| Predicted Reactivity | High | Due to the electron-withdrawing substituent. |
| Primary Reaction Type | Nucleophilic Addition | With amines, alcohols, thiols, etc. |
| Reaction Product with Amines | Thioureas | Stable, often biologically active compounds. |
| Expected Reaction Kinetics | Second-Order | Rate = k[Isothiocyanate][Nucleophile] |
Conclusion: A Versatile Reagent for Chemical Innovation
This compound is a valuable reagent whose reactivity is well-grounded in fundamental principles of organic chemistry. The electron-withdrawing nature of the meta-ethoxycarbonyl group significantly enhances the electrophilicity of the isothiocyanate carbon, making it a highly reactive partner for a wide range of nucleophiles. This predictable and robust reactivity, coupled with the stability of the resulting products such as thioureas, cements its role as a key intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical applications. The theoretical framework and experimental protocols presented in this guide provide a solid foundation for researchers to effectively utilize this versatile molecule in their synthetic endeavors.
References
-
Wikipedia. (2023). Hammett equation. [Link]
-
Stenutz, R. (n.d.). Hammett substituent constants. [Link]
-
Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
-
Cheméco. (n.d.). Chemical Properties of this compound (CAS 3137-84-6). [Link]
-
University of Wisconsin-Madison. (n.d.). Unit 4: Free Energy Relationships. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl p-isothiocyanatobenzoate. [Link]
-
RSC Publishing. (2024). Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent. [Link]
-
PubMed Central. (2015). HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase. [Link]
Sources
- 1. Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. prepchem.com [prepchem.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. Hammett substituent constants [stenutz.eu]
- 5. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
An In-Depth Technical Guide to the Structural Analysis of 3-Ethoxycarbonylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Deconstructing a Versatile Moiety
3-Ethoxycarbonylphenyl isothiocyanate, a seemingly unassuming aromatic compound, represents a confluence of reactive potential and structural significance that has garnered considerable interest within the realms of medicinal chemistry and materials science. Its unique trifecta of an aromatic scaffold, an electrophilic isothiocyanate group, and a bioisosterically relevant ester functionality makes it a compelling building block for the synthesis of novel therapeutic agents and functional materials. This guide, intended for the discerning scientific professional, moves beyond a cursory overview to provide a deep, practical understanding of the synthesis, structural elucidation, and potential applications of this versatile molecule. By grounding our discussion in established experimental protocols and spectroscopic principles, we aim to equip researchers with the foundational knowledge necessary to confidently work with and innovate upon this compound.
I. Synthesis of this compound: A Protocol Rooted in Classic Chemistry
The most direct and widely employed method for the synthesis of aryl isothiocyanates, including this compound, involves the reaction of the corresponding primary amine with thiophosgene (CSCl₂). This reaction proceeds via the formation of an intermediate thiocarbamoyl chloride, which subsequently eliminates hydrogen chloride to yield the target isothiocyanate. The starting material, ethyl 3-aminobenzoate, is commercially available and can be readily prepared via Fischer esterification of 3-aminobenzoic acid with ethanol in the presence of an acid catalyst.[1]
Experimental Protocol: Synthesis from Ethyl 3-Aminobenzoate
Materials:
-
Ethyl 3-aminobenzoate
-
Thiophosgene (CSCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve ethyl 3-aminobenzoate (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Prepare a biphasic system by adding an equal volume of saturated aqueous sodium bicarbonate solution to the reaction flask.
-
With vigorous stirring, add a solution of thiophosgene (1.1 equivalents) in dichloromethane dropwise to the reaction mixture via a dropping funnel over a period of 30 minutes. Caution: Thiophosgene is highly toxic and corrosive. Handle with extreme care in a certified fume hood.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two additional portions of dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
This method provides a reliable and scalable route to this compound, a critical first step for any subsequent structural or application-based studies.
II. Structural Elucidation: A Multi-faceted Spectroscopic Approach
The definitive structural confirmation of this compound relies on a combination of spectroscopic techniques, each providing unique and complementary information about the molecule's architecture.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and ethyl ester protons.
-
Aromatic Protons (δ 7.2-8.0 ppm): The four protons on the benzene ring will appear as a complex multiplet in this region. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of both the isothiocyanate and the ethoxycarbonyl groups.
-
Ethyl Ester Protons (δ 4.4 ppm, quartet; δ 1.4 ppm, triplet): The methylene protons (-CH₂-) of the ethyl group, being adjacent to the ester oxygen, will appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) will appear as a triplet, coupled to the methylene protons.
¹³C NMR Spectroscopy (Predicted):
The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule.
-
Carbonyl Carbon (C=O) (δ ~165 ppm): The carbon of the ester carbonyl group is expected to resonate in this downfield region.
-
Isothiocyanate Carbon (-N=C=S) (δ ~130-140 ppm): The central carbon of the isothiocyanate group typically appears in this range. Its signal can sometimes be broad.
-
Aromatic Carbons (δ ~120-140 ppm): The six carbons of the benzene ring will give rise to several signals in this region, with the carbons directly attached to the substituents showing distinct chemical shifts.
-
Ethyl Ester Carbons (δ ~61 ppm, -CH₂-; δ ~14 ppm, -CH₃): The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.
B. Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of specific functional groups.
Characteristic IR Absorptions:
-
Isothiocyanate (-N=C=S) Stretch: A strong, sharp, and characteristic absorption band is expected in the region of 2100-2200 cm⁻¹ . This is a definitive indicator of the isothiocyanate functionality.
-
Carbonyl (C=O) Stretch: A strong absorption band around 1720-1740 cm⁻¹ will be present, corresponding to the stretching vibration of the ester carbonyl group.[2]
-
Aromatic C=C Stretches: Several bands of varying intensity will be observed in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.
-
C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region will correspond to the C-O stretching of the ester group.
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 207, corresponding to the molecular weight of this compound (C₁₀H₉NO₂S).
-
Key Fragments: Common fragmentation pathways for this molecule would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) to give a fragment at m/z = 162, and the loss of the entire ethoxycarbonyl group (-COOCH₂CH₃, m/z = 73) to give a fragment at m/z = 134. Further fragmentation of the aromatic ring and the isothiocyanate group would also be observed.
The following table summarizes the key physicochemical and spectroscopic data for this compound:
| Property | Value |
| CAS Number | 3137-84-6[3] |
| Molecular Formula | C₁₀H₉NO₂S[3] |
| Molecular Weight | 207.25 g/mol [3] |
| ¹H NMR (Predicted) | Aromatic (m, 4H, δ 7.2-8.0), -OCH₂CH₃ (q, 2H, δ ~4.4), -OCH₂CH₃ (t, 3H, δ ~1.4) |
| ¹³C NMR (Predicted) | C=O (δ ~165), -N=C=S (δ ~130-140), Aromatic C's (δ ~120-140), -OCH₂- (δ ~61), -CH₃ (δ ~14) |
| IR (Predicted, cm⁻¹) | ~2100-2200 (-NCS), ~1720-1740 (C=O), ~1450-1600 (Aromatic C=C), ~1100-1300 (C-O) |
| MS (m/z) | 207 (M⁺), 162 (M⁺ - 45), 134 (M⁺ - 73) |
III. Reactivity and Applications in Drug Development
The synthetic utility of this compound is primarily dictated by the high electrophilicity of the central carbon atom in the isothiocyanate group. This makes it highly susceptible to nucleophilic attack by a wide range of nucleophiles, particularly amines, thiols, and alcohols.
A. Covalent Modification of Biomolecules
The ability of isothiocyanates to form covalent bonds with nucleophilic residues on proteins, such as the thiol group of cysteine or the amino group of lysine, is the cornerstone of their biological activity.[4] This covalent modification can lead to the irreversible inhibition of enzymes or the modulation of protein function. This compound can be employed as a chemical probe to identify and characterize novel drug targets or as a warhead in the design of targeted covalent inhibitors.[5][6]
B. Scaffold for Heterocyclic Synthesis
The isothiocyanate group is a versatile precursor for the synthesis of a diverse array of sulfur and nitrogen-containing heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry. Reactions with dinucleophiles can lead to the formation of thiazoles, thiadiazoles, and other important ring systems. The ethoxycarbonyl group can be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid, which can then be coupled with other molecules to generate more complex structures.
C. Potential Therapeutic Applications
Isothiocyanates, as a class of compounds, have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[7] For instance, some isothiocyanate derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[7][8] The structural features of this compound make it an attractive starting point for the design of novel inhibitors for a variety of enzyme families.
IV. Conclusion and Future Directions
This compound is a molecule of significant academic and industrial interest, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. Its straightforward synthesis and predictable reactivity provide a solid foundation for its use as a versatile building block. While its own biological profile is yet to be extensively explored, its potential as a precursor to a vast library of more complex molecules is undeniable. Future research will likely focus on leveraging this potential, with an emphasis on the rational design of novel covalent inhibitors and the exploration of new heterocyclic scaffolds derived from this promising starting material. A thorough experimental validation of its spectroscopic properties will be a crucial step in solidifying its role as a key player in the drug discovery and development landscape.
References
- Mannelli, L. D. C., et al. (2018). Efficacy of isothiocyanate-based compounds on different forms of persistent pain. Journal of Pain Research, 11, 2977–2987.
- Guner, S., et al. (2021). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry, 12(10), 1731-1743.
-
Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved January 10, 2026, from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved January 10, 2026, from [Link]
- Miura, T., & Horii, Y. (2013). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 53(3), 143–149.
- McCoull, W., et al. (2024).
- Potter, G. A., & Baines, B. S. (2012). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. ACS Medicinal Chemistry Letters, 3(3), 188–192.
Sources
- 1. mdpi.com [mdpi.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Use of Phthalimidoacetyl Isothiocyanate as a Scaffold in the Synthesis of Target Heterocyclic Systems, and Their Antimicrobial Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Protein Labeling with 3-Ethoxycarbonylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed protocol and in-depth scientific background for the covalent labeling of proteins with 3-Ethoxycarbonylphenyl isothiocyanate. Isothiocyanates are highly valuable reagents in bioconjugation, enabling the stable attachment of molecular tags to proteins for a multitude of applications in research and drug development. This document elucidates the underlying chemical principles, offers a step-by-step experimental workflow, and provides critical insights into reaction optimization and troubleshooting. The protocols and discussions herein are designed to equip researchers with the necessary knowledge to achieve efficient and reproducible protein modification with this compound, ensuring the integrity and functionality of the resulting bioconjugate.
Introduction: The Chemistry and Utility of Isothiocyanate Labeling
Isothiocyanates (ITCs) are a class of chemical compounds characterized by the functional group -N=C=S. This moiety is highly reactive towards nucleophiles, particularly primary amines, making it an excellent tool for the covalent modification of proteins.[1][2] The reaction between an isothiocyanate and a primary amine on a protein, such as the ε-amino group of a lysine residue or the N-terminal α-amino group, results in the formation of a stable thiourea bond.[2][3][4] This robust covalent linkage ensures that the appended molecule remains attached to the protein throughout subsequent experimental manipulations and analyses.
This compound, with its phenyl ring substituted with an ethoxycarbonyl group, offers a versatile platform for protein modification. The ethoxycarbonyl group can be further hydrolyzed to a carboxylic acid, providing a handle for subsequent chemical modifications or for altering the charge characteristics of the labeled protein. This reagent is particularly useful in applications requiring a stable linkage and the potential for further functionalization.
The principles of this labeling chemistry are foundational in various biochemical techniques, including the historic Edman degradation method for protein sequencing, where phenyl isothiocyanate is used to sequentially label and cleave N-terminal amino acids.[5][6][7][8]
The Reaction Mechanism: A Step-by-Step Look
The labeling of a protein with this compound proceeds through a well-defined chemical reaction. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Caption: Reaction of this compound with a primary amine.
The reaction is initiated by the nucleophilic attack of the unprotonated primary amine of the protein on the electrophilic carbon atom of the isothiocyanate group. This forms an unstable intermediate which rapidly rearranges through a proton transfer to yield the stable thiourea linkage.
Experimental Workflow: From Preparation to Characterization
A successful protein labeling experiment requires careful planning and execution. The following workflow outlines the key stages of the process.
Caption: Workflow for protein labeling with this compound.
Detailed Protocol for Protein Labeling
This protocol provides a general guideline for labeling proteins with this compound. Optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials and Reagents
-
Protein of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Step-by-Step Procedure
Step 1: Protein Preparation
-
Dissolve or dialyze the protein into the Conjugation Buffer at a concentration of 1-10 mg/mL.[3]
-
Ensure the buffer is free of any primary amines (e.g., Tris, glycine) or sodium azide, as these will compete with the protein for reaction with the isothiocyanate.[9][10]
Step 2: Reagent Preparation
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL.[3][10] Isothiocyanates are moisture-sensitive and should be stored in a desiccator.[3]
Step 3: Labeling Reaction
-
While gently stirring the protein solution, slowly add the desired molar excess of the this compound stock solution. A 10- to 20-fold molar excess of the isothiocyanate to the protein is a good starting point.[2]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[2] Gentle agitation during incubation is recommended.
Step 4: Quenching the Reaction
-
Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted isothiocyanate.
-
Incubate for an additional 1-2 hours at room temperature.
Step 5: Purification of the Labeled Protein
-
Remove the unreacted this compound and by-products by size-exclusion chromatography using a resin with an appropriate molecular weight cutoff.[10][11]
-
Monitor the column effluent by absorbance at 280 nm (for protein) and the absorbance maximum of the this compound adduct to collect the labeled protein fractions.
Characterization of the Labeled Protein
Degree of Labeling (DOL):
The DOL, or the average number of label molecules per protein molecule, can be determined spectrophotometrically. This requires the molar extinction coefficient of this compound at its absorbance maximum, which should be determined empirically or obtained from the supplier.
Protein Functionality:
It is crucial to assess the biological activity of the protein after labeling to ensure that the modification has not compromised its function. This can be done using an appropriate activity assay for the specific protein.
Optimization and Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - Reaction pH is too low.- Competing nucleophiles in the buffer.- Insufficient molar excess of the isothiocyanate. | - Ensure the pH of the Conjugation Buffer is between 9.0 and 9.5.[9]- Use a buffer free of primary amines and azide.[9][10]- Increase the molar ratio of isothiocyanate to protein. |
| Protein Precipitation | - High degree of labeling leading to aggregation.- Protein instability at alkaline pH. | - Reduce the molar excess of the isothiocyanate or shorten the reaction time.[3][9]- Perform the reaction at a lower temperature (4°C) or screen for stabilizing additives (that do not contain primary amines).[9] |
| Loss of Protein Activity | - Modification of critical lysine residues in the active site. | - Reduce the molar excess of the isothiocyanate to achieve a lower degree of labeling.- Consider alternative labeling chemistries that target other amino acid residues. |
Conclusion
The protocol and guidelines presented in this application note provide a robust framework for the successful labeling of proteins with this compound. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can generate well-characterized and functional bioconjugates for a wide array of applications in basic science and therapeutic development. The versatility of the ethoxycarbonyl group offers additional opportunities for creating multifunctional protein constructs, further expanding the utility of this valuable bioconjugation reagent.
References
- Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.
-
Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]
- MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Retrieved from an article on the MetwareBio website.
- Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from an article on the Mtoz Biolabs website.
- Creative Proteomics. (n.d.). Principle, advantages and disadvantaged of Edman sequencing.
- Scilit. (n.d.). Optimal Labeling of Antibody with Fluorescein Isothiocyanate. Retrieved from a journal article on the Scilit website.
- Xiao, D., & Singh, S. V. (2007). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Toxicology, 2007, 40169.
- Bande, L., et al. (2023). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Analytical and Bioanalytical Chemistry, 415(24), 6037-6050.
- BenchChem. (n.d.). Technical Support Center: 3-Methoxycarbonylphenyl Isothiocyanate Conjugation. Retrieved from a technical document on the BenchChem website.
- Royal Society of Chemistry. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. Retrieved from a journal article on the RSC Publishing website.
- Singh, S. M., et al. (2014). An efficient method for FITC labelling of proteins using tandem affinity purification. Biological Procedures Online, 16, 17.
- BenchChem. (n.d.). Technical Support Center: Protein Modification with 3-Methoxycarbonylphenyl Isothiocyanate. Retrieved from a technical document on the BenchChem website.
- MDPI. (2021). Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. Retrieved from a journal article on the MDPI website.
- Mi, L., et al. (2011). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. The AAPS Journal, 13(4), 643-651.
- BenchChem. (n.d.). An In-depth Technical Guide to the Protein Binding Selectivity of 3-Methoxycarbonylphenyl Isothiocyanate. Retrieved from a technical document on the BenchChem website.
- PMC. (n.d.). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Retrieved from a journal article on the PMC website.
- Singh, S. M., et al. (2014). An efficient method for FITC labelling of proteins using tandem affinity purification. Biological Procedures Online, 16(1), 17.
- Nakamura, Y., & Miyoshi, N. (2010). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 47(2), 101-111.
- ResearchGate. (n.d.). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates.
- MDPI. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. Retrieved from a journal article on the MDPI website.
- Sigma-Aldrich. (n.d.). FLUORESCEIN ISOTHIOCYANATE Product Information. Retrieved from a product information sheet on the Sigma-Aldrich website.
- BenchChem. (n.d.). Application Notes and Protocols for Fluorescent Labeling of Proteins Using Isocyanate Derivatives. Retrieved from a technical document on the BenchChem website.
- PMC. (n.d.). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Retrieved from a journal article on the PMC website.
- Thermo Fisher Scientific. (n.d.). FITC and TRITC. Retrieved from a technical document on the Thermo Fisher Scientific website.
- LigandTracer. (2021). Protocol - Protein labeling with FITC. Retrieved from a protocol on the LigandTracer website.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 7. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 8. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Introduction: The Strategic Utility of Isothiocyanates in Peptide Chemistry
An in-depth guide to the application of 3-Ethoxycarbonylphenyl Isothiocyanate for the post-synthetic modification of peptides on solid support.
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine assembly of complex amino acid sequences.[1][2] Beyond the primary sequence, the functional diversification of peptides through post-synthetic modification is a cornerstone of modern drug discovery, chemical biology, and materials science. These modifications can enhance stability, modulate biological activity, or introduce probes for analytical purposes.
Isothiocyanates (R-N=C=S) are a class of electrophilic reagents renowned for their specific and efficient reaction with primary amines. This reaction, which forms a highly stable thiourea linkage, is the chemical foundation of the Edman degradation, a classic method for N-terminal peptide sequencing using phenyl isothiocyanate (PITC).[3][4] In the context of peptide synthesis, this robust chemistry can be repurposed from a sequencing tool into a powerful method for modification.
This guide focuses on This compound (ECPITC) , a derivative of PITC. Its chemical architecture features the reactive isothiocyanate group for peptide conjugation and an ethoxycarbonyl moiety on the phenyl ring. This ester group can serve as a handle for subsequent chemical elaboration or be used to fine-tune the physicochemical properties of the final peptide conjugate. We will explore the chemical principles, detailed protocols, and expert insights for leveraging ECPITC to modify peptides while they are still anchored to the solid-phase resin, a strategy that simplifies purification and enhances workflow efficiency.
Part 1: Scientific Principles and Rationale
The Thiourea Linkage: A Cornerstone of Stability
The core of the modification strategy lies in the reaction between the peptide's nucleophilic primary amine(s) and the electrophilic central carbon of the isothiocyanate group in ECPITC. This reaction proceeds under mild conditions to form a stable thiourea bond.[5][6] Unlike some linkages, the thiourea moiety is resistant to the harsh acidic conditions typically used for peptide cleavage from the resin and side-chain deprotection.
The reaction mechanism is a straightforward nucleophilic addition. The deprotonated primary amine of the peptide attacks the central carbon of the N=C=S group, followed by proton transfer to yield the final thiourea product.
Caption: Mechanism of Thiourea Formation.
Achieving Selectivity Through pH Control
A peptide synthesized via standard Fmoc-SPPS possesses a free N-terminal α-amino group after the final deprotection step. If the sequence contains lysine (Lys) residues, their ε-amino groups will also be available for reaction following side-chain deprotection. These two types of primary amines exhibit different basicities and, therefore, different pKa values.
-
N-terminal α-amino group: pKa ≈ 8.0
-
Lysine ε-amino group: pKa ≈ 10.5
This difference is the key to achieving reaction selectivity. By carefully controlling the pH of the reaction medium, we can selectively deprotonate the N-terminal amine while leaving the majority of lysine side chains protonated and thus non-nucleophilic.[7]
-
For N-terminal selective modification: The reaction is performed under mildly basic conditions (pH ≈ 8.0-8.5). At this pH, a significant fraction of the N-terminal amines are deprotonated and reactive, while the lysine side chains remain largely protonated (R-NH3+) and unreactive.
-
For complete modification (N-terminus and Lysine): A higher pH (pH > 10) is required to ensure deprotonation of both the N-terminal and lysine amino groups.
Part 2: Experimental Protocols
These protocols assume the peptide has been fully assembled on a solid support (e.g., Rink Amide or Wang resin) using standard Fmoc-SPPS. The final Fmoc group on the N-terminal amino acid must be removed prior to modification.
Protocol 1: Selective N-Terminal Modification of a Resin-Bound Peptide
This protocol is designed to exclusively label the N-terminal α-amino group of the peptide.
Materials and Reagents
| Reagent | Purpose | Typical Grade |
|---|---|---|
| Peptide-Resin | Substrate | N/A |
| This compound (ECPITC) | Modifying Agent | ≥98% Purity |
| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous, Amine-Free |
| N,N-Diisopropylethylamine (DIPEA) | Base | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Washing Solvent | ACS Grade |
| Methanol (MeOH) | Washing Solvent | ACS Grade |
| 20% (v/v) Piperidine in DMF | Fmoc Deprotection | Prepared Fresh |
Step-by-Step Methodology
-
Resin Preparation:
-
Place the peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.
-
If the N-terminal Fmoc group is still present, treat the resin with 20% piperidine in DMF for 1 minute, drain, and then for 10 minutes to ensure complete deprotection.[8]
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all residual piperidine.
-
-
Reaction Setup:
-
Swell the deprotected peptide-resin in anhydrous DMF for 30 minutes.
-
In a separate vial, prepare the modification solution. For a 0.1 mmol scale synthesis, dissolve this compound (5 equivalents, 0.5 mmol, ~97 mg) in 2 mL of anhydrous DMF.
-
Add DIPEA to the resin. The amount should be sufficient to achieve a pH of ~8.0-8.5. A typical starting point is 2-3 equivalents (0.2-0.3 mmol, 35-52 µL). Rationale: This amount of base neutralizes any residual acid and maintains the mildly alkaline environment required for selective N-terminal deprotonation.
-
-
Modification Reaction:
-
Add the ECPITC solution to the resin suspension.
-
Agitate the mixture at room temperature for 4-6 hours. The reaction can be monitored for the disappearance of free primary amines using a qualitative test like the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
-
Post-Reaction Wash:
-
Drain the reaction solution from the resin.
-
Wash the modified peptide-resin extensively to remove excess reagents: DMF (5x), DCM (5x), and MeOH (3x).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for cleavage.
-
Protocol 2: Cleavage and Deprotection of the Modified Peptide
This protocol releases the modified peptide from the solid support and removes acid-labile side-chain protecting groups.
Cleavage Cocktail (Reagent K)
| Component | Volume % | Purpose |
|---|---|---|
| Trifluoroacetic Acid (TFA) | 95% | Cleavage & Deprotection |
| Water | 2.5% | Cation Scavenger |
| Triisopropylsilane (TIS) | 2.5% | Cation Scavenger |
-
Causality Note: Scavengers like water and TIS are critical for preventing the re-attachment of reactive carbocations (generated from side-chain protecting groups during acidolysis) to sensitive residues like Tryptophan (Trp) or Methionine (Met).
Step-by-Step Methodology
-
Place the dry, modified peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (e.g., 10 mL per 0.1 mmol of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding 10 volumes of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
Part 3: Workflow and Data Visualization
Overall Experimental Workflow
The entire process, from the fully protected peptide on resin to the final purified product, can be visualized as a linear progression of distinct chemical stages.
Caption: Workflow for N-Terminal Peptide Modification.
Summary of Reaction Parameters
The choice of reaction conditions directly impacts the outcome of the modification. The following table summarizes key parameters and their expected influence, providing a self-validating framework for experimental design.
| Parameter | Condition | Expected Outcome | Rationale |
| pH / Base | pH 8.0-8.5 (e.g., 2-3 eq. DIPEA) | Selective N-Terminal Modification | The α-amino group (pKa ~8) is deprotonated and reactive, while the Lys ε-amino group (pKa ~10.5) remains protonated.[7] |
| pH > 10 (e.g., >5 eq. DIPEA) | Non-selective Modification (N-terminus & Lysine) | Both α- and ε-amino groups are deprotonated and available for nucleophilic attack. | |
| ECPITC Equivalents | 1.5 - 2 eq. | Potentially incomplete reaction | Stoichiometric amounts may not be sufficient to drive the reaction to completion on a solid support due to steric hindrance. |
| 5 - 10 eq. | Complete Reaction | A moderate excess ensures the reaction proceeds to completion in a reasonable timeframe. | |
| Reaction Time | 1 - 2 hours | May be incomplete | Insufficient time for the reaction to go to completion, especially with sterically hindered N-termini. |
| 4 - 6 hours | Typically Complete | Adequate time for most peptide sequences. Monitor with a Kaiser test for confirmation. |
Part 4: Troubleshooting and Field Insights
-
Issue: Incomplete reaction (positive Kaiser test).
-
Cause: Insufficient equivalents of ECPITC, inadequate reaction time, or steric hindrance at the N-terminus.
-
Solution: Increase the equivalents of ECPITC and/or the reaction time. For particularly difficult sequences (e.g., N-terminal Proline or Valine), consider elevating the temperature to 35-40°C.
-
-
Issue: Unintended Lysine modification.
-
Cause: The reaction pH was too high, leading to deprotonation of the lysine side chain. This can be caused by adding too much base or by residual piperidine from the deprotection step.
-
Solution: Ensure thorough washing after Fmoc deprotection. Use a calibrated amount of DIPEA to precisely control the pH.
-
-
Issue: Low yield after cleavage and precipitation.
-
Cause: The modified peptide may have altered solubility characteristics, making it partially soluble in the precipitation solvent (diethyl ether).
-
Solution: Ensure the ether is ice-cold. If precipitation is poor, reduce the volume of TFA by rotary evaporation (with caution) before adding ether.
-
-
Expert Insight: The quality of the DMF is paramount. The presence of amine impurities can consume the ECPITC reagent before it has a chance to react with the peptide. Always use fresh, anhydrous, amine-free DMF for the modification step.[9]
References
-
Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. [Link]
-
Wikipedia. (n.d.). Edman degradation. [Link]
-
Chemistry LibreTexts. (2022). 5.2.7: The Edman Degradation. [Link]
-
Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. [Link]
-
ResearchGate. (n.d.). Peptide Sequencing by Edman Degradation. [Link]
-
Brodbelt, J. S., et al. (n.d.). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. ACS Publications. [Link]
-
Zhang, J., et al. (2013). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Ruczynski, J., et al. (2013). New method of peptide cleavage based on Edman degradation. Amino Acids. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Goudreau, N., et al. (2013). Solid-phase synthesis of peptide thioureas and thiazole-containing macrocycles through Ru-catalyzed ring-closing metathesis. The Journal of Organic Chemistry. [Link]
-
Hojo, H., et al. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications. [Link]
-
Wikipedia. (n.d.). Thiourea. [Link]
-
Otvos, F. (Ed.). (2020). Peptide Synthesis: Methods and Protocols. Springer. [Link]
-
Góngora-Benítez, M., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Molecules. [Link]
-
Schweiggert, R. M., et al. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Molecules. [Link]
-
Li, S., et al. (2022). Isothiocyanate Enabled Versatile Cyclizations of Phage Displayed Peptides for the Discovery of Macrocyclic Binders. ChemRxiv. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Bray, B. L. (2019). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Australian Journal of Chemistry. [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
de la Torre, B. G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiourea - Wikipedia [en.wikipedia.org]
- 6. Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread | MDPI [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.uci.edu [chem.uci.edu]
N-terminal peptide sequencing with 3-Ethoxycarbonylphenyl isothiocyanate
An Application Guide to N-Terminal Protein Sequencing with 3-Ethoxycarbonylphenyl Isothiocyanate (ECPITC)
Introduction: Advancing the Edman Degradation
N-terminal sequencing is a cornerstone technique in protein analysis, providing definitive identification of a protein, confirming its expression boundaries, and revealing N-terminal post-translational modifications.[1] The foundational method for this process is the Edman degradation, a stepwise chemical reaction that sequentially removes amino acid residues from the N-terminus of a polypeptide chain.[2][3][4] Developed by Pehr Edman, the classic procedure utilizes phenyl isothiocyanate (PITC) to label the terminal amino group, which is then cleaved and identified.[4][5]
While robust, the PITC-based method is susceptible to challenges, including the buildup of reaction byproducts that can obscure chromatographic results over multiple cycles. To enhance sensitivity, improve the resolution of the resulting amino acid derivatives, and optimize the workflow for modern analytical platforms like mass spectrometry, novel Edman-type reagents have been developed.[6] This guide details the application of one such reagent: This compound (ECPITC) .
ECPITC (CAS 3137-84-6) is an aromatic isothiocyanate that functions analogously to PITC but contains an ethoxycarbonyl (-COOCH₂CH₃) group on the phenyl ring.[7][8] This modification alters the chemical properties of the reagent and its subsequent amino acid derivatives, offering potential advantages in the analytical phase of sequencing. This document serves as a comprehensive technical guide and protocol for researchers, scientists, and drug development professionals seeking to implement ECPITC for high-sensitivity N-terminal protein sequencing.
The ECPITC Sequencing Chemistry: A Three-Step Cycle
The core of ECPITC-based sequencing is the Edman degradation, a cyclical process involving three key steps: Coupling, Cleavage, and Conversion . The presence of the ethoxycarbonyl group does not change the fundamental mechanism but modifies the resulting analytical product.[9]
-
Coupling (Labeling): Under mildly alkaline conditions (pH ~9.0), the free α-amino group of the peptide's N-terminus acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group (-N=C=S) on ECPITC. This reaction forms a stable 3-ethoxycarbonylphenylthiocarbamoyl (ECPTC) peptide derivative via a thiourea linkage. The alkaline environment is crucial as it ensures the N-terminal amine is deprotonated and thus maximally nucleophilic.[3][10]
-
Cleavage: The ECPTC-peptide is treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). The acid protonates the thiourea group, which facilitates the cyclization of the N-terminal residue. The amide bond linking the first and second amino acids is cleaved, releasing the terminal residue as an anilinothiazolinone (ATZ) derivative. The use of anhydrous acid is critical to prevent non-specific hydrolysis of other peptide bonds, leaving the shortened peptide intact for the next cycle.[2][4]
-
Conversion & Analysis: The cleaved ATZ derivative is physically separated from the peptide via an organic solvent extraction. This derivative is unstable and is subsequently converted into a more stable 3-ethoxycarbonylphenylthiohydantoin (ECPTH) amino acid by treatment with aqueous acid. This stable ECPTH derivative is then identified using analytical techniques like HPLC or mass spectrometry.
This entire cycle is repeated to sequentially identify residues down the polypeptide chain. Modern automated sequencers can perform 30-50 cycles with high efficiency.[3]
Caption: Overall workflow for N-terminal sequencing using ECPITC.
Protocol 1: Sample Preparation and Immobilization
Objective: To prepare a purified protein or peptide sample with a free N-terminus, immobilized on a suitable support for automated sequencing.
Causality: The Edman chemistry requires a single, pure polypeptide chain to yield unambiguous results. The N-terminus must be chemically available (i.e., not blocked by modifications like acetylation) for the coupling reaction to occur. [3]Immobilization prevents the sample from being washed away during the solvent extractions in each cycle.
Materials:
-
Purified protein/peptide sample (10-200 pmol)
-
PVDF membrane
-
Methanol, HPLC-grade
-
Ultrapure water
-
Optional (for Cysteine-containing proteins): Dithiothreitol (DTT), Iodoacetamide (IAA), Tris buffer with Guanidine-HCl.
Procedure:
-
Purification: Ensure the protein sample is highly purified, typically via RP-HPLC or by excising a band from an SDS-PAGE or 2D gel.
-
Electroblotting (if from gel): Transfer the protein from the gel to a PVDF membrane. This is a standard Western blotting procedure. After transfer, wash the membrane extensively with ultrapure water to remove residual glycine from the transfer buffer, which would interfere with sequencing.
-
Cysteine Modification (if required): Cysteine residues can form side products. To prevent this, reduce disulfide bonds with DTT and alkylate the free thiols with iodoacetamide prior to the final purification step. This creates a stable carboxyamidomethyl-cysteine that behaves predictably during sequencing.
-
Sample Loading (for soluble peptides): a. Pre-wet the PVDF membrane disc with a few microliters of methanol and allow it to dry. b. Carefully apply the purified peptide solution (10-200 pmol in a minimal volume) to the center of the disc. c. Allow the sample to air dry completely before loading into the sequencer reaction cartridge.
Protocol 2: Automated Sequencing with ECPITC
Objective: To perform sequential, automated Edman degradation cycles using ECPITC.
Causality: Automation ensures the precise and reproducible delivery of reagents and solvents, and control of reaction conditions (temperature, time), which is critical for achieving high repetitive yields over many cycles.
Note: This protocol is a generalized representation for an automated protein sequencer. Specific parameters (volumes, times) must be optimized for the instrument in use.
Reagents (to be loaded into the sequencer):
-
R1 (Coupling Base): 5% N-methylpiperidine in a water/propanol mixture.
-
R2 (Coupling Reagent): this compound (ECPITC) solution in heptane.
-
R3 (Cleavage Acid): Anhydrous Trifluoroacetic Acid (TFA).
-
S1 (Extraction Solvent 1): Heptane.
-
S2 (Extraction Solvent 2): Ethyl Acetate.
-
S3 (Conversion Reagent): 25% (v/v) Trifluoroacetic Acid in water.
Automated Cycle Steps:
-
Final Sample Wash: The immobilized sample is washed with heptane and ethyl acetate to remove any remaining contaminants.
-
Coupling Reaction: a. Deliver R1 (base) to wet the sample membrane. b. Deliver R2 (ECPITC) to initiate the coupling reaction. c. Incubate at ~50°C for 10-20 minutes to form the ECPTC-peptide. d. Wash extensively with S1 and S2 to remove excess reagent and byproducts.
-
Cleavage Reaction: a. Deliver R3 (anhydrous TFA) to the dried membrane. b. Incubate for 2-5 minutes to effect cleavage of the ATZ-amino acid derivative.
-
Extraction & Transfer: a. Deliver S2 (ethyl acetate) to specifically dissolve the cleaved ATZ-amino acid. b. Transfer this solution from the reaction cartridge to the conversion flask. The shortened peptide remains immobilized.
-
Conversion: a. Evaporate the solvent from the conversion flask. b. Add S3 (aqueous TFA) and heat to ~65°C for 15-30 minutes to convert the ATZ derivative to the stable ECPTH-amino acid.
-
Transfer to Analyzer: The final ECPTH-amino acid solution is dried and redissolved in injection solvent for subsequent analysis by HPLC or LC-MS.
-
Loop: The sequencer automatically begins the next cycle on the shortened peptide remaining in the reaction cartridge.
Protocol 3: Analysis of ECPTH-Amino Acids by RP-HPLC
Objective: To separate and identify the ECPTH-amino acid derivative from each cycle.
Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. Each of the 20 common amino acids will produce an ECPTH derivative with a unique retention time under specific chromatographic conditions, allowing for its identification by comparison to a standard chromatogram.
System:
-
HPLC with a UV detector (set to ~269 nm, typical for PTH derivatives)
-
Narrow-bore C18 column (e.g., 2.1 mm ID)
Reagents:
-
Solvent A: 3% Tetrahydrofuran in an aqueous acetate buffer (pH ~4.5).
-
Solvent B: Acetonitrile.
Example HPLC Gradient:
| Time (min) | % Solvent B | Flow Rate (µL/min) |
| 0.0 | 10 | 200 |
| 20.0 | 50 | 200 |
| 22.0 | 80 | 200 |
| 25.0 | 10 | 200 |
Procedure:
-
Standard Preparation: First, a standard mixture containing all 20 ECPTH-amino acids (requires separate synthesis or purchase) must be run to determine the characteristic retention time for each derivative.
-
Sample Injection: Inject the redissolved ECPTH-amino acid sample from a given cycle.
-
Identification: Compare the major peak in the sample chromatogram to the retention times of the standards to identify the amino acid for that cycle.
-
Sequence Assembly: Repeat for each cycle and assemble the sequence in order. For example, if Cycle 1 yields ECPTH-Alanine and Cycle 2 yields ECPTH-Glycine, the N-terminal sequence is Ala-Gly-.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 3137-84-6). Retrieved from [Link]
-
Psiberg. (2022). Edman Degradation: Chemistry, Steps, Limitations, Uses. Retrieved from [Link]
-
Aebersold, R., Bures, E. J., Nam-Hai, T., et al. (1995). Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins. Protein Science, 4(1), 65-76. Retrieved from [Link]
-
Vance, D. E., & Feingold, D. S. (1970). Studies on the reaction of proteins and peptides with methyl isothiocyanate and identification of the methylthiohydantoins by gas-liquid chromatography. Analytical Biochemistry, 36(1), 30-42. Retrieved from [Link]
- Google Patents. (2015). CN104761479B - Synthesis process for ethoxy carbonyl isothiocyanate.
-
ResearchGate. (2009). Synthesis of ethoxycarbonyl isothiocyanate by orthogonal design. Retrieved from [Link]
-
Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]
-
Haniu, M., Aebersold, R., et al. (2005). ABRF ESRG 2005 study: identification of seven modified amino acids by Edman sequencing. Journal of Biomolecular Techniques, 16(3), 237-247. Retrieved from [Link]
-
Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Retrieved from [Link]
-
MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Retrieved from [Link]
-
ChemRxiv. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Retrieved from [Link]
-
Clarke, D. J., et al. (2014). Emerging technologies to map the protein methylome. Current Opinion in Chemical Biology, 23, 60-69. Retrieved from [Link]
- Google Patents. (2020). WO2020201350A1 - Means and methods for single molecule peptide sequencing.
-
Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. Retrieved from [Link]
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- 7. This compound (CAS 3137-84-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 10. WO2020201350A1 - Means and methods for single molecule peptide sequencing - Google Patents [patents.google.com]
Application Note & Protocols: The Reaction of 3-Ethoxycarbonylphenyl Isothiocyanate with Primary Amines
Introduction: The Strategic Importance of the Thiourea Linkage
In the landscape of medicinal chemistry and drug development, the formation of stable, predictable, and functional linkages is paramount. The reaction between an isothiocyanate and a primary amine, yielding a disubstituted thiourea, stands as a cornerstone transformation in this field.[1] This guide focuses on a specific, highly versatile reagent: 3-Ethoxycarbonylphenyl Isothiocyanate .
The strategic placement of an ethoxycarbonyl group at the meta-position of the phenyl ring imparts unique electronic properties to the isothiocyanate moiety. This electron-withdrawing group enhances the electrophilicity of the central carbon atom, making it a highly efficient partner for reactions with nucleophiles like primary amines.[2][3] The resulting N-aryl, N'-alkyl/aryl thioureas are not merely stable products; they are critical pharmacophores and versatile intermediates for synthesizing a vast array of heterocyclic compounds with significant biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth examination of the reaction mechanism, delineates the critical parameters governing the reaction's success, and offers detailed, field-proven protocols for both small molecule synthesis and bioconjugation applications.
Core Reaction Mechanism and Kinetics
The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the highly electrophilic carbon atom of the isothiocyanate group. This initial attack forms a transient, unstable zwitterionic intermediate. A subsequent, rapid proton transfer from the amine nitrogen to the sulfur atom yields the stable N,N'-disubstituted thiourea product.[1][2]
Kinetic studies have demonstrated that the aminolysis of isothiocyanates often follows second-order kinetics, being first-order in both the isothiocyanate and the amine.[1] However, in certain conditions, particularly with less basic amines or in non-polar solvents, the reaction can exhibit kinetic terms that are second-order with respect to the amine. This suggests a more complex mechanism where a second molecule of the amine facilitates the final proton transfer step, acting as a base catalyst.[6]
Caption: Nucleophilic addition mechanism for thiourea formation.
Critical Parameters Influencing the Reaction
The success, rate, and cleanliness of the reaction are governed by several interconnected factors. A thorough understanding of these parameters is crucial for optimizing reaction conditions.
| Parameter | Influence on Reaction & Causality |
| Nature of the Primary Amine | Nucleophilicity: Aliphatic primary amines are generally more nucleophilic and thus more reactive than aromatic primary amines. Electron-donating groups on the amine increase reactivity, while electron-withdrawing groups decrease it.[7] Steric Hindrance: Sterically hindered amines (e.g., secondary or bulky primary amines) will react more slowly than unhindered ones due to the difficulty of approaching the electrophilic carbon center.[1] |
| Solvent | Polarity: The reaction is generally favored in aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[2][7] For aromatic amines, which are less reactive, refluxing in a non-nucleophilic solvent like tert-butanol may be required.[7] Aqueous Media: In bioconjugation, aqueous buffers are used. The solvent must be free of extraneous nucleophiles (e.g., Tris or glycine buffers must be avoided).[8] |
| Temperature | Most reactions with aliphatic amines proceed readily at room temperature, often exothermically.[2] For less reactive amines (e.g., anilines), moderate heating or reflux may be necessary to drive the reaction to completion.[7] |
| Stoichiometry | A slight excess (1.1-1.2 equivalents) of the primary amine is sometimes used to ensure the complete consumption of the isothiocyanate. However, a 1:1 stoichiometry is often sufficient and simplifies purification. |
| pH (for Aqueous Reactions) | The pH is a critical parameter in aqueous media. The reaction rate increases with pH because a higher pH deprotonates the ammonium group of lysine (pKa ~10.5), increasing the concentration of the more nucleophilic free amine.[1] A pH range of 8.5 to 9.5 is generally optimal for modifying lysine residues on proteins.[8][9] However, at very high pH (>10), the competing hydrolysis of the isothiocyanate can become a significant side reaction.[9] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for two common applications.
Protocol 1: Synthesis of a Small Molecule Thiourea Derivative
This protocol describes a general procedure for the synthesis of N-(3-ethoxycarbonylphenyl)-N'-(benzyl)thiourea in an organic solvent.
Materials:
-
This compound
-
Benzylamine (primary amine)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
Amine Addition: To this stirring solution, add benzylamine (1.05 equivalents) dropwise at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours. Monitor the consumption of the isothiocyanate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Workup and Isolation:
-
Upon completion, the product may precipitate directly from the solution. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Add hexanes to the concentrated residue to induce precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold hexanes to remove non-polar impurities, and dry under vacuum.
-
-
Purification (if necessary): If the product is not sufficiently pure, it can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[2]
Protocol 2: Bioconjugation to a Peptide Lysine Residue
This protocol provides a conceptual framework for labeling a peptide containing a solvent-accessible lysine residue.
Materials:
-
Peptide with a primary amine (e.g., lysine side chain)
-
This compound
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 9.0. Crucially, avoid amine-containing buffers like Tris. [8]
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Isothiocyanate Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) of this compound in anhydrous DMSO or DMF. This minimizes the final percentage of organic solvent in the reaction mixture, which can denature proteins.[9]
-
Conjugation Reaction:
-
To the stirring peptide solution, add a 10- to 20-fold molar excess of the isothiocyanate stock solution. The optimal excess should be determined empirically.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light if the isothiocyanate is attached to a fluorescent tag.
-
-
Removal of Unreacted Reagent: Purify the resulting thiourea-linked peptide conjugate from excess, unreacted isothiocyanate and byproducts using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography.
-
Characterization: Confirm the conjugation and purity of the final product using LC-MS to observe the expected mass increase and HPLC to assess homogeneity.
Caption: General workflow for small molecule thiourea synthesis.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive amine (e.g., protonated in aqueous buffer). 2. Decomposed isothiocyanate due to moisture.[10] 3. Insufficiently reactive amine (e.g., electron-deficient aniline). | 1. For aqueous reactions, ensure pH is in the optimal 8.5-9.5 range.[8][9] 2. Use anhydrous solvents and store isothiocyanate properly under inert gas, protected from light.[9] 3. Increase reaction temperature or extend reaction time. Consider using a non-nucleophilic base as a catalyst. |
| Multiple Products Observed | 1. Reaction with a secondary amine impurity. 2. In bioconjugation, multiple lysine residues are labeled. | 1. Ensure the purity of the starting primary amine. 2. Reduce the molar excess of the isothiocyanate, lower the reaction temperature, or shorten the reaction time to favor modification of the most reactive sites. |
| Isothiocyanate Hydrolysis | Reaction conducted at excessively high pH (>10) or for prolonged periods in aqueous buffer. | Optimize the pH to be within the 8.5-9.5 range.[1] Perform time-course experiments to find the shortest time required for sufficient labeling. |
References
- UCL Discovery. (2020-04-16).
- ACS Publications. Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters.
- RSC Publishing.
- ResearchGate.
- MDPI. (2024-11-23). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Pharmaceuticals.
- Benchchem.
- Thermo Fisher Scientific - US.
- NIH PMC. (2020-04-16).
- Benchchem. Reactivity of the Isothiocyanate Functional Group with Primary and Secondary Amines: An In-depth Technical Guide.
- Benchchem.
- Benchchem. Isothiocyanate Reactivity Management: A Technical Support Center.
- RSC Publishing. The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2.
- ChemRxiv.
- ARKAT USA.
- MDPI.
Sources
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- 5. mdpi.com [mdpi.com]
- 6. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 8. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Quantification of Amino Acids Using 3-Ethoxycarbonylphenyl Isothiocyanate (ECPITC)
Introduction: The Critical Role of Amino Acid Quantification and the Power of Isothiocyanate Chemistry
Quantitative amino acid analysis is a cornerstone of numerous scientific disciplines, from fundamental biochemical research to pharmaceutical development and quality control. It provides critical insights into protein structure and concentration, cellular metabolism, and nutritional value of foods. The inherent challenge in amino acid analysis lies in the fact that most amino acids lack a strong chromophore, making their direct detection by UV-spectrophotometry at concentrations relevant for biological samples difficult.
To overcome this limitation, pre-column derivatization with a reagent that imparts a UV-active or fluorescent tag onto the amino acids is a widely adopted strategy. This approach not only enhances detection sensitivity but also improves the chromatographic properties of the amino acids for separation by reverse-phase high-performance liquid chromatography (RP-HPLC).
Among the various derivatizing agents, isothiocyanates have proven to be robust and reliable. Phenylisothiocyanate (PITC), in particular, is the foundation of the well-established Edman degradation for protein sequencing and is extensively used for quantitative amino acid analysis.[1][2][3] This guide focuses on a promising analog, 3-Ethoxycarbonylphenyl isothiocyanate (ECPITC) , for the sensitive and reproducible quantification of amino acids. The underlying principles and methodologies are largely based on the extensive validation and broad application of PITC chemistry.[1][4][5][6]
The Chemistry of Derivatization: Mechanism of ECPITC Reaction
The derivatization of amino acids with ECPITC follows the same fundamental reaction mechanism as with PITC. The reaction, which occurs under alkaline conditions, involves the nucleophilic attack of the amino group of the amino acid on the electrophilic carbon atom of the isothiocyanate group of ECPITC. This forms a stable 3-Ethoxycarbonylphenyl thiocarbamyl (ECPTC)-amino acid derivative that can be readily detected by UV spectrophotometry, typically around 254 nm.[1][2]
The reaction proceeds in two main steps:
-
Coupling: The primary or secondary amine of the amino acid reacts with ECPITC to form a phenylthiocarbamyl derivative.
-
Conversion (for sequencing): In the context of Edman degradation, a subsequent acid-catalyzed cyclization and cleavage step releases the derivatized N-terminal amino acid as a phenylthiohydantoin (PTH) derivative. For quantitative analysis, the stable ECPTC-amino acid is directly analyzed.
A key advantage of isothiocyanate-based derivatization is its ability to react with both primary and secondary amines, allowing for the quantification of all proteinogenic amino acids, including proline.[1][7]
Visualizing the Derivatization Reaction
Caption: Reaction of an amino acid with ECPITC to form a UV-active derivative.
Comprehensive Protocol for Amino Acid Quantification using ECPITC
This protocol provides a step-by-step guide for the derivatization of amino acids with ECPITC and their subsequent analysis by RP-HPLC.
I. Reagents and Materials
-
Amino Acid Standards: A certified mixture of amino acid standards (e.g., 2.5 µmol/mL in 0.1 N HCl).
-
This compound (ECPITC): Derivatization reagent.
-
Coupling Buffer: A mixture of acetonitrile, pyridine, and triethylamine (TEA) in a 10:5:2 ratio. Prepare fresh daily.
-
Drying Solvent: A mixture of methanol, water, and triethylamine (TEA) in a 2:2:1 ratio.
-
Sample Diluent: Mobile Phase A (see below) or a suitable buffer such as 5 mM sodium phosphate with 5% acetonitrile, pH 7.4.
-
HPLC Grade Water, Acetonitrile, and Methanol.
-
Sodium Acetate Trihydrate.
-
Triethylamine (TEA).
-
Acetic Acid, Glacial.
-
0.45 µm Syringe Filters.
-
Autosampler Vials with Inserts.
-
Vacuum Centrifuge.
II. Preparation of Mobile Phases for RP-HPLC
-
Mobile Phase A: Prepare a 140 mM sodium acetate solution containing 0.05% TEA. Adjust the pH to 6.4 with glacial acetic acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: Acetonitrile.
III. Derivatization Protocol
-
Sample Preparation:
-
Protein Hydrolysis: For protein samples, perform acid hydrolysis (e.g., 6 N HCl at 110°C for 24 hours) to release free amino acids. Thoroughly dry the hydrolysate under vacuum to remove all traces of acid.
-
Standard and Sample Aliquoting: Pipette 10-40 µL of the amino acid standard solution or the redissolved sample hydrolysate into a microcentrifuge tube.
-
-
Drying: Place the tubes in a vacuum centrifuge and dry completely. This step is critical as water can interfere with the derivatization reaction.
-
Redissolving: Add 20 µL of the drying solvent (methanol:water:TEA, 2:2:1) to the dried sample. Vortex thoroughly to ensure complete dissolution.
-
Derivatization:
-
Add 20 µL of a freshly prepared 5% (v/v) solution of ECPITC in acetonitrile to each tube.
-
Vortex immediately for 30 seconds.
-
Allow the reaction to proceed at room temperature for 20 minutes.
-
-
Removal of Excess Reagent: Dry the samples completely in a vacuum centrifuge. This step removes the excess ECPITC and volatile by-products that could interfere with the chromatography.
-
Reconstitution: Reconstitute the dried ECPTC-amino acid derivatives in a known volume (e.g., 100-200 µL) of Mobile Phase A. Vortex thoroughly and centrifuge to pellet any insoluble material.
-
Analysis: Transfer the supernatant to an autosampler vial for HPLC analysis.
Visualizing the Experimental Workflow
Caption: Overall workflow for ECPITC-based amino acid quantification.
RP-HPLC Method and Data Analysis
I. HPLC Conditions
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Column Temperature: 40°C.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10-20 µL.
-
Gradient Elution: A typical gradient program is outlined below. This may require optimization depending on the specific column and HPLC system used.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 20.0 | 50 | 50 |
| 22.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 100 | 0 |
| 30.0 | 100 | 0 |
II. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of amino acid standards at different concentrations (e.g., 5 to 500 pmol/µL) and derivatize them following the protocol above.[8] Inject each standard and record the peak area for each amino acid. Plot the peak area versus the known concentration for each amino acid to generate a linear calibration curve. The coefficient of determination (R²) should ideally be >0.995.[9]
-
Quantification of Unknowns: Inject the derivatized unknown sample. Identify each amino acid peak by its retention time compared to the standards. Determine the concentration of each amino acid in the unknown sample by interpolating its peak area from the corresponding calibration curve.
Method Validation: Ensuring Trustworthiness and Accuracy
Validation of the analytical method is crucial to ensure the reliability of the results. Key validation parameters, as recommended by the International Conference on Harmonisation (ICH) guidelines, should be assessed.[9]
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Specificity | No interfering peaks at the retention times of the amino acids. | Baseline resolution of all amino acid derivatives. |
| Linearity | Coefficient of determination (R²) ≥ 0.995. | R² values typically exceed 0.998 for all amino acids. |
| Accuracy (% Recovery) | 85-115% for spiked samples. | 95-105% for most amino acids.[10] |
| Precision (% RSD) | Repeatability (intra-day) ≤ 5%; Intermediate Precision (inter-day) ≤ 10%. | Intra-day RSD < 3%, Inter-day RSD < 6%.[9][11] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | Typically in the low picomole range (e.g., 1-10 pmol).[3] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. | Typically in the mid-picomole range (e.g., 5-25 pmol). |
| Robustness | Insensitive to minor changes in method parameters (e.g., pH, temperature). | Consistent results with slight variations in mobile phase pH (±0.2) and column temperature (±2°C). |
Field-Proven Insights and Troubleshooting
-
Incomplete Derivatization: This can be caused by the presence of water or acid in the sample. Ensure complete drying before and after the derivatization steps.
-
Poor Peak Shape: This may result from column degradation or improper sample reconstitution. Ensure the reconstitution solvent is compatible with the initial mobile phase conditions.
-
Baseline Noise: Use high-purity solvents and reagents. Freshly prepared mobile phases are recommended.
-
Ghost Peaks: These can arise from contaminants in the system or from the derivatization reagent itself. Running a blank derivatization (no amino acids) can help identify these peaks.
Conclusion
The use of this compound (ECPITC) as a pre-column derivatization reagent offers a robust, sensitive, and reliable method for the quantification of amino acids by RP-HPLC. The methodology, grounded in the well-established chemistry of phenylisothiocyanates, is applicable to a wide range of sample types in both academic research and industrial settings. By following the detailed protocol and adhering to rigorous method validation, researchers, scientists, and drug development professionals can achieve accurate and reproducible quantification of amino acids, contributing to the advancement of their respective fields.
References
- Bartolomeo, M. P., & Maisano, F. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 131–137.
-
Validation parameters of amino acids analysis. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Validation of a reversed-phase HPLC method for quantitative amino acid analysis. (2006). Journal of Biomolecular Techniques. Retrieved January 10, 2026, from [Link]
- Al-Rimawi, F. (2020). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 5(41), 26577-26584.
- Fekkes, D., et al. (1995). Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization.
- Schwartz, H., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry.
- Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65–74.
- A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. (2009). Tetrahedron Letters, 50(26), 3670-3673.
- Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate. (2001). In The Protein Protocols Handbook (pp. 39-47). Humana Press.
- Cohen, S. A., & Strydom, D. J. (1988). Amino acid analysis utilizing phenylisothiocyanate derivatives. Analytical Biochemistry, 174(1), 1–16.
- One-pot determination of amino acids in drugs by pre-column derivatization with phenyl isothiocyanate. (2024). Fine Chemical Technologies, 19(2), 136-146.
- Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2025). Analytical and Bioanalytical Chemistry.
- A novel method for detecting amino acids derivatized with phenyl isothiocyanate by high-performance liquid chromatography–electrospray ionization mass spectrometry. (2015).
-
Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
-
Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2025). ResearchGate. Retrieved January 10, 2026, from [Link]
- Lippincott, S. E., et al. (1988). HPLC analysis of the phenylisothiocyanate (PITC) derivatives of taurine from physiologic samples. Journal of the American College of Nutrition, 7(6), 491-497.
-
Phenyl isothiocyanate. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
- A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure. (2014). Journal of the American Chemical Society, 136(39), 13784-13791.
- Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. (2023). Scientific Reports, 13(1), 1-17.
- N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. (2009). Analytical Chemistry, 81(5), 1893-1900.
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- 3. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: A Step-by-Step Guide to Utilizing 3-Ethoxycarbonylphenyl Isothiocyanate in Edman Degradation
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Advancing N-Terminal Sequencing with Novel Reagents
The sequential degradation of amino acids from the N-terminus of a peptide or protein, a method pioneered by Pehr Edman, remains a cornerstone of protein primary structure analysis.[1][2][3] The classic Edman degradation employs phenyl isothiocyanate (PITC) to label the N-terminal amino acid, which is then selectively cleaved and identified.[4][5][6] While robust, the quest for enhanced sensitivity and improved detection has spurred the development of PITC analogs. This guide provides a comprehensive, in-depth protocol for the application of 3-Ethoxycarbonylphenyl isothiocyanate (ECP-ITC) in Edman degradation.
The introduction of an ethoxycarbonyl group at the meta-position of the phenyl ring in ECP-ITC is hypothesized to offer distinct advantages. This electron-withdrawing group can potentially modulate the reactivity of the isothiocyanate moiety and alter the chromatographic properties of the resulting thiohydantoin derivatives, potentially leading to improved separation and detection. This document will elucidate the underlying chemical principles, provide detailed experimental protocols, and offer insights into the expected outcomes and data analysis when using ECP-ITC for N-terminal sequencing.
The Chemical Logic of this compound in Edman Degradation
The Edman degradation is a cyclical process involving three core steps: coupling, cleavage, and conversion.[7] The use of ECP-ITC follows the same fundamental pathway as PITC, with the ethoxycarbonyl group influencing the physicochemical properties of the intermediates and final products.
-
Coupling Reaction: Under alkaline conditions, the uncharged N-terminal α-amino group of the peptide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group of ECP-ITC.[5][8] This reaction forms a 3-Ethoxycarbonylphenylthiocarbamoyl (ECP-TC) peptide derivative. The reaction is typically carried out in a basic buffer to ensure the N-terminal amino group is deprotonated and thus, maximally nucleophilic.[7]
-
Cleavage Reaction: In the presence of a strong anhydrous acid, typically trifluoroacetic acid (TFA), the sulfur atom of the ECP-TC derivative attacks the carbonyl carbon of the first peptide bond.[3] This intramolecular cyclization cleaves the N-terminal amino acid as a thiazolinone derivative, leaving the remainder of the peptide chain intact but shortened by one residue.[4][5]
-
Conversion and Identification: The thiazolinone derivative is unstable and is subsequently converted to a more stable 3-Ethoxycarbonylphenylthiohydantoin (ECP-TH) amino acid derivative by treatment with aqueous acid.[2][4] This stable ECP-TH derivative is then identified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10] The shortened peptide can then re-enter the Edman degradation cycle for the sequencing of the next amino acid.[4]
Visualizing the Edman Degradation Workflow with ECP-ITC
Caption: Workflow of Edman Degradation using ECP-ITC.
Experimental Protocols
Reagent Preparation
-
Coupling Buffer (0.1 M Sodium Bicarbonate, pH 9.0): Dissolve 8.4 g of sodium bicarbonate in 1 L of deionized water. Adjust the pH to 9.0 with 1 M NaOH. Filter through a 0.22 µm filter.
-
ECP-ITC Solution (5% v/v in DMF): Prepare fresh. Add 50 µL of this compound to 950 µL of anhydrous N,N-Dimethylformamide (DMF).
-
Cleavage Reagent (Anhydrous Trifluoroacetic Acid - TFA): Use sequencing-grade TFA.
-
Conversion Reagent (25% Aqueous TFA): Add 250 µL of TFA to 750 µL of deionized water.
Protocol 1: N-Terminal Sequencing of a Purified Peptide in Solution
This protocol is designed for researchers working with a purified peptide in a liquid phase.
Materials:
-
Purified peptide (10-100 picomoles)
-
Coupling Buffer
-
ECP-ITC Solution
-
Anhydrous TFA
-
Conversion Reagent
-
Ethyl acetate
-
Nitrogen gas source
-
RP-HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer (optional, for confirmation)
Step-by-Step Procedure:
-
Sample Preparation: Lyophilize the purified peptide sample in a microcentrifuge tube.
-
Coupling Reaction:
-
Dissolve the peptide in 20 µL of Coupling Buffer.
-
Add 20 µL of the 5% ECP-ITC solution.
-
Vortex briefly and incubate at 50°C for 30 minutes.
-
Dry the sample completely under a stream of nitrogen gas.
-
-
Cleavage Reaction:
-
Add 20 µL of anhydrous TFA to the dried sample.
-
Incubate at 50°C for 15 minutes.
-
Dry the sample completely under a stream of nitrogen gas.
-
-
Extraction of the Thiazolinone Derivative:
-
Add 50 µL of ethyl acetate to the dried residue.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Carefully transfer the ethyl acetate supernatant (containing the thiazolinone derivative) to a new tube.
-
The pellet contains the shortened peptide for the next cycle.
-
-
Conversion to ECP-TH-Amino Acid:
-
Dry the collected ethyl acetate supernatant under a stream of nitrogen.
-
Add 20 µL of 25% aqueous TFA.
-
Incubate at 50°C for 10 minutes.
-
Dry the sample completely under a stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dried ECP-TH-amino acid derivative in a suitable solvent for RP-HPLC (e.g., 20-50 µL of mobile phase A).
-
Inject the sample onto the RP-HPLC system.
-
Identify the ECP-TH-amino acid by comparing its retention time to a standard library of ECP-TH-amino acid derivatives.
-
Chemical Reaction Mechanism
Caption: Chemical mechanism of Edman degradation with ECP-ITC.
Data Analysis and Interpretation
The identification of the cleaved ECP-TH-amino acid is achieved by comparing its retention time from the RP-HPLC chromatogram with those of known standards. The ethoxycarbonyl group is expected to increase the hydrophobicity of the resulting ECP-TH derivatives compared to the standard PTH-amino acids. This may lead to longer retention times on a C18 column and potentially better resolution of certain amino acid derivatives.
| Feature | Phenylthiohydantoin (PTH) | 3-Ethoxycarbonylphenylthiohydantoin (ECP-TH) | Rationale for Difference |
| Reagent | Phenyl isothiocyanate (PITC) | This compound (ECP-ITC) | Different derivatizing agent. |
| Molecular Weight | Lower | Higher | Addition of an ethoxycarbonyl group. |
| Hydrophobicity | Moderate | Higher | The ethoxycarbonyl group increases nonpolar character. |
| Expected RP-HPLC Retention Time | Shorter | Longer | Increased interaction with the C18 stationary phase. |
| UV Absorbance | Standard | Potentially altered λmax and extinction coefficient | The ethoxycarbonyl group may influence the electronic structure. |
Troubleshooting and Optimization
-
Low Coupling Efficiency: Ensure the pH of the coupling buffer is between 8.5 and 9.5. Check the purity and reactivity of the ECP-ITC reagent.
-
Incomplete Cleavage: Use fresh, high-purity anhydrous TFA. Ensure the sample is completely dry before adding the acid.
-
Poor Recovery of ECP-TH Derivatives: Optimize the extraction solvent and volume. Ensure complete drying steps to avoid loss of volatile derivatives.
-
Overlapping Peaks in HPLC: Adjust the gradient of the mobile phase in the RP-HPLC method to improve the separation of ECP-TH-amino acid derivatives.
Conclusion and Future Perspectives
The use of this compound as an alternative to PITC in Edman degradation presents a promising avenue for enhancing the sensitivity and resolution of N-terminal protein sequencing. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the application of this novel reagent. Further studies are warranted to fully characterize the ECP-TH-amino acid derivatives and to establish a comprehensive library of standards for routine use. The continued development of such innovative reagents is crucial for advancing the field of proteomics and enabling more detailed characterization of the proteome.
References
-
McMurry, J. (2011). Organic Chemistry, 8th Edition. Cengage Learning. [Link]
-
Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry, 5th Edition. W. H. Freeman. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Edman Degradation: The Protease Digestion of a Protein. Retrieved from [Link]
-
Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]
-
Imai, K., Higashidate, S., & Uzu, S. (2010). Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification. Rapid Communications in Mass Spectrometry, 24(2), 173-179. [Link]
-
Aebersold, R., Bures, E. J., Nam-Seop, K., & et al. (1995). Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins. Protein Science, 4(1), 65-76. [Link]
-
Dou, L., Vonderfecht, S. L., & et al. (2009). N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. Analytical Chemistry, 81(5), 1845-1853. [Link]
-
Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. Retrieved from [Link]
-
Kliment, C. R., & Brodbelt, J. S. (2025). After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing. Journal of the American Chemical Society. [Link]
-
Harris, J. U., Robinson, D., & Johnson, A. J. (1980). Analysis of (3-phenyl,2-thio)hydantoin amino acids by high-performance liquid chromatography: comparison of three programs with particular reference to the glutamic and aspartic derivatives. Analytical Biochemistry, 105(2), 239-245. [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]
-
Springer Nature Experiments. (n.d.). Analysis of Phenylthiohydantoin Amino Acids by HPLC. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 4. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. longdom.org [longdom.org]
- 6. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 7. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Phenylthiohydantoin Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: 3-Ethoxycarbonylphenyl Isothiocyanate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Ethoxycarbonylphenyl Isothiocyanate
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] Within the synthetic chemist's toolkit, certain building blocks distinguish themselves through their versatility and efficiency in constructing these complex scaffolds. This compound is one such pivotal reagent. Its unique bifunctional nature, possessing both a highly electrophilic isothiocyanate group and an ethoxycarbonyl moiety, allows for a diverse range of chemical transformations, making it an invaluable precursor for the synthesis of a variety of nitrogen- and sulfur-containing heterocycles.[2]
The isothiocyanate (–N=C=S) group is a potent electrophile, readily undergoing addition reactions with a wide range of nucleophiles.[2] This reactivity is the cornerstone of its utility in forming key intermediates, such as thioureas, which can then undergo intramolecular cyclization to yield a variety of heterocyclic systems. The presence of the ethoxycarbonyl group at the meta-position of the phenyl ring further modulates the electronic properties of the molecule and provides a handle for subsequent functionalization, offering a strategic advantage in the design of novel bioactive compounds.
This technical guide, designed for researchers and professionals in drug development and organic synthesis, provides an in-depth exploration of the application of this compound in the synthesis of three key classes of heterocyclic compounds: quinazolinones, benzothiazoles, and thiadiazoles. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, thereby empowering researchers to leverage this versatile reagent in their own synthetic endeavors.
I. Synthesis of 2-Thioxo-Quinazolin-4(3H)-ones: A Gateway to Bioactive Scaffolds
Quinazolinones are a prominent class of fused heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The reaction of this compound with anthranilic acid provides a direct and efficient route to 2-thioxo-quinazolin-4(3H)-ones, which are valuable intermediates for further derivatization.
Mechanistic Rationale
The synthesis proceeds through a two-step, one-pot reaction. The initial step involves the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of the isothiocyanate group of this compound. This addition reaction forms a thiourea intermediate. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the nitrogen atom of the thiourea on the carboxylic acid carbon of the anthranilic acid moiety, followed by dehydration, to yield the thermodynamically stable 2-thioxo-quinazolin-4(3H)-one ring system. The use of a base, such as triethylamine, facilitates the initial nucleophilic attack and the final cyclization step.[3]
Caption: Reaction mechanism for benzothiazole synthesis.
Experimental Protocol: Synthesis of 2-(3-Ethoxycarbonylphenylamino)benzothiazole (Representative Protocol)
This is a representative protocol based on general methods for the synthesis of 2-aminobenzothiazoles from aromatic amines and ammonium thiocyanate in the presence of an oxidizing agent. [4] Materials:
-
3-Ethoxycarbonylphenylamine
-
Ammonium thiocyanate
-
Ethanol
-
Concentrated Hydrochloric acid
-
Bromine in glacial acetic acid
-
Ice-water mixture
-
Filtration apparatus
Procedure:
-
Reaction Mixture Preparation: In a round-bottom flask, dissolve equimolar quantities of 3-ethoxycarbonylphenylamine (0.02 mol) and ammonium thiocyanate (1.5 g, 0.02 mol) in ethanol containing 2 mL of concentrated hydrochloric acid.
-
Causality: The acidic medium facilitates the in-situ formation of the corresponding isothiocyanate from the amine and thiocyanate.
-
-
Oxidative Cyclization: To this solution, add bromine in glacial acetic acid (2.7 mL, 0.05 mol) and reflux the reaction mixture for 1 hour.
-
Causality: Bromine acts as an oxidizing agent to promote the intramolecular cyclization of the in-situ formed thiourea intermediate to the benzothiazole ring.
-
-
Precipitation and Isolation: Cool the reaction mixture in an ice-water bath. The precipitate that forms is filtered, washed with cold water, and dried.
-
Purification: The crude product can be recrystallized from rectified spirit.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 2-Aminobenzothiazole | C7H6N2S | 150.20 | 7.10-7.70 (m, 4H, Ar-H), 5.50 (br s, 2H, NH2) | 152.5, 147.0, 131.0, 126.5, 123.0, 121.5, 121.0 |
III. Synthesis of 1,3,4-Thiadiazoles: A Scaffold with Diverse Biological Activities
1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A common and effective method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is the reaction of acylhydrazides with isothiocyanates.
Mechanistic Rationale
The synthesis of 2-(3-ethoxycarbonylphenylamino)-5-substituted-1,3,4-thiadiazoles begins with the nucleophilic addition of the terminal nitrogen of an acylhydrazide to the electrophilic carbon of this compound. This reaction forms a thiosemicarbazide intermediate. The subsequent intramolecular cyclization is typically acid-catalyzed and involves the nucleophilic attack of the sulfur atom on the carbonyl carbon of the acylhydrazide moiety, followed by dehydration to form the stable 1,3,4-thiadiazole ring. [5]
Caption: Reaction mechanism for thiadiazole synthesis.
Experimental Protocol: Synthesis of 2-(3-Ethoxycarbonylphenylamino)-5-aryl-1,3,4-thiadiazole
This protocol is a general procedure for the synthesis of 1,3,4-thiadiazole derivatives from thiosemicarbazide intermediates. [4][6] Materials:
-
This compound
-
Aryl acylhydrazide
-
Ethanol
-
Concentrated Sulfuric Acid
-
Ice-water
-
Ammonia solution
-
Filtration apparatus
Procedure:
-
Thiosemicarbazide Synthesis: Reflux a mixture of this compound (0.01 mol) and the desired aryl acylhydrazide (0.01 mol) in ethanol for 4-6 hours. Cool the reaction mixture and collect the precipitated thiosemicarbazide intermediate by filtration.
-
Cyclization: Add the dried thiosemicarbazide (0.05 mol) to concentrated sulfuric acid (10 mL) with cooling.
-
Causality: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent to promote the intramolecular cyclization.
-
-
Reaction: Stir the mixture at room temperature for 2 hours, then heat on a water bath at 90°C for 2 hours.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonia solution while cooling.
-
Isolation and Purification: Filter the formed precipitate, wash with water, and recrystallize from ethanol to obtain the pure 2-(3-ethoxycarbonylphenylamino)-5-aryl-1,3,4-thiadiazole.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (DMSO-d6, δ ppm) | IR (KBr, cm-1) |
| 5-Phenyl-1,3,4-thiadiazol-2-amine | C8H7N3S | 177.23 [7] | 7.40-7.90 (m, 5H, Ar-H), 7.28 (s, 2H, NH2) [8] | 3300, 3149 (NH), 1610 (C=N) [6] |
Conclusion
This compound has proven to be a highly valuable and versatile reagent in the synthesis of medicinally important heterocyclic compounds. Its ability to readily react with various nucleophiles to form key intermediates, which subsequently undergo efficient intramolecular cyclization, provides a straightforward entry into diverse heterocyclic scaffolds. The protocols detailed in this guide for the synthesis of quinazolinones, benzothiazoles, and thiadiazoles highlight the practical utility of this reagent. By understanding the underlying reaction mechanisms and the rationale behind the experimental procedures, researchers can effectively employ this compound to construct novel molecular architectures for drug discovery and development.
References
-
Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
A convenient preparation of 2-thioxo-4(3H)-quinazolinones. (n.d.). Indian Academy of Sciences. Retrieved January 10, 2026, from [Link]
-
Supporting Information for a photoredox-catalyzed aerobic oxidative annulation of 2-aminobenzamides with benzyl bromides for the synthesis of quinazolinone derivatives. (n.d.). Retrieved January 10, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (n.d.). Bentham Science. Retrieved January 10, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (n.d.). Retrieved January 10, 2026, from [Link]
-
Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3- Pyridine Dicarboxylic Anhydride. (2011). Hilaris Publisher. Retrieved January 10, 2026, from [Link]
-
Synthesis of 3-phenyl-2,3-dihydro-2-thioxoquinazolin-4(1H)-one. (n.d.). PrepChem.com. Retrieved January 10, 2026, from [Link]
-
Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.). Revista Virtual de Química. Retrieved January 10, 2026, from [Link]
-
Heterocycles in Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). ACG Publications. Retrieved January 10, 2026, from [Link]
-
Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. (n.d.). Molecules. Retrieved January 10, 2026, from [Link]
-
Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (n.d.). Chemical Methodologies. Retrieved January 10, 2026, from [Link]
-
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. (n.d.). Chemical Methodologies. Retrieved January 10, 2026, from [Link]
-
SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 10, 2026, from [Link]
-
Synthesis and reactions of some 3 aryl-2-thioxoquinazolin-4(3H)-ones. (n.d.). SciSpace. Retrieved January 10, 2026, from [Link]
-
Supporting Information Copper Catalyzed Multicomponent Cascade Reaction for Synthesis of Quinazalinones. (n.d.). The Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
-
1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. (n.d.). AWS. Retrieved January 10, 2026, from [Link]
-
Wiley-VCH 2007 - Supporting Information. (n.d.). Wiley Online Library. Retrieved January 10, 2026, from [Link]
-
2-Amino-5-phenyl-1,3,4-thiadiazole. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions with 3-Ethoxycarbonylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the experimental setup and reaction protocols for 3-Ethoxycarbonylphenyl Isothiocyanate. Esteemed for its utility as a versatile building block in synthetic organic chemistry, this reagent is pivotal in the construction of a diverse array of molecular architectures, particularly in the fields of medicinal chemistry and materials science. The protocols herein are detailed with a focus on reproducibility and are accompanied by explanations of the underlying chemical principles to empower researchers in their synthetic endeavors. This document covers critical safety and handling procedures, step-by-step protocols for the synthesis of thiourea derivatives and various heterocyclic systems, and troubleshooting guidelines.
Introduction to this compound
This compound is an aromatic isothiocyanate distinguished by the presence of an ethoxycarbonyl group at the meta-position of the phenyl ring. The isothiocyanate functional group (-N=C=S) is a highly electrophilic moiety, rendering it susceptible to nucleophilic attack, which is the cornerstone of its synthetic utility.[1] The electron-withdrawing nature of the ethoxycarbonyl group can influence the reactivity of the isothiocyanate, making it a unique synthon for creating complex molecules. Its derivatives are of significant interest in drug discovery, with the thiourea linkage and various heterocyclic scaffolds accessible from this precursor being prevalent in a wide range of biologically active compounds.[2]
Physicochemical Properties:
| Property | Value |
| IUPAC Name | Ethyl 3-isothiocyanatobenzoate |
| Synonyms | 3-Isothiocyanatobenzoic acid ethyl ester |
| Molecular Formula | C₁₀H₉NO₂S |
| Molecular Weight | 207.25 g/mol |
| Appearance | Pale yellow to yellow solid or oil |
| Boiling Point | ~145-147 °C at 1 mmHg |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Acetone, Ethanol). Hydrolyzes in water. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Moisture sensitive. |
Safety and Handling
Proper handling of this compound is imperative due to its hazardous nature. The following precautions are based on safety data sheets for isothiocyanates and should be strictly adhered to.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3] Work should be conducted in a well-ventilated chemical fume hood.[5]
-
Inhalation: Avoid inhaling dust, fumes, or vapors. Isothiocyanates can be respiratory irritants.[4]
-
Skin and Eye Contact: This compound can cause severe skin burns and eye damage.[3] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
-
Ingestion: Do not ingest. If swallowed, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. All contaminated materials should be treated as hazardous waste.[4]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerate to prevent degradation.[6][7] It is sensitive to moisture.[7]
Experimental Protocols
The following protocols are designed to be robust and reproducible. Researchers should always perform reactions on a small scale initially to optimize conditions for their specific substrates and equipment.
Synthesis of N,N'-Disubstituted Thiourea Derivatives
The reaction of this compound with primary or secondary amines is a facile and high-yielding method for the synthesis of unsymmetrical thioureas. This reaction is a cornerstone of its application in creating libraries of compounds for biological screening.[8]
Reaction Principle: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This addition reaction is typically fast and proceeds under mild conditions.
General Workflow for Thiourea Synthesis:
Caption: General workflow for the synthesis of thiourea derivatives.
Detailed Protocol: Synthesis of Ethyl 3-((anilinocarbonothioyl)amino)benzoate
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Dichloromethane (DCM) or Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in DCM (or ethanol) to a concentration of approximately 0.1 M.
-
To this stirred solution, add aniline dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]
-
Upon completion, if a precipitate has formed, collect the solid by filtration and wash with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure thiourea derivative.
-
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Steric hindrance or low nucleophilicity of the amine. | Increase reaction time, warm the reaction mixture (e.g., to 40-50 °C), or use a more polar solvent like DMF. |
| Impure Product | Presence of unreacted starting materials or side products. | Purify by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[4] |
| Low Yield | Moisture in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents.[4] |
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of various nitrogen and sulfur-containing heterocycles. The following protocols provide examples of its use in constructing quinazoline and 1,2,4-triazole ring systems.
This protocol describes the synthesis of a quinazoline derivative through the reaction of this compound with an anthranilic acid derivative.
Reaction Principle: The reaction proceeds via an initial nucleophilic attack of the amino group of anthranilic acid on the isothiocyanate, followed by an intramolecular cyclization with the elimination of ethanol.
Detailed Protocol:
-
Materials:
-
This compound (1.0 eq)
-
2-Aminobenzoic acid (anthranilic acid) (1.0 eq)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N) (catalytic amount)
-
-
Procedure:
-
To a solution of 2-aminobenzoic acid in ethanol, add this compound and a catalytic amount of triethylamine.
-
Reflux the reaction mixture for 3-6 hours, monitoring the progress by TLC.[5]
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation. Collect the solid by filtration.
-
The crude product can be further purified by recrystallization.
-
This protocol outlines the synthesis of a 1,2,4-triazole derivative from this compound and a hydrazide.
Reaction Principle: The reaction begins with the formation of a thiosemicarbazide intermediate by the nucleophilic attack of the terminal nitrogen of the hydrazide on the isothiocyanate. This intermediate then undergoes base-catalyzed intramolecular cyclization with the elimination of water to form the triazole ring.[9]
General Workflow for 1,2,4-Triazole Synthesis:
Caption: General workflow for the synthesis of 1,2,4-triazole derivatives.
Detailed Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Benzoic hydrazide (1.0 eq)
-
Ethanol
-
Sodium hydroxide (2.0 eq)
-
-
Procedure:
-
Dissolve this compound and benzoic hydrazide in ethanol and reflux for 4-6 hours to form the thiosemicarbazide intermediate.
-
After cooling, add a solution of sodium hydroxide in water and reflux the mixture for another 6-8 hours.
-
Cool the reaction mixture to room temperature and pour it into crushed ice.
-
Acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the triazole derivative.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol.
-
References
-
Fisher Scientific. Safety Data Sheet for 2-(Ethoxycarbonyl)phenyl isothiocyanate. (Note: A specific URL for the SDS of the 3-isomer was not found, this is a representative link for a similar compound).
-
Thermo Fisher Scientific. Safety Data Sheet for 2-(Ethoxycarbonyl)phenyl isothiocyanate. (Note: A specific URL for the SDS of the 3-isomer was not found, this is a representative link for a similar compound).
-
Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study.
-
Sigma-Aldrich. Safety Data Sheet for Phenylisothiocyanate. (Note: A specific URL for the SDS of this compound was not found, this is a representative link for a related compound).
-
Sigma-Aldrich. Safety Data Sheet for Ethyl isothiocyanate. (Note: A specific URL for the SDS of this compound was not found, this is a representative link for a related compound).
-
BenchChem. A Technical Guide to 3-Methoxycarbonylphenyl Isothiocyanate: Synthesis, Properties, and Applications in Research and Development.
-
Al-Salahi, R., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Molecules, 22(4), 654.
-
El-Sayed, W. A., et al. (2012). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 17(8), 9449-9461.
-
BenchChem. Application Notes and Protocols: Preparation of Benzoyl Isothiocyanate for Thiourea Synthesis.
Sources
- 1. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. globalresearchonline.net [globalresearchonline.net]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. impactfactor.org [impactfactor.org]
Application Notes and Protocols for 3-Ethoxycarbonylphenyl Isothiocyanate Derivatives in Flow Cytometry
This guide provides a comprehensive overview of the theoretical and practical applications of 3-Ethoxycarbonylphenyl isothiocyanate and its fluorescent derivatives in flow cytometry. As a reactive compound, the isothiocyanate group allows for the covalent labeling of proteins, making it a valuable tool for researchers in immunology, cell biology, and drug development. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a deep understanding of the principles at play.
Introduction: The Chemistry and Utility of Isothiocyanates in Flow Cytometry
Isothiocyanates (R-N=C=S) are a class of chemical compounds characterized by the isothiocyanate functional group. Their utility in life sciences stems from their ability to form stable covalent bonds with primary amines (-NH2), which are abundantly present in proteins at the N-terminus and on the side chains of lysine residues.[1][2] This reaction, which results in a thiourea linkage, is the foundation of their use as labels for antibodies and other proteins.[1][2]
The reaction is most efficient under slightly alkaline conditions (pH 9.0-9.5), where the amine groups are deprotonated and thus more nucleophilic.[3] Once an antibody is labeled with a fluorescent isothiocyanate derivative, it can be used to specifically identify and quantify cell populations or intracellular targets in a flow cytometer.
The subject of this guide, this compound, possesses this reactive group. Its phenyl ring structure suggests a degree of aromaticity that can influence the photophysical properties of a larger fluorescent molecule. The ethoxycarbonyl group (-COOCH2CH3) is an electron-withdrawing group, which can modulate the fluorescence quantum yield and Stokes shift of a conjugated fluorophore.[4][5] For the purpose of these application notes, we will assume the use of a fluorescent derivative of this compound.
Table 1: Hypothetical Properties of a Fluorescent this compound Derivative
| Property | Value/Description | Rationale |
| Reactive Group | Isothiocyanate (-N=C=S) | Covalently binds to primary amines on proteins.[1] |
| Target | Primary amines (e.g., lysine residues) | Abundant in antibodies and other proteins.[2] |
| Hypothetical Excitation Max | 490 nm | Based on common blue laser excitation in flow cytometry. |
| Hypothetical Emission Max | 520 nm | Typical for green-emitting fluorophores. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Common for organic dyes; stock solutions are prepared in these solvents. |
| Storage | -20°C, desiccated, and protected from light | To prevent degradation and photobleaching. |
Application 1: Immunophenotyping with Cell Surface Staining
Immunophenotyping is the process of identifying and quantifying different cell populations in a heterogeneous sample, such as blood or dissociated tissue, based on the expression of specific cell surface markers. This is a cornerstone application of flow cytometry.
Scientific Principle
Fluorescently labeled antibodies that are specific to cell surface antigens (e.g., CD markers) are incubated with a cell suspension. The antibodies bind to their respective antigens, and the cells are then analyzed on a flow cytometer. The instrument's lasers excite the fluorophores on the antibodies, and the emitted light is detected, allowing for the enumeration of cells expressing the target antigen.
Experimental Workflow: Cell Surface Staining
Caption: Workflow for cell surface staining.
Protocol: Cell Surface Staining
Materials:
-
Cells of interest (in suspension)
-
FACS Buffer (PBS + 1-2% BSA or 5% FBS + 0.1% Sodium Azide)[6]
-
Fc Receptor Blocking Reagent (e.g., anti-CD16/32 for mouse cells, or human Fc block)[7]
-
Antibody cocktail, including the antibody conjugated with the this compound derivative
-
Viability Dye (e.g., Propidium Iodide or a fixable viability dye)[8]
-
FACS tubes (12 x 75 mm polystyrene tubes)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from your tissue or cell culture.
-
Wash the cells by adding FACS buffer, centrifuging at 300-400 x g for 5 minutes at 4°C, and decanting the supernatant.[7]
-
Resuspend the cell pellet in FACS buffer and perform a cell count. Adjust the cell concentration to 1 x 10^7 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each FACS tube.
-
(Optional but recommended) Add Fc block to prevent non-specific antibody binding and incubate for 10-15 minutes at 4°C.[7]
-
Prepare your antibody cocktail, including the antibody conjugated with the this compound derivative, at a pre-determined optimal concentration.
-
Add the antibody cocktail to the cells.
-
Incubate for 20-30 minutes at 4°C in the dark.[6]
-
-
Washing:
-
Add 2 mL of FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Decant the supernatant. Repeat the wash step.[7]
-
-
Final Resuspension and Analysis:
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
If you are not using a fixable viability dye, add a non-fixable viability dye like Propidium Iodide (PI) just before analysis.
-
Acquire the samples on the flow cytometer.
-
Application 2: Intracellular Staining
This technique allows for the detection of proteins located within the cell, such as cytokines, chemokines, transcription factors, and signaling molecules.
Scientific Principle
To allow antibodies to access intracellular targets, the cells must first be fixed and permeabilized. Fixation cross-links proteins and preserves the cell's structure, while permeabilization creates pores in the cell membrane.[9] The choice of fixation and permeabilization reagents can depend on the target protein and its location (cytoplasmic vs. nuclear).
Experimental Workflow: Intracellular Staining
Caption: Workflow for intracellular staining.
Protocol: Intracellular Staining
Materials:
-
Cells stained for surface markers (from Application 1 protocol)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., PBS with 0.1-0.5% Saponin or Triton X-100)
-
Intracellular antibody cocktail
Procedure:
-
Surface Staining:
-
Perform cell surface staining as described in the protocol for Application 1. It is generally recommended to stain for surface markers before fixation and permeabilization.[10]
-
-
Fixation:
-
After the final wash of the surface staining, resuspend the cells in 100-200 µL of Fixation Buffer.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
Wash the cells with FACS buffer.
-
-
Permeabilization and Intracellular Staining:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Add the intracellular antibody cocktail (containing the this compound derivative-conjugated antibody).
-
Incubate for 30-45 minutes at room temperature in the dark.[11]
-
-
Washing and Analysis:
-
Wash the cells twice with Permeabilization Buffer.[11]
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on the flow cytometer.
-
Application 3: Apoptosis Detection
Apoptosis, or programmed cell death, is a critical biological process. Its dysregulation is implicated in many diseases, including cancer and autoimmune disorders.
Scientific Principle
A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS in the presence of calcium. By using a fluorescently labeled Annexin V, early apoptotic cells can be identified. To distinguish these from late apoptotic or necrotic cells, which have lost membrane integrity, a viability dye like Propidium Iodide (PI) is used.[12][13] PI can only enter cells with compromised membranes and intercalates with DNA, fluorescing brightly.[12][13]
Apoptosis Quadrants in Flow Cytometry
Caption: Interpretation of Annexin V/PI staining.
Protocol: Apoptosis Assay
Materials:
-
Induced and control cell populations
-
1X Annexin V Binding Buffer (contains calcium)[12]
-
Fluorescently labeled Annexin V (e.g., Annexin V-FITC)
-
Propidium Iodide (PI) staining solution[12]
-
Antibody to a specific cell marker, conjugated with the this compound derivative (optional, for multi-parameter analysis)
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your experimental cell population using the desired method. Include an untreated control.
-
Harvest the cells (including any floating cells in the supernatant) and wash once with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
(Optional) If you are identifying apoptosis in a specific subpopulation, add your this compound derivative-conjugated antibody and incubate as per the cell surface staining protocol, but use Annexin V Binding Buffer for washes.
-
Add 5 µL of fluorescently labeled Annexin V and 5-10 µL of PI staining solution to each tube.[12]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells.[12]
-
Analyze the samples immediately on a flow cytometer.
-
Application 4: Cell Cycle Analysis
The cell cycle is the series of events that take place in a cell leading to its division and duplication. Flow cytometry can be used to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Scientific Principle
The most common method for cell cycle analysis involves staining the DNA of fixed and permeabilized cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase, which are actively replicating their DNA, have an intermediate amount of DNA.[14] For a more detailed analysis, this can be combined with intracellular staining for cell cycle-related proteins, such as cyclins.[15]
Phases of the Cell Cycle by DNA Content
Caption: The cell cycle and corresponding DNA content.
Protocol: Cell Cycle Analysis with Intracellular Marker
Materials:
-
Cell suspension
-
Cold 70% Ethanol
-
PBS
-
Antibody against a cell cycle protein (e.g., Cyclin D1), conjugated with the this compound derivative[16][17]
-
RNase A solution[18]
-
Propidium Iodide (PI) staining solution[18]
Procedure:
-
Fixation:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet (up to 1 x 10^6 cells) in 100 µL of PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Intracellular Staining:
-
Wash the cells with PBS to remove the ethanol.
-
Perform intracellular staining for your target protein (e.g., Cyclin D1) using the this compound derivative-conjugated antibody, as described in the intracellular staining protocol.
-
-
DNA Staining:
-
After the final wash of the intracellular staining, resuspend the cell pellet in a solution containing RNase A and PI.
-
Incubate for 15-30 minutes at room temperature in the dark.[18]
-
-
Analysis:
-
Acquire the samples on a flow cytometer. Use a low flow rate to improve data resolution.
-
Troubleshooting
Table 2: Common Issues and Solutions in Flow Cytometry
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Insufficient antibody concentration- Low antigen expression- Fluorophore degradation | - Titrate the antibody to find the optimal concentration.- Use a positive control cell line known to express the antigen.- Store antibodies and reagents properly, protected from light.[19] |
| High Background | - Non-specific antibody binding (e.g., to Fc receptors)- Dead cells present in the sample- Incomplete washing | - Include an Fc block step.- Use a viability dye to exclude dead cells from the analysis.- Increase the number of wash steps.[20] |
| High CVs in Cell Cycle | - Cell clumps (doublets)- High flow rate | - Filter the cell suspension before analysis.- Use doublet discrimination gating during analysis.- Use the lowest possible flow rate during acquisition.[20] |
| Compensation Issues | - Incorrect compensation settings- Spectral overlap between fluorophores | - Run single-color controls for each fluorophore in your panel.- Use a compensation matrix to correct for spectral overlap.[21] |
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Flow Cytometry Protocol: Cell Surface Marker Staining. Retrieved from [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
- Darzynkiewicz, Z., et al. (2010). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7: Unit 7.5.
-
UT Health San Antonio. (n.d.). FACS Cell Surface staining Protocol. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Retrieved from [Link]
-
NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]
-
Yale University. (n.d.). Flow Cytometry Staining Protocol Cell Surface Staining. Retrieved from [Link]
-
Elabscience. (2021). Flow Cytometry Troubleshooting Tips. Retrieved from [Link]
-
Biocompare. (2022). Flow Cytometry Troubleshooting Guide. Retrieved from [Link]
-
University of South Florida. (n.d.). Cell Surface Staining. Retrieved from [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
Abnova. (2010). Propidium Iodide Staining. Retrieved from [Link]
-
ResearchGate. (2014). What is the mechanism behind the fluorescence in ester compounds?. Retrieved from [Link]
-
MBL International. (n.d.). Anti-Cyclin D1. Retrieved from [Link]
-
PubMed. (1999). The use of fluorescein 5'-isothiocyanate for studies of structural and molecular mechanisms of soybean lipoxygenase. Retrieved from [Link]
-
TdB Labs. (n.d.). FITC (Fluorescein isothiocyanate). Retrieved from [Link]
-
XEPU Scientific. (2024). Excitation and Emission of Fluorescein Isothiocyanate FITC. Retrieved from [Link]
-
Organic Letters. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Retrieved from [Link]
-
Journal of Clinical Pathology. (2003). Detection of cyclin D1 in B cell lymphoproliferative disorders by flow cytometry. Retrieved from [Link]
-
ResearchGate. (2003). Detection of cyclin D1 in B cell lymphoproliferative disorders by flow cytometry. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. Retrieved from [Link]
-
PubMed Central. (2016). Fluorescent Small Molecules Are BIG Enough To Sense Biomacromolecule: Synthesis of Aromatic Thioesters and Understanding Their Interactions with ctDNA. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
-
Reddit. (2019). Why does some aromatic compounds fluoresce?. Retrieved from [Link]
-
Nature. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Retrieved from [Link]
-
ResearchGate. (2017). Cyclin D1 flow cytometry?. Retrieved from [Link]
-
Bio Optica. (n.d.). Cyclin D1. Retrieved from [Link]
-
PubMed Central. (2016). Fluorescent cyclopropyl ester probes are efficiently cleaved by endogenous carboxylesterase in mouse blood. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 11. biotium.com [biotium.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nanocellect.com [nanocellect.com]
- 15. biocompare.com [biocompare.com]
- 16. mblbio.com [mblbio.com]
- 17. Detection of cyclin D1 in B cell lymphoproliferative disorders by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. biocompare.com [biocompare.com]
Application Notes & Protocols: The Strategic Use of 3-Ethoxycarbonylphenyl Isothiocyanate in Modern Agrochemical Synthesis
Introduction: The Isothiocyanate Moiety as a Privileged Scaffold in Agrochemical Design
Isothiocyanates (R–N=C=S) are a class of highly versatile organosulfur compounds, recognized for their unique reactivity and profound biological significance.[1][2][3] Naturally occurring isothiocyanates, such as those derived from glucosinolates in Brassica vegetables, act as potent defense chemicals against pests and pathogens.[4][5] In synthetic chemistry, their utility is anchored in the electrophilic nature of the central carbon atom, which serves as a linchpin for constructing a diverse array of nitrogen- and sulfur-containing heterocyclic systems and thiourea derivatives.[3][6]
This guide focuses on a specific, strategically functionalized building block: 3-Ethoxycarbonylphenyl isothiocyanate . The incorporation of an ethoxycarbonyl group at the meta-position of the phenyl ring is not arbitrary. This ester functionality provides a critical handle for modulating the physicochemical properties of the final molecule—such as polarity, solubility, and metabolic stability—and can serve as a key interaction point with biological targets. Its position prevents direct electronic resonance with the isothiocyanate group, largely preserving the latter's intrinsic reactivity while influencing the overall molecular conformation and properties.
This document provides an in-depth exploration of the synthesis and application of this compound, with a focus on its pivotal role in the development of next-generation fungicides and insecticides through the synthesis of substituted thioureas.
Physicochemical & Spectral Data
A thorough understanding of the reagent's properties is fundamental to its successful application in synthetic protocols. The data below for the analogous methyl ester provides a reliable reference for handling, storage, and characterization.
| Property | Value | Reference(s) |
| IUPAC Name | Ethyl 3-isothiocyanatobenzoate | [7] |
| Synonyms | This compound | |
| Molecular Formula | C₁₀H₉NO₂S | [7] |
| Molecular Weight | 207.25 g/mol | [7] |
| Appearance | Pale yellow oil or low-melting solid | |
| Boiling Point | ~115-120 °C (at 0.5 mmHg) (estimated) | [7] |
| Solubility | Soluble in most organic solvents (DCM, THF, Acetone, Ethyl Acetate). Hydrolyzes in water. | [7] |
| Storage Conditions | 2-8°C, under inert atmosphere (Nitrogen or Argon) to prevent moisture-induced degradation. | [7] |
Synthesis of this compound: A Foundational Protocol
The most robust and widely adopted method for preparing aryl isothiocyanates proceeds from the corresponding primary aniline. This transformation is efficiently achieved via a two-step, one-pot sequence involving the formation of a dithiocarbamate salt intermediate, which is subsequently desulfurized.[7]
Synthetic Workflow Diagram
The logical flow from the starting amine to the final isothiocyanate product is depicted below. This process is designed for efficiency, minimizing purification of the unstable dithiocarbamate intermediate.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Glucosinolate-Derived Isothiocyanates on Fungi: A Comprehensive Review on Direct Effects, Mechanisms, Structure-Activity Relationship Data and Possible Agricultural Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insecticidal activity of novel thioureas and isothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Ethoxycarbonylphenyl Isothiocyanate
Welcome to the technical support center for 3-Ethoxycarbonylphenyl Isothiocyanate (CAS 3137-84-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing experimental conditions involving this versatile reagent. The following information is curated to address common challenges and enhance the success of your synthetic endeavors.
I. Core Concepts and Reactivity
This compound is an aromatic isothiocyanate featuring an electron-withdrawing ethoxycarbonyl group at the meta-position. The core of its reactivity lies in the electrophilic carbon atom of the isothiocyanate moiety (–N=C=S), which is susceptible to nucleophilic attack. This characteristic makes it a valuable building block for the synthesis of a wide range of sulfur and nitrogen-containing compounds, most notably thiourea derivatives.
The primary reaction of this compound is its addition reaction with primary and secondary amines to form N,N'-disubstituted thioureas. This reaction is generally efficient and is a cornerstone in the development of combinatorial libraries for drug discovery.
II. Synthesis of this compound: A General Protocol
The most common and effective method for synthesizing aryl isothiocyanates is a two-step, one-pot process starting from the corresponding primary amine, ethyl 3-aminobenzoate. This involves the formation of a dithiocarbamate salt intermediate, followed by desulfurization.
Detailed Experimental Protocol
This protocol is adapted from established methods for isothiocyanate synthesis from primary amines.[1][2]
Materials:
-
Ethyl 3-aminobenzoate
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable organic base
-
Ethyl chloroformate or Tosyl chloride (TsCl) as a desulfurizing agent
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dithiocarbamate Salt Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 3-aminobenzoate (1.0 eq.) in an anhydrous solvent. Cool the solution to 0 °C and add triethylamine (1.1 eq.). To this stirred solution, add carbon disulfide (1.2 eq.) dropwise. Allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Desulfurization: Cool the reaction mixture back to 0 °C. Add a solution of the desulfurizing agent (e.g., ethyl chloroformate, 1.1 eq.) in the same solvent dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
III. Troubleshooting Guide for Reactions with this compound
This section addresses common issues encountered during the synthesis and subsequent reactions of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my thiourea synthesis using this compound. What are the potential causes and how can I improve it?
A1: Low yields in thiourea synthesis can arise from several factors. Here's a breakdown of potential causes and their solutions:
-
Degradation of this compound: Isothiocyanates are susceptible to hydrolysis, especially in the presence of moisture.[3]
-
Solution: Use freshly prepared or purified this compound. Ensure all glassware is oven-dried and use anhydrous solvents. Store the isothiocyanate under a dry, inert atmosphere and at a low temperature (2-8 °C is recommended).[4]
-
-
Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups (e.g., nitroanilines) are less nucleophilic and react more slowly.[5]
-
Steric Hindrance: Bulky substituents on the amine can sterically hinder the nucleophilic attack on the isothiocyanate.[1]
-
Solution: Increasing the reaction temperature can help overcome the energy barrier. Microwave irradiation has also been shown to be effective in overcoming steric barriers in thiourea synthesis.[1]
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using TLC. If the reaction appears to have stalled, you can try adding a slight excess of the more stable reactant (usually the amine). Gentle heating can also drive the reaction to completion.[1]
-
Q2: I am seeing an unexpected byproduct in my reaction. How can I identify and minimize it?
A2: Byproduct formation is a common challenge. Here are some likely culprits and how to address them:
-
Formation of Symmetrical Thiourea: If you are attempting to synthesize an unsymmetrical thiourea in a one-pot reaction where the isothiocyanate is generated in situ, the starting amine can react with the newly formed isothiocyanate before the second amine is added.[1]
-
Solution: A two-step, one-pot approach where the isothiocyanate is fully formed before the addition of the second amine can be effective. Carefully control the stoichiometry of your reactants.[1]
-
-
Hydrolysis Product: The most common byproduct is the corresponding amine (ethyl 3-aminobenzoate) formed from the hydrolysis of this compound. This can appear as a more polar spot on your TLC plate.
-
Solution: As mentioned in Q1, ensure strictly anhydrous conditions. Use dry solvents and handle the isothiocyanate under an inert atmosphere.
-
-
Side reactions involving the ester group: While less common under standard thiourea synthesis conditions, the ethoxycarbonyl group could potentially undergo side reactions, such as saponification, if strong bases and aqueous conditions are used.
-
Solution: Use non-nucleophilic organic bases like triethylamine or DBU instead of strong hydroxide bases. If an aqueous workup is necessary, use neutral or slightly acidic washes.
-
Q3: My purified thiourea product is an oil and won't crystallize. How can I purify it?
A3: Obtaining an oily product is a frequent issue in organic synthesis. Here are some strategies to try:
-
Column Chromatography: This is the most reliable method for purifying non-crystalline products. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is a common choice. Use TLC to determine the optimal solvent system beforehand.
-
Trituration: If the oil is viscous, try stirring it vigorously with a solvent in which your product is expected to be insoluble or sparingly soluble (a "poor" solvent), such as hexane or a mixture of diethyl ether and hexane. This can sometimes induce crystallization by washing away impurities that inhibit the crystallization process.
-
Solvent-Induced Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane) until the solution becomes cloudy. Allow the solution to stand, which may induce precipitation or crystallization of your product.
Q4: How should I store this compound to ensure its stability?
A4: this compound is sensitive to moisture and should be stored with care to maintain its reactivity.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool (2-8 °C), dry, and dark place.[4] Using a desiccator is highly recommended. To prevent contamination with atmospheric moisture, it is good practice to blanket the container with an inert gas like argon or nitrogen before sealing.
-
Handling: When you need to use the reagent, allow the container to warm to room temperature before opening. This prevents condensation of moisture from the air onto the cold compound.
IV. Visualizing the Workflow
General Synthesis and Reaction Pathway
Caption: Workflow for the synthesis of this compound and its subsequent reaction to form thiourea derivatives.
Troubleshooting Low Yield in Thiourea Synthesis
Caption: A decision-making workflow for troubleshooting low yields in thiourea synthesis.
V. Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound:
| Property | Value |
| CAS Number | 3137-84-6 |
| Molecular Formula | C₁₀H₉NO₂S |
| Molecular Weight | 207.25 g/mol |
| Appearance | Typically a liquid or low-melting solid |
| Storage Temperature | 2-8 °C |
Note: Specific physical properties like boiling point and density can vary depending on the purity of the sample.
VI. Spectroscopic Data
The characteristic spectroscopic features of this compound are crucial for its identification and for monitoring reaction progress.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isothiocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the –N=C=S group, which typically appears in the range of 2000–2200 cm⁻¹.[7]
-
¹H NMR Spectroscopy: The proton NMR spectrum will show signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons. The chemical shifts of the aromatic protons will be influenced by the positions of the isothiocyanate and ethoxycarbonyl groups.
-
¹³C NMR Spectroscopy: The carbon atom of the isothiocyanate group typically gives a signal in the range of 120-140 ppm. However, it is important to note that this peak can sometimes be broad or even difficult to observe due to the quadrupolar relaxation of the adjacent nitrogen atom.
VII. References
-
Arkat USA. (n.d.). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkat USA. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
ResearchGate. (n.d.). Reaction of 2 with ethoxycarbonyl isothiocyanate (2 equiv) and TfOH (4.... [Link]
-
Google Patents. (n.d.). CN104761479B - Synthesis process for ethoxy carbonyl isothiocyanate.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions [a]. [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
ResearchGate. (n.d.). Synthesis of ethoxycarbonyl isothiocyanate by orthogonal design | Request PDF. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2020). Synthesis of Isothiocyanates: A Review. [Link]
-
PubMed. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Isothiocyanates: An Update. [Link]
-
NIST WebBook. (n.d.). Ethoxycarbonyl isothiocyanate. [Link]
-
SlideShare. (n.d.). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study By. [Link]
-
SpringerLink. (n.d.). Reactions of perfluoro(3-isothiocyanato-2-methyl-2-pentene) with sulfur nucleophiles. [Link]
-
ResearchGate. (2019). Synthesis and characterization of thiourea. [Link]
-
ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. Compiled from data in[8]. [Link]
-
Chemical Papers. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. [Link]
-
MDPI. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. [Link]
-
ResearchGate. (n.d.). Synthesis of thiourea derivatives from isothiocyanates. [Link]
-
ResearchGate. (n.d.). Brönsted plots with X [log kH vs pKa(X)] of the reactions of Y-aryl ethyl isothiocyanophosphates with XC6H4NH2 in MeCN at 75.0 o C. [Link]
-
MDPI. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]
-
Scientific & Academic Publishing. (n.d.). Nucleophilic Substitution at Thiophosphoryl Center (P=S). [Link]
-
ResearchGate. (n.d.). (PDF) Carbon Tetrabromide-Mediated Guanylation of Amines with N,N′-Disubstituted Thioureas: An Easy Access to Guanidines. [Link]
-
ResearchGate. (n.d.). Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene | Request PDF. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. researchgate.net [researchgate.net]
improving the yield of 3-Ethoxycarbonylphenyl isothiocyanate derivatization
Introduction
Welcome to the technical support guide for 3-Ethoxycarbonylphenyl isothiocyanate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile reagent in their synthetic workflows. This compound is an aromatic isothiocyanate that serves as a valuable building block for creating a wide range of compounds, most notably N,N'-disubstituted thioureas through reaction with primary and secondary amines. These thiourea derivatives are of significant interest in medicinal chemistry and materials science.[1][2]
Achieving a high yield and purity in these derivatization reactions is crucial for the success of subsequent research and development stages. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you overcome common challenges and maximize the efficiency of your derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields when derivatizing this compound with amines?
A low yield is typically the result of one or more of the following factors: incomplete reaction, formation of side products, or loss of product during workup and purification. The most frequent cause is an incomplete reaction due to the low nucleophilicity of the amine reactant.[3] Amines with electron-withdrawing groups (EWGs), for instance, will react much more slowly than those with electron-donating groups (EDGs).[3] Another common issue is the formation of a symmetric thiourea from the starting amine if the reaction conditions are not optimized, particularly if the isothiocyanate reacts with the starting amine.[4]
Q2: What are the primary side products I should be aware of?
The principal side product is the symmetrical thiourea formed from the unreacted starting amine. This can occur if the amine is not fully converted to the dithiocarbamate intermediate before desulfurization (in the synthesis of the isothiocyanate itself) or if excess amine is present during the derivatization step.[4] Additionally, the isothiocyanate group is sensitive to hydrolysis, especially under basic conditions or in the presence of moisture, which can lead to the formation of the corresponding amine (3-ethoxycarbonylaniline) and other degradation products.
Q3: How can I effectively monitor the progress of the derivatization reaction?
The reaction progress can be monitored effectively using several analytical techniques.[5]
-
Thin-Layer Chromatography (TLC): This is the quickest method. A suitable solvent system (e.g., ethyl acetate/hexane) will show the consumption of the starting materials (amine and isothiocyanate) and the appearance of the more polar thiourea product spot.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is ideal. It can precisely measure the disappearance of reactants and the formation of the product.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The characteristic strong and sharp absorption band of the isothiocyanate group (-N=C=S) typically appears around 2100-2200 cm⁻¹. The disappearance of this peak indicates the consumption of the starting isothiocyanate.
Troubleshooting Guide
This section addresses specific problems that may arise during the derivatization of this compound.
Reaction & Yield Issues
Q: My reaction is very slow or appears to have stalled. What can I do?
A: Sluggish reactions are common when using amines that are poor nucleophiles (e.g., anilines with strong electron-withdrawing groups) or sterically hindered amines.[3][6]
-
Check Reagent Purity: Ensure both the this compound and the amine are pure and, critically, anhydrous. Moisture can consume the isothiocyanate.
-
Solvent Choice: The reaction should be conducted in a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Polar aprotic solvents like DMF can be beneficial for dissolving reactants but must be thoroughly dried.[4] Protic solvents like ethanol or water should be avoided as they can react with the isothiocyanate.
-
Temperature: While many derivatizations proceed readily at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can increase the rate.[7] However, monitor for side product formation, as higher temperatures can sometimes lead to decomposition.
-
Catalysis: While often not necessary, a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can sometimes catalyze the reaction, particularly with amine hydrochloride salts. Use it in catalytic amounts or as an acid scavenger if starting from a salt.[8]
Q: My final yield is low despite the reaction going to completion according to TLC/HPLC. Where could I be losing my product?
A: Product loss frequently occurs during the workup and purification stages.
-
Aqueous Workup: Thiourea derivatives can have some water solubility. When performing an aqueous wash, ensure the organic layer is thoroughly separated and consider back-extracting the aqueous layer with fresh solvent to recover any dissolved product.
-
Purification Method:
-
Crystallization: This is often the best method for purifying thioureas. If your product is an oil, try dissolving it in a minimal amount of a good solvent (like DCM or ethyl acetate) and then adding a poor solvent (like hexane or pentane) dropwise to induce crystallization.
-
Column Chromatography: If chromatography is necessary, be aware that thioureas can sometimes streak on silica gel due to the polarity of the thiourea group. To mitigate this, you can add a small amount (~0.5-1%) of triethylamine to your eluent system. Also, ensure the crude product is fully dried onto silica gel before loading to achieve better separation.
-
Purity & Side Reaction Issues
Q: My final product is contaminated with a persistent impurity. How do I identify and remove it?
A: The most likely impurities are unreacted starting materials or side products like symmetrical thioureas.
-
Identification: Use NMR or LC-MS to identify the impurity. Unreacted this compound or the starting amine are common.
-
Removal:
-
Unreacted Amine: Can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic amine, making it water-soluble. Be sure to wash with brine afterward to remove residual acid.
-
Unreacted Isothiocyanate: Can be quenched by adding a small amount of a highly nucleophilic amine (like piperidine) at the end of the reaction, followed by an acidic wash to remove the resulting thiourea.
-
Symmetrical Thiourea: This is often difficult to separate from the desired product due to similar polarity. The best solution is prevention by ensuring a 1:1 stoichiometry and slow addition of the amine to the isothiocyanate if necessary.[4]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting low-yield issues.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Base-Catalyzed Three-Component Reaction between Chalcones, Isothiocyanates, and Sulfur: Access to Thiazole-2-thiones [organic-chemistry.org]
preventing hydrolysis of 3-Ethoxycarbonylphenyl isothiocyanate during reactions
Welcome to the dedicated technical support guide for 3-Ethoxycarbonylphenyl isothiocyanate. This resource is designed for our valued partners in research, discovery, and drug development. We understand that the reactivity of the isothiocyanate functional group, while essential for conjugation and synthesis, also presents challenges, primarily its susceptibility to hydrolysis. This guide provides in-depth, field-tested answers and protocols to help you mitigate these challenges, ensuring the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is hydrolysis.[1] The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is highly susceptible to nucleophilic attack by water. This reaction is often accelerated under both acidic and, more significantly, basic conditions.[2][3] The initial product is an unstable thiocarbamic acid intermediate, which rapidly decomposes to form the corresponding unreactive primary amine (3-aminobenzoic acid ethyl ester) and carbonyl sulfide. This renders the reagent incapable of participating in the desired conjugation or thiourea formation reaction.
Q2: How can I visually or analytically detect if my this compound has hydrolyzed?
A2: Visually, degradation is not always apparent. While the pure compound is a white to off-white crystalline solid, significant hydrolysis may not cause a noticeable change in appearance. Therefore, analytical confirmation is crucial. The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate and identify the parent isothiocyanate, the hydrolyzed amine byproduct, and other potential impurities.[4] Thin Layer Chromatography (TLC) can also be effective; the hydrolyzed amine will have a different Rf value than the starting material. Staining with an amine-reactive agent like ninhydrin can specifically visualize the byproduct.
Q3: What are the absolute optimal storage conditions to ensure the long-term stability of the reagent?
A3: To maximize shelf-life and maintain reactivity, this compound must be stored under stringent anhydrous and inert conditions. The recommended storage protocol is at -20°C in a desiccated environment .[2] It is critical to prevent any exposure to moisture. Before use, always allow the vial to warm to room temperature inside a desiccator. This simple step prevents atmospheric moisture from condensing onto the cold solid when the vial is opened, which is a common and often overlooked source of hydrolysis.[2]
Q4: My reaction requires an aqueous buffer. Which buffers are safe to use and which should I avoid?
A4: This is a critical consideration. The choice of buffer can make or break an experiment.
-
Recommended Buffers: Use non-nucleophilic buffers. Phosphate-buffered saline (PBS), carbonate-bicarbonate, or HEPES buffers are generally compatible. The optimal pH is a trade-off; while a slightly basic pH (8.5-9.5) promotes the reaction with primary amines, it also accelerates hydrolysis.[5] If possible, running the reaction at a neutral pH (6.8-7.5) will better preserve the isothiocyanate.[2]
-
Buffers to Avoid: Absolutely avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components will compete with your target molecule, reacting directly with the isothiocyanate to form unwanted thiourea byproducts.[2]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common experimental problems.
Problem 1: Low or No Yield of the Desired Thiourea Product
A low yield is the most common symptom of isothiocyanate degradation. Follow this diagnostic workflow to pinpoint the cause.
Diagnostic Workflow
Caption: Troubleshooting workflow for low product yield.
Causality and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Degraded Starting Material | The reagent hydrolyzed during storage due to improper handling or age. | Always confirm the purity of the isothiocyanate before use, especially if the vial has been opened previously. Use fresh reagent if significant amine byproduct is detected.[5] |
| Presence of Moisture in Reaction | Water introduced via wet solvents, non-dried glassware, or atmospheric exposure is hydrolyzing the reagent faster than it can react with the target amine. | Use solvents from a freshly opened bottle or a solvent purification system. Thoroughly oven- or flame-dry all glassware immediately before use. Handle all moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon balloon).[5] |
| Incompatible pH or Buffer | The reaction medium is accelerating hydrolysis. Strongly basic conditions (pH > 10) are particularly detrimental. Nucleophilic buffers (e.g., Tris) are consuming the reagent. | If an aqueous system is required, maintain the lowest possible pH that allows for efficient reaction (typically pH 8.5-9.5).[5] If yields are still low, attempt the reaction at pH 7.0-7.5, possibly with a longer reaction time. Always use non-nucleophilic buffers.[2] |
| Slow Reaction Kinetics | If the target amine is sterically hindered or electronically deactivated, the desired reaction is slow. This gives the competing hydrolysis reaction more time to occur, consuming the isothiocyanate. | For slow reactions, consider increasing the reaction temperature modestly (e.g., to 40°C). Alternatively, minimize hydrolysis by running the reaction at a lower temperature for a longer period (e.g., 4°C overnight).[5] The addition of a non-nucleophilic base catalyst like triethylamine can also facilitate the desired reaction.[5] |
Problem 2: Multiple Spots on TLC / Unexpected Peaks in LC-MS
The appearance of unexpected byproducts almost always points to hydrolysis and a subsequent side reaction.
Hydrolysis Mechanism & Side Reaction
Caption: Competing reactions involving the isothiocyanate.
The most common byproduct is the hydrolyzed amine, 3-aminobenzoic acid ethyl ester.[3] This amine is nucleophilic and can react with a second molecule of your starting isothiocyanate. This forms a symmetrical N,N'-bis(3-ethoxycarbonylphenyl)thiourea, a common impurity when reactions are compromised by moisture.
Part 3: Core Preventative Protocols & Methodologies
Adherence to rigorous technique is the most effective way to prevent hydrolysis.
Protocol 1: Rigorous Solvent and Glassware Preparation
-
Glassware: Disassemble and clean all glassware. Place in a laboratory oven at 120°C for a minimum of 4 hours, but preferably overnight. Assemble the apparatus hot and allow it to cool under a stream of dry nitrogen or argon.
-
Solvents: Use anhydrous grade solvents, preferably from a sealed bottle or a solvent purification system (SPS). Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are recommended for isothiocyanate reactions.[6]
-
Drying Agents: If you must dry a solvent manually, use an appropriate drying agent. A summary is provided below.
| Solvent | Recommended Drying Agent | Notes |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir overnight, then distill. |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Distill under nitrogen when the solution is deep blue/purple. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Stir overnight, then distill. Avoid molecular sieves as they can be slightly acidic. |
| Dimethylformamide (DMF) | Molecular Sieves (4Å) | Bake sieves at 300°C under vacuum before use. Let stand for 24h. |
Protocol 2: Recommended Reaction Setup (Inert Atmosphere)
-
Setup: Assemble your flame-dried glassware (e.g., a round-bottom flask with a magnetic stir bar and a condenser) while it is still hot.
-
Inerting: Immediately place the apparatus under an inert atmosphere. This can be achieved by connecting the top of the condenser to a nitrogen/argon manifold or by using a balloon filled with the inert gas.
-
Reagent Addition: Dissolve your amine in the anhydrous solvent and add it to the reaction flask via syringe.
-
Isothiocyanate Addition: Weigh the this compound in a separate, dry vial. Dissolve it in a small amount of anhydrous solvent and add it dropwise to the stirring amine solution at room temperature (or 0°C if the reaction is highly exothermic).
-
Reaction Monitoring: Allow the reaction to proceed, monitoring its progress by TLC or LC-MS to determine the point of completion and avoid unnecessarily long reaction times which increase the risk of hydrolysis.[5]
By implementing these robust protocols and utilizing the troubleshooting logic provided, researchers can significantly improve the success rate of reactions involving this compound, leading to higher yields, purer products, and more reliable scientific outcomes.
References
-
Holst, B., & Williamson, G. (2004). A critical review of the bioavailability of glucosinolates and their metabolites. Journal of Agricultural and Food Chemistry, 52(23), 6898-6911. [Link]
-
Kyriacou, S., & Ioannou, P. C. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(4), 293-316. [Link]
-
Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341. [Link]
-
Zhang, Y., & Li, L. (2006). The reaction of allyl isothiocyanate with hydroxyl/water and β-cyclodextrin using ultraviolet spectrometry. Journal of the Serbian Chemical Society, 71(10), 1089-1096. [Link]
-
Charistou, A., & Ioannou, P. C. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 26(16), 4829. [Link]
-
Andini, S., et al. (2013). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 61(46), 11058-11066. [Link]
-
Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]
Sources
- 1. Isothiocyanate [medbox.iiab.me]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Proteins Labeled with 3-Ethoxycarbonylphenyl Isothiocyanate (ECPI)
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Ethoxycarbonylphenyl isothiocyanate (ECPI) for protein labeling. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful purification of your ECPI-labeled proteins.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chemistry and handling of ECPI and ECPI-protein conjugates.
Q1: What is the reaction mechanism between ECPI and a protein?
A1: The isothiocyanate group (-N=C=S) of ECPI is an electrophile that reacts with nucleophilic groups on the protein.[1][2] The primary targets are the ε-amino groups of lysine residues and the α-amino group at the N-terminus of the polypeptide chain.[2][3] The reaction, which forms a stable thiourea linkage, is most efficient at an alkaline pH (typically 8.5-9.5) where the primary amine groups are deprotonated and thus more nucleophilic.[3] Thiol groups on cysteine residues can also react to form dithiocarbamate linkages, particularly at a more neutral pH (6.5-8.0).[3][4]
Q2: Why is the pH of the labeling reaction so critical?
A2: The pH is a critical parameter that dictates the efficiency and selectivity of the labeling reaction.[3] An alkaline pH of 8.5-9.5 is optimal for targeting lysine residues because it deprotonates the primary amines, increasing their nucleophilicity.[3] However, very high pH can lead to hydrolysis of the isothiocyanate group, reducing labeling efficiency.[3] It's a balance between maximizing amine reactivity and maintaining the stability of the ECPI reagent.[3]
Q3: What buffer should I use for the labeling reaction?
A3: A buffer that is free of primary amines is crucial.[5][6][7] Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine will compete with the protein for reaction with ECPI, significantly reducing labeling efficiency.[6] Sodium bicarbonate or sodium carbonate buffers at a pH of 8.5-9.0 are commonly recommended.[3][8] It is also advisable to prepare these buffers fresh, as their pH can change upon storage.[7]
Q4: How should I prepare and store my ECPI stock solution?
A4: ECPI, like many isothiocyanates, is sensitive to moisture and light.[3] It should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[3][9][10] Prepare only the amount needed for the experiment, as stock solutions are not recommended for long-term storage due to the reagent's susceptibility to hydrolysis.[3][6] If short-term storage is necessary, store in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[10]
Q5: Why is it essential to remove unreacted ECPI after the labeling reaction?
A5: It is critical to remove all unconjugated ECPI for several reasons. The presence of free label can lead to high background signals in downstream applications like fluorescence imaging or flow cytometry.[5][11] It can also interfere with accurate determination of the degree of labeling (DOL) and may cause non-specific binding in assays.[11][12]
II. Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the purification of ECPI-labeled proteins.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Incorrect pH: The reaction pH was too low, resulting in protonated, non-nucleophilic primary amines.[3] 2. Buffer Interference: The labeling buffer contained primary amines (e.g., Tris, glycine) that competed with the protein.[6][7] 3. Hydrolyzed ECPI: The ECPI reagent was degraded due to moisture exposure or improper storage.[3] 4. Insufficient Molar Excess: The molar ratio of ECPI to protein was too low. | 1. Optimize pH: Ensure the reaction buffer is between pH 8.5 and 9.5. Use a freshly prepared sodium bicarbonate or carbonate buffer.[3][7] 2. Buffer Exchange: Dialyze or desalt the protein into an amine-free buffer before labeling.[5][8] 3. Use Fresh ECPI: Prepare the ECPI stock solution in anhydrous DMSO or DMF immediately before use.[3][10] 4. Increase Molar Excess: Titrate the ECPI:protein molar ratio to find the optimal concentration for your specific protein. |
| Protein Precipitation during Labeling | 1. High Organic Solvent Concentration: Adding a large volume of the ECPI stock solution (in DMSO/DMF) can denature and precipitate the protein.[3] 2. Protein Instability: The protein may be unstable at the alkaline pH required for labeling.[3] | 1. Concentrate ECPI Stock: Prepare a more concentrated ECPI stock solution to minimize the volume of organic solvent added to the reaction.[3] 2. Optimize Conditions: Try a slightly lower pH (e.g., 8.5) or a shorter reaction time. Ensure the protein is in a buffer that promotes its stability.[3] |
| Presence of Free ECPI After Purification | 1. Inefficient Purification Method: The chosen purification method may not be suitable for separating the small ECPI molecule from the larger protein. 2. Insufficient Buffer Exchange (Dialysis): The volume of dialysis buffer or the number of buffer changes was inadequate.[11][13] 3. Incorrect Resin Choice (Gel Filtration): The pore size of the gel filtration resin was not appropriate for the size difference between the protein and the free label.[14] | 1. Select Appropriate Method: For large proteins, dialysis or gel filtration are effective.[11][14] For smaller proteins or peptides, reverse-phase HPLC may be necessary.[15][16] 2. Optimize Dialysis: Use a large buffer-to-sample volume ratio (500-1000:1) and perform at least three buffer changes, with the final one overnight.[11][13][17] 3. Choose the Right Resin: Select a gel filtration resin with an exclusion limit that retains the small ECPI molecule while allowing the labeled protein to pass through in the void volume.[14][18] |
| Protein Aggregation After Purification | 1. Suboptimal Buffer Conditions: The final storage buffer is not optimal for the protein's solubility.[11] 2. Hydrophobic Interactions: The addition of the hydrophobic ECPI label can increase the protein's propensity to aggregate.[19] 3. Denaturation during RP-HPLC: The use of organic solvents in reverse-phase HPLC can cause protein denaturation and subsequent aggregation.[20] | 1. Optimize Buffer: Screen different buffer conditions (pH, ionic strength) for optimal protein solubility. Consider adding stabilizers like glycerol (5-10%).[11] 2. Add Excipients: Include additives in the buffer that reduce hydrophobic interactions, such as non-ionic detergents or arginine. 3. Use Alternative Purification: If protein stability is a concern, opt for non-denaturing methods like gel filtration or dialysis instead of RP-HPLC.[14][20] |
III. Experimental Protocols & Methodologies
A. ECPI Labeling of Proteins
This protocol provides a general guideline for labeling proteins with ECPI. Optimal conditions may vary depending on the specific protein.
Materials:
-
Protein solution (1-10 mg/mL)
-
This compound (ECPI)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., dialysis tubing, gel filtration column)
Procedure:
-
Protein Preparation: Dialyze the protein against the Reaction Buffer to remove any interfering primary amines and to adjust the pH.[5][8]
-
ECPI Stock Solution: Immediately before use, dissolve ECPI in anhydrous DMSO to a concentration of 1-10 mg/mL.[3][10]
-
Labeling Reaction: While gently stirring, slowly add the desired molar excess of the ECPI stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[3]
-
Quenching: Add the Quenching Buffer to the reaction mixture to react with and inactivate any excess ECPI. Incubate for an additional 30 minutes.
-
Purification: Proceed immediately to the purification step to remove unreacted ECPI and byproducts.
B. Purification of ECPI-Labeled Proteins
The choice of purification method depends on the size of the protein and the desired level of purity.
1. Dialysis
Dialysis is a simple and gentle method for removing small molecules from larger ones based on selective diffusion across a semi-permeable membrane.[11][17]
Workflow:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abcam.co.jp [abcam.co.jp]
- 9. youdobio.com [youdobio.com]
- 10. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Small Molecule and Biotin Removal | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. harvardapparatus.com [harvardapparatus.com]
- 15. hplc.eu [hplc.eu]
- 16. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability - ProQuest [proquest.com]
- 20. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Troubleshooting Poor Solubility of 3-Ethoxycarbonylphenyl isothiocyanate
Introduction
3-Ethoxycarbonylphenyl isothiocyanate is a valuable reagent in bioconjugation, pharmaceutical synthesis, and materials science. Its structure, featuring an aromatic ring, an ester group, and a reactive isothiocyanate moiety, provides a unique combination of properties. However, researchers frequently encounter a significant hurdle: its poor solubility in aqueous buffers and even some organic solvents. This limited solubility can lead to failed reactions, low yields, and inconsistent results.
This technical guide provides a comprehensive resource for understanding and overcoming the solubility challenges associated with this compound and structurally similar aromatic isothiocyanates. By explaining the underlying chemical principles and providing validated protocols, this guide empowers researchers to achieve reliable and successful outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my aqueous reaction buffer. What should I do?
A1: Direct dissolution in aqueous buffers is not recommended. Isothiocyanates, especially aromatic ones, have low water solubility and are prone to hydrolysis in aqueous environments.[1][2] The best practice is to first prepare a concentrated stock solution in a dry, aprotic organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[3] This stock solution can then be added in small volumes to your aqueous reaction mixture.
Q2: What is the best organic solvent for dissolving this compound?
A2: Anhydrous DMSO and DMF are the most common and effective solvents for preparing stock solutions of isothiocyanates for bioconjugation.[3] They offer excellent solvating power for a wide range of organic molecules and are miscible with water. For applications where DMSO or DMF are not suitable, other aprotic solvents like acetonitrile (MeCN) or tetrahydrofuran (THF) can be used.[4] Always use anhydrous (dry) solvents to prevent premature hydrolysis of the isothiocyanate group.[5]
Q3: Can I heat the mixture to help dissolve the compound?
A3: Gentle warming can be used with caution. While a modest increase in temperature can improve solubility, excessive heat can accelerate the degradation of the isothiocyanate group, especially in the presence of nucleophiles like water or amines.[6] If you must heat, do so minimally and preferably under an inert atmosphere (e.g., nitrogen or argon).
Q4: I successfully dissolved the compound in DMSO, but a precipitate formed when I added it to my protein solution. What happened?
A4: This is a common issue caused by two main factors:
-
Solvent Shock: Adding a large volume of organic solvent to an aqueous protein solution can cause the protein to denature and precipitate.[3]
-
Compound Precipitation: The isothiocyanate itself may be precipitating out of the mixed aqueous/organic solution as its solubility limit is exceeded.
To avoid this, prepare the isothiocyanate stock solution as concentrated as possible to minimize the volume of organic solvent added to the reaction (ideally <5-10% of the total reaction volume). Add the stock solution slowly and with gentle, continuous stirring to allow for gradual mixing.[3]
Q5: How should I store my this compound?
A5: The solid compound is sensitive to moisture and light. It should be stored in a tightly sealed container in a cool, dry, and dark place, such as a desiccator at 2-8°C. For stock solutions in anhydrous DMSO or DMF, store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5]
In-Depth Troubleshooting Guide
The Root of the Problem: Understanding Solubility
The solubility of this compound is dictated by its molecular structure. The phenyl ring is hydrophobic (non-polar), while the ethoxycarbonyl and isothiocyanate groups add some polarity. This "amphipathic" nature means it doesn't dissolve well in highly polar solvents like water or in purely non-polar solvents like hexanes. Successful solubilization requires finding a solvent that can accommodate both the polar and non-polar characteristics of the molecule. Aromatic isothiocyanates generally exhibit good solubility in a range of common organic solvents.[7]
Visualization: Troubleshooting Workflow
This diagram outlines a logical workflow for addressing solubility issues.
Caption: A decision workflow for troubleshooting solubility issues.
Solvent Selection and Properties
Choosing the right solvent is the most critical step. Aprotic solvents are preferred because they lack acidic protons and won't react with the electrophilic isothiocyanate group.[5]
| Solvent | Type | Polarity Index | Boiling Point (°C) | Key Considerations |
| DMSO | Polar Aprotic | 7.2 | 189 | Excellent dissolving power. Hygroscopic; use anhydrous grade. Can be difficult to remove.[3] |
| DMF | Polar Aprotic | 6.4 | 153 | Good alternative to DMSO. Also hygroscopic.[3] |
| Acetonitrile (MeCN) | Polar Aprotic | 5.8 | 82 | Less viscous than DMSO/DMF. May have lower solvating power for some compounds.[8] |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | 4.0 | 66 | Useful for organic synthesis. Can form peroxides; use stabilized grades. |
| Dichloromethane (DCM) | Non-polar Aprotic | 3.1 | 40 | Common for synthesis work-up. Volatile.[9] |
Note: Always use anhydrous (water-free) grades of solvents to prevent reagent degradation.
Impact of Poor Solubility on Reactions
Incomplete dissolution directly impacts reaction kinetics and outcomes. The isothiocyanate group (-N=C=S) reacts with nucleophiles, most commonly primary amines (like the lysine residues on a protein), to form a stable thiourea linkage.[3] This reaction can only occur if the isothiocyanate molecule is solvated and accessible to the nucleophile.
Visualization: Reaction Mechanism & Solubility Barrier
Caption: Impact of solubility on the isothiocyanate-amine reaction.
If the compound precipitates, the solid particles have a very low surface area available for reaction, leading to:
-
Drastically Reduced Reaction Rates: The reaction may appear to stall or not proceed at all.
-
Low and Irreproducible Yields: Only the small fraction of dissolved reagent will react.
-
Complex Purification: The final product will be contaminated with unreacted starting material.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard procedure for preparing a stock solution of this compound for use in subsequent reactions.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Argon or Nitrogen gas line (optional, but recommended)
Procedure:
-
Weigh the Reagent: In a controlled environment with low humidity, accurately weigh the desired amount of this compound into a clean, dry vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mg/mL or ~50-250 mM).
-
Ensure Anhydrous Conditions: If possible, briefly flush the vial with an inert gas (argon or nitrogen) before capping to displace air and moisture.[5]
-
Dissolve: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no suspended particles.
-
Aliquot and Store: Divide the stock solution into single-use aliquots in appropriate low-binding tubes. Store immediately at -20°C or -80°C, protected from light.[10]
Protocol 2: General Procedure for Protein Labeling
This protocol provides a general guideline for conjugating the isothiocyanate to a protein via primary amines (e.g., lysine residues).
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS or bicarbonate buffer)
-
Isothiocyanate stock solution (from Protocol 1)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0[3]
-
Quenching Reagent: 1 M Tris-HCl or Hydroxylamine, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Buffer Exchange: Ensure the protein is in the correct Reaction Buffer at the desired concentration. The alkaline pH is crucial for deprotonating the amine groups, making them nucleophilic.[11]
-
Calculate Reagent Amount: Determine the molar excess of the isothiocyanate needed for the desired degree of labeling. A 10- to 20-fold molar excess is a common starting point.
-
Initiate Reaction: While gently stirring the protein solution, slowly add the calculated volume of the isothiocyanate stock solution. Add the solution dropwise or in small increments to prevent localized high concentrations that could cause precipitation.[3]
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Quench the Reaction: Add the Quenching Reagent to the reaction mixture. The primary amines in the quenching reagent will react with and consume any excess isothiocyanate, stopping the labeling reaction.
-
Purify: Remove the unreacted isothiocyanate and byproducts from the labeled protein using a suitable purification method, such as size-exclusion chromatography (e.g., a desalting column).
References
-
P. A. S. Smith and D. W. Emerson, "The Hydrolysis of Isothiocyanates," Journal of the American Chemical Society. [Link]
-
Solubility of Things, "1-Naphthyl isothiocyanate," SolubilityOfThings.com. [Link]
-
Cheméo, "Chemical Properties of this compound (CAS 3137-84-6)," Chemeo.com. [Link]
-
C. A. Afonso and S. P. Pinho, "Insights about stabilization of sulforaphane through microencapsulation," Food & Function. [Link]
-
Linus Pauling Institute, "Isothiocyanates," Oregon State University. [Link]
-
N. Kumar, et al., "Isothiocyanates – A Review of their Health Benefits and Potential Food Applications," Journal of Food Science and Technology. [Link]
-
MDPI, "Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables," MDPI.com. [Link]
-
P. Kolodziejski, et al., "Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources," Molecules. [Link]
-
V. Luang-In, et al., "Stability studies of isothiocyanates and nitriles in aqueous media," Songklanakarin Journal of Science and Technology. [Link]
-
M. A. Farnham, et al., "Reversible conjugation of isothiocyanates with glutathione catalyzed by human glutathione transferases," Biochemical and Biophysical Research Communications. [Link]
-
Y. Zhang, et al., "Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication: Preparation, Characterization, and Antibacterial Assay," Foods. [Link]
-
G. T. Pinter, et al., "Cysteine specific bioconjugation with benzyl isothiocyanates," RSC Advances. [Link]
-
M. C. Elliott, et al., "Synthesis of Isothiocyanates: An Update," Molecules. [Link]
-
N. T. T. Tuyen, et al., "Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity," Scientific Reports. [Link]
-
G. T. Pinter, et al., "Cysteine specific bioconjugation with benzyl isothiocyanates," RSC Advances. [Link]
-
ResearchGate, "Solubility profile for glutathione-phenethyl isothiocyanate (GsPEITC) conjugate in a selection of organic solvents," ResearchGate.net. [Link]
-
ResearchGate, "Enhancement of aqueous stability of allyl isothiocyanate using nanoemulsions prepared by an emulsion inversion point method," ResearchGate.net. [Link]
-
C. W. Griffin, et al., "Labeling procedures employing crystalline fluorescein isothiocyanate," Journal of Bacteriology. [Link]
-
C. A. Foote, et al., "Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer," Bioconjugate Chemistry. [Link]
-
V. Luang-In, et al., "Stability studies of isothiocyanates and nitriles in aqueous media," ResearchGate.net. [Link]
-
F. Hanschen, et al., "Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana," Scientific Reports. [Link]
Sources
- 1. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Insights about stabilization of sulforaphane through microencapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 11. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Protein Sequencing with 3-Ethoxycarbonylphenyl Isothiocyanate
Welcome to the technical support center for the advanced Edman sequencing reagent, 3-Ethoxycarbonylphenyl isothiocyanate (ECPIT). This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of ECPIT for N-terminal protein sequencing. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your experimental outcomes. Our approach is rooted in the fundamental principles of Edman chemistry, supplemented with insights derived from analogous isothiocyanate reagents.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound (ECPIT) over the traditional phenyl isothiocyanate (PITC)?
A1: While both ECPIT and PITC function as Edman reagents for the sequential degradation of proteins from the N-terminus, the introduction of the 3-ethoxycarbonyl group in ECPIT can offer potential advantages in the analytical separation of the resulting phenylthiohydantoin (PTH) amino acid derivatives. The ester group can alter the polarity and chromatographic behavior of the ECPIT-PTH derivatives, potentially leading to improved resolution during HPLC analysis compared to the standard PTH-amino acids derived from PITC.[1][2]
Q2: What is the fundamental reaction mechanism of ECPIT with a protein's N-terminus?
A2: The reaction mechanism of ECPIT is analogous to the classic Edman degradation.[3][4] It involves a two-step cyclical process:
-
Coupling: Under alkaline conditions (typically pH 8.5-9.5), the nucleophilic primary amine of the N-terminal amino acid attacks the electrophilic carbon of the isothiocyanate group (-N=C=S) of ECPIT. This forms a stable 3-Ethoxycarbonylphenylthiocarbamoyl (ECPTC)-peptide derivative.
-
Cleavage: In the presence of a strong anhydrous acid, such as trifluoroacetic acid (TFA), the sulfur atom of the ECPTC group attacks the carbonyl carbon of the first peptide bond. This cleaves the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide chain intact.
-
Conversion: The thiazolinone derivative is then converted to a more stable 3-Ethoxycarbonylphenylthiohydantoin (ECPIT-PTH) amino acid derivative with aqueous acid, which is subsequently identified by HPLC.[1][5]
Q3: Can the ethoxycarbonyl group on ECPIT be hydrolyzed during the sequencing cycles?
A3: This is a critical consideration. The Edman degradation process involves both alkaline (coupling) and strong acidic (cleavage) steps. Ethyl esters are susceptible to hydrolysis under both conditions.[6] While the anhydrous nature of the TFA cleavage step minimizes hydrolytic cleavage, prolonged exposure to the aqueous acidic conditions during the conversion step or the alkaline conditions of the coupling buffer could potentially lead to partial or complete hydrolysis of the ethoxycarbonyl group to a carboxyl group. This would result in the appearance of unexpected peaks in the HPLC chromatogram, complicating data analysis.
Q4: How should I store and handle ECPIT to ensure its stability?
A4: Isothiocyanates are sensitive to moisture and can degrade via hydrolysis.[7] ECPIT should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a desiccator at low temperatures (-20°C is recommended for long-term storage). Before use, allow the reagent container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. Stock solutions should be prepared fresh in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Troubleshooting Guide
This section addresses specific problems you may encounter during your protein sequencing experiments with ECPIT.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Signal in the First Sequencing Cycle | 1. N-terminal Blockage: The protein's N-terminus is chemically modified (e.g., acetylation, pyroglutamic acid formation) preventing reaction with ECPIT.[3] 2. Poor Protein Purity: Contaminants are interfering with the reaction. 3. Degraded ECPIT Reagent: The isothiocyanate has been hydrolyzed due to improper storage or handling. | 1. Confirm the presence of a free N-terminus using a non-specific method or mass spectrometry. If blocked, enzymatic or chemical de-blocking may be necessary. 2. Ensure high protein purity through appropriate chromatographic steps. 3. Use fresh, high-purity ECPIT and prepare stock solutions immediately before use in an anhydrous solvent. |
| Multiple Peaks in HPLC Chromatogram for a Single Cycle | 1. Incomplete Coupling or Cleavage: The reactions of the Edman cycle are not going to completion. 2. Hydrolysis of the Ethoxycarbonyl Group: The ester on ECPIT is being cleaved, creating a new derivative with a different retention time.[6] 3. Presence of Contaminating Proteins: The sample contains more than one protein with a free N-terminus. | 1. Optimize reaction times and temperatures for the coupling and cleavage steps. Ensure the purity of all reagents and solvents. 2. Minimize the time the ECPIT-PTH derivatives are exposed to aqueous acid during the conversion step. Consider optimizing the pH and duration of the coupling step to reduce the risk of base-catalyzed hydrolysis. 3. Repurify the protein sample to ensure homogeneity. |
| Protein Precipitation During the Coupling Reaction | 1. High Degree of Labeling: Modification of multiple lysine residues (in addition to the N-terminus) with ECPIT can alter the protein's solubility. 2. Protein Instability at Alkaline pH: The protein is not stable at the high pH required for the coupling reaction. | 1. Reduce the molar excess of ECPIT in the reaction to minimize modification of lysine side chains. 2. Perform trial incubations of your protein at the intended coupling pH without the ECPIT reagent to assess its stability. If unstable, a lower pH (e.g., 8.5) may be a necessary compromise, though this may require longer reaction times. |
| Gradual Decrease in Signal Over Multiple Cycles | 1. Inefficient Reaction Cycles: The coupling and cleavage reactions are not 100% efficient, leading to a cumulative loss of signal.[3] 2. Sample Washout: The protein/peptide is being washed away from the reaction support over multiple cycles. | 1. This is an inherent limitation of Edman degradation. Ensure all reagents and solvents are of the highest purity to maximize cycle efficiency. 2. For smaller peptides, consider covalent attachment to a solid support to prevent washout. |
| Difficulty in Identifying ECPIT-PTH-Amino Acid Derivatives | 1. Lack of Standard Retention Times: The elution times for the 20 ECPIT-PTH-amino acid derivatives have not been established on your HPLC system. 2. Poor Chromatographic Resolution: The HPLC method is not optimized for the separation of the ECPIT-PTH derivatives. | 1. It is essential to synthesize or obtain a standard mixture of all 20 ECPIT-PTH-amino acids and run them on your HPLC system to determine their characteristic retention times.[1] 2. Develop a dedicated HPLC gradient and select an appropriate column to achieve baseline separation of all ECPIT-PTH-amino acid standards. |
Experimental Protocols & Methodologies
General Protocol for N-Terminal Sequencing with ECPIT
This protocol provides a general framework. Optimization for specific proteins and sequencing instrumentation is highly recommended.
-
Protein Preparation:
-
Ensure the protein sample is of high purity and free from amine-containing buffers (e.g., Tris, glycine) by dialysis against a suitable volatile buffer (e.g., 0.1% TFA in water) or by HPLC purification.
-
Lyophilize the purified protein to dryness.
-
-
Coupling Reaction:
-
Reconstitute the protein in a coupling buffer (e.g., N-ethylmorpholine/acetic acid buffer, pH 9.0).
-
Prepare a fresh solution of ECPIT in an anhydrous solvent (e.g., DMF).
-
Add the ECPIT solution to the protein solution (a 10- to 20-fold molar excess of ECPIT over the protein is a good starting point).
-
Incubate at a controlled temperature (e.g., 50°C) for a specified time (e.g., 30 minutes).
-
-
Cleavage Reaction:
-
Dry the sample completely under a stream of nitrogen or argon.
-
Add anhydrous trifluoroacetic acid (TFA) to the dried sample.
-
Incubate at a controlled temperature (e.g., 50°C) for a short period (e.g., 10 minutes) to cleave the N-terminal amino acid.
-
-
Extraction and Conversion:
-
Evaporate the TFA under a stream of nitrogen or argon.
-
Extract the cleaved thiazolinone derivative with an organic solvent (e.g., ethyl acetate).
-
Transfer the organic phase to a new tube and dry it down.
-
Add aqueous acid (e.g., 25% TFA in water) to the dried thiazolinone derivative to convert it to the more stable ECPIT-PTH-amino acid.
-
Incubate at a controlled temperature (e.g., 55°C) for a specified time (e.g., 20 minutes).
-
-
HPLC Analysis:
-
Dry the ECPIT-PTH-amino acid sample.
-
Reconstitute the sample in a suitable injection solvent.
-
Analyze by reverse-phase HPLC, comparing the retention time of the unknown peak to the retention times of the ECPIT-PTH-amino acid standards.[8]
-
-
Recycling:
-
The remaining peptide from step 4 is subjected to another cycle of coupling, cleavage, and analysis to identify the next amino acid in the sequence.
-
Visualizations and Diagrams
Sources
- 1. a.storyblok.com [a.storyblok.com]
- 2. Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Improvement in isolation and identification of food-derived peptides in human plasma based on precolumn derivatization of peptides with phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. ias.ac.in [ias.ac.in]
- 7. "Identification of Potential Protein Targets of Isothiocyanates by Prot" by Lixin Mi, Brian L. Hood et al. [digitalcommons.cedarville.edu]
- 8. researchgate.net [researchgate.net]
effect of pH on 3-Ethoxycarbonylphenyl isothiocyanate reactivity
Welcome to the technical support center for 3-Ethoxycarbonylphenyl Isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we delve into the critical influence of pH on its reactivity, offering field-proven insights to ensure the success of your conjugation and labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in bioconjugation?
This compound is an electrophilic compound that readily reacts with nucleophilic groups on biomolecules. The isothiocyanate moiety (-N=C=S) is the reactive center. Its primary reaction is with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form a stable thiourea linkage.[1] This reaction is highly dependent on the pH of the medium.
Q2: How does pH fundamentally alter the reactivity of this compound?
The pH of the reaction environment is the most critical parameter governing the reactivity and selectivity of this compound. It directly influences both the nucleophilicity of the target functional groups on the biomolecule and the stability of the isothiocyanate itself.
-
Reaction with Amines: For the reaction with primary amines to proceed efficiently, the amine group must be in its deprotonated, nucleophilic state (-NH₂). At acidic or neutral pH, primary amines are predominantly in their protonated, non-nucleophilic ammonium form (-NH₃⁺). As the pH increases, the equilibrium shifts towards the deprotonated form. The optimal pH range for reacting isothiocyanates with primary amines, such as lysine residues on proteins, is typically 8.5 to 9.5 .[1][2]
-
Reaction with Thiols: Isothiocyanates can also react with thiol (sulfhydryl) groups, such as those on cysteine residues, to form a dithiocarbamate linkage. This reaction is generally favored at a more neutral pH range of 6.5 to 8.0 .[3]
-
Hydrolysis: A significant competing reaction, especially at alkaline pH, is the hydrolysis of the isothiocyanate group. In the presence of water, the isothiocyanate can be hydrolyzed to an unstable carbamic acid derivative, which then decomposes to the corresponding amine, rendering the reagent inactive for conjugation.[1] This rate of hydrolysis increases with increasing pH.[2]
The presence of an electron-withdrawing ethoxycarbonyl group on the phenyl ring of this compound can increase the electrophilicity of the isothiocyanate carbon, potentially accelerating the reaction with nucleophiles.[2][4]
Q3: What are the symptoms of suboptimal pH in my reaction?
Identifying issues related to pH is crucial for troubleshooting your experiments. Here are common symptoms:
-
Low Labeling Efficiency: If the pH is too low (below 8.0 for amine targeting), the concentration of nucleophilic primary amines will be insufficient, leading to poor conjugation yields.
-
Inconsistent Results: Fluctuations in pH between experiments can lead to significant variations in labeling efficiency and reproducibility.
-
Protein Precipitation: While often multifactorial, running the reaction at a pH where the target protein is unstable or has low solubility can lead to aggregation and precipitation.[1]
-
Complete Lack of Labeling: This could indicate that the isothiocyanate has completely hydrolyzed due to excessively high pH or prolonged incubation in an aqueous buffer before addition to the protein.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | pH is too low: The target primary amines are protonated and not sufficiently nucleophilic. | - Ensure the reaction buffer is at the optimal pH of 8.5-9.5.[1][2] - Verify the pH of your protein solution before adding the isothiocyanate. - Use a freshly prepared buffer. |
| Hydrolysis of Isothiocyanate: The reagent was exposed to aqueous conditions for too long before reacting with the target molecule, especially at high pH. | - Prepare the isothiocyanate stock solution in an anhydrous solvent like DMSO or DMF immediately before use.[1] - Add the isothiocyanate to the protein solution promptly after pH adjustment. - Avoid prolonged storage of the isothiocyanate in aqueous buffers. | |
| Competing Nucleophiles in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the isothiocyanate. | - Use amine-free buffers such as carbonate, bicarbonate, or borate for the conjugation reaction.[1] - If your protein is in an amine-containing buffer, perform a buffer exchange into a suitable reaction buffer prior to labeling. | |
| Protein Precipitation during Reaction | Protein Instability at Alkaline pH: The target protein may not be stable at the optimal pH required for the conjugation reaction. | - Perform a preliminary experiment to assess the stability of your protein at pH 8.5-9.5 without the isothiocyanate. - If the protein is unstable, consider performing the reaction at a slightly lower pH (e.g., 8.0-8.5) for a longer duration or at a lower temperature (e.g., 4°C). |
| High Concentration of Organic Solvent: Adding a large volume of the isothiocyanate stock solution (in DMSO or DMF) can cause protein precipitation. | - Prepare a more concentrated stock solution of the isothiocyanate to minimize the final volume of organic solvent in the reaction mixture (ideally <10% v/v).[1] - Add the isothiocyanate solution slowly to the protein solution while gently stirring. | |
| Inconsistent Labeling Results | Inaccurate pH Measurement: Small variations in pH can significantly impact reaction kinetics. | - Calibrate your pH meter before preparing buffers. - Use high-quality buffer reagents. |
| Degradation of Isothiocyanate Stock: The isothiocyanate is sensitive to moisture and can degrade over time if not stored properly. | - Store this compound in a tightly sealed container under desiccation and protected from light at a low temperature (e.g., -20°C).[1] - Aliquot the reagent to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound
This protocol provides a general guideline. Optimal conditions, such as the molar excess of the isothiocyanate and reaction time, may need to be determined empirically for your specific protein.
Materials:
-
Protein solution (1-10 mg/mL)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5
-
Purification column (e.g., gel filtration)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Reaction Buffer. Ensure the buffer is free of any primary amines.
-
-
Isothiocyanate Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Slowly add the desired molar excess of the isothiocyanate stock solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be performed overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to stop the labeling reaction by consuming the excess isothiocyanate. Incubate for an additional 30 minutes.
-
-
Purification:
-
Remove the unreacted isothiocyanate and byproducts by gel filtration, dialysis, or a similar purification method, eluting with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Visualizing the pH-Dependent Reactivity
The following diagrams illustrate the key reactions and considerations when working with this compound.
Caption: pH effect on isothiocyanate reaction with amines.
Caption: General workflow for protein labeling.
References
- Technical Support Center: 3-Methoxycarbonylphenyl Isothiocyanate Conjug
- Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products? - PMC - NIH.
- This compound | CAS 3137-84-6 | SCBT. Santa Cruz Biotechnology.
- The rate of reaction of some substituted anilines with phenyl isothiocyanate, and the correlation with amino-proton chemical shifts. RSC Publishing.
- 4-(Ethoxycarbonyl)phenyl isothiocyanate, 97% 10 g | Buy Online. Thermo Fisher Scientific.
- The Isothiocyanato Moiety.
- Reactivity of the isothiocyanate group with cysteine and lysine.
- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.
- 4-(Ethoxycarbonyl)
- Ethoxycarbonyl isothiocyan
- Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience.
- Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). PubMed.
- Isothiocyan
- Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent.
- Recent Advancement in Synthesis of Isothiocyan
- Phenyl isothiocyan
- Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent. RSC Publishing.
- Hydrolysis before Stir-Frying Increases the Isothiocyan
- The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived
- Hydrolysis before Stir-Frying Increases the Isothiocyan
- Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.).
- Isothiocyanates – A Review of their Health Benefits anPotential Food Applic
- On the Mechanism of the Phenyl Isothiocyanate Degrad
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Isothiocyanato Moiety. An Ideal Protecting Group for Stereoselective Sialic Acid Glycoside Synthesis and Subsequent Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Ethoxycarbonylphenyl Isothiocyanate
Welcome to the technical support center for the synthesis of 3-Ethoxycarbonylphenyl Isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols. Our goal is to equip you with the necessary insights to navigate the common pitfalls associated with this synthesis, ensuring a successful and efficient outcome.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can be prone to several challenges that may impact yield and purity. This document provides a comprehensive resource to address these issues head-on.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent method for synthesizing aryl isothiocyanates, including this compound, involves a two-step, one-pot process.[1] First, the corresponding primary amine, 3-aminobenzoic acid ethyl ester, is reacted with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate.[2][3] This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product.[2][3] Alternative methods exist, such as the use of thiophosgene or its surrogates, but these are often less favored due to the high toxicity of the reagents.[4][5]
Q2: Why is the choice of base and desulfurizing agent so important?
The selection of the base and desulfurizing agent is critical for the success of the reaction. The base, typically an organic amine like triethylamine (Et₃N) or a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for less reactive amines, is crucial for the formation of the dithiocarbamate salt.[3][6] The choice of desulfurizing agent impacts reaction efficiency and purification. Common agents include tosyl chloride, di-tert-butyl dicarbonate (Boc₂O), and ethyl chloroformate.[2][7] Boc₂O is often preferred as its byproducts are volatile, simplifying the workup procedure.[3][8]
Q3: How critical is temperature control during the synthesis?
Temperature control is paramount. The initial formation of the dithiocarbamate salt is typically conducted at room temperature or below.[6] However, the desulfurization step may require cooling, often to 0 °C, especially when using reactive reagents like tosyl chloride.[3][6] Elevated temperatures can lead to the decomposition of the isothiocyanate product or intermediates, resulting in lower yields and increased impurities.[6]
Q4: What is the best way to monitor the reaction's progress?
Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting amine, you can observe the consumption of the starting material and the appearance of the product spot. This allows you to determine the optimal reaction time and prevent the formation of byproducts from over-running the reaction.
Q5: What are the typical yields and purity I should expect?
Yields for the synthesis of aryl isothiocyanates are highly dependent on the substrate and the specific conditions used. However, with an optimized protocol, yields for this compound can be expected to be in the good to excellent range (typically 75-95%). The purity of the crude product can vary, but after purification by column chromatography, a purity of >98% is achievable.
Part 2: Troubleshooting Guide: Common Pitfalls and Solutions
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
-
Question: "My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I fix it?"
-
Answer: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Possible Cause 1: Purity of Starting Materials. The purity of the 3-aminobenzoic acid ethyl ester is crucial. Ensure it is free of moisture, as water can interfere with the formation of the dithiocarbamate intermediate.[6] The carbon disulfide and other reagents should also be of high purity.
-
Solution 1: Use freshly purified starting amine or dry it thoroughly before use. Ensure all solvents are anhydrous.
-
Possible Cause 2: Inefficient Dithiocarbamate Formation. The initial reaction between the amine and carbon disulfide may not have gone to completion. This can be due to an inappropriate choice of base or insufficient reaction time.
-
Solution 2: For electron-deficient amines like 3-aminobenzoic acid ethyl ester, a stronger base such as DBU may be necessary.[3] Using a slight excess of carbon disulfide can also help drive the reaction to completion.[3] Monitor this step by TLC to ensure the complete consumption of the starting amine before proceeding.
-
Possible Cause 3: Ineffective Desulfurization. The chosen desulfurizing agent may not be suitable for your specific substrate or the reaction conditions may not be optimal.
-
Solution 3: Ensure the desulfurizing agent is added under the correct temperature conditions, typically at 0 °C.[6] The stoichiometry of the desulfurizing agent is also critical; use the recommended equivalent as per the protocol.
-
Possible Cause 4: Product Decomposition during Work-up. Isothiocyanates can be unstable under harsh acidic or basic conditions during the work-up.[3]
-
Solution 4: Carefully neutralize the reaction mixture before extraction. Avoid prolonged exposure to silica gel during column chromatography, as this can lead to decomposition.[3]
-
Problem 2: Significant Thiourea Byproduct Formation
-
Question: "My final product is contaminated with a substantial amount of a symmetrical thiourea. How can I prevent this?"
-
Answer: The formation of symmetrical thiourea is a common side reaction that occurs when the isothiocyanate product reacts with unreacted starting amine.[6]
-
Preventative Measure 1: Ensure Complete Dithiocarbamate Formation. Before adding the desulfurizing agent, it is crucial to confirm the complete conversion of the starting amine to the dithiocarbamate salt via TLC. This minimizes the presence of free amine that can react with the newly formed isothiocyanate.
-
Preventative Measure 2: Controlled Addition of Reagents. Adding the desulfurizing agent slowly at a low temperature can help to control the reaction rate and minimize side reactions.
-
Problem 3: Product Instability and Decomposition Upon Storage
-
Question: "My purified this compound appears to be degrading during storage. What are the best storage practices?"
-
Answer: Isothiocyanates are known to be sensitive to moisture and can hydrolyze over time.[9][10]
-
Storage Recommendations: For long-term stability, store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C is recommended).[11] Storing it as a solution in a dry, aprotic solvent may also enhance stability.
-
Part 3: Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound using di-tert-butyl dicarbonate as the desulfurizing agent.
Materials and Reagents:
-
3-Aminobenzoic acid ethyl ester
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
To a solution of 3-aminobenzoic acid ethyl ester (1.0 equiv) and a catalytic amount of DMAP in anhydrous DCM, add triethylamine (2.2 equiv).
-
To this solution, add carbon disulfide (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the consumption of the starting amine by TLC.
-
Once the formation of the dithiocarbamate salt is complete, add di-tert-butyl dicarbonate (1.1 equiv) to the reaction mixture.
-
Continue stirring at room temperature for an additional 1-3 hours, monitoring the formation of the product by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.[3]
-
The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Part 4: Visualizations and Data
Reaction Mechanism:
The synthesis proceeds through the formation of a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate. The competing side reaction leading to the formation of a symmetrical thiourea is also illustrated.
Caption: Mechanism of isothiocyanate synthesis and thiourea byproduct formation.
Typical Reaction Parameters and Outcomes:
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of aryl isothiocyanates.
| Starting Amine Type | Base | Desulfurizing Agent | Typical Yield | Purity after Chromatography | Reference |
| Electron-rich aryl amine | Et₃N | Boc₂O | 85-95% | >98% | [3] |
| Electron-deficient aryl amine | DBU | Tosyl Chloride | 70-85% | >98% | [3][6] |
| Sterically hindered aryl amine | NaH | Ethyl Chloroformate | 65-80% | >97% | [2] |
References
-
Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(22), 2839-2864. [Link]
- BenchChem. (2025). A Comparative Guide to Isothiocyanate Synthesis: 1,1'-Thiocarbonyldi-2(1H)-pyridone vs. Thiophosgene.
-
Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis, 51(08), 1746-1752. [Link]
-
Nagy, B., et al. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Catalysts, 11(9), 1081. [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]
- Srivastava, K., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 73-89.
- BenchChem. (2025). Addressing issues with removal of excess reagents in isothiocyanate synthesis.
- BenchChem. (2025). Optimizing reaction conditions for synthesizing aryl isothiocyanates.
-
Li, W., et al. (2015). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules, 20(4), 6798-6811. [Link]
- Chen, H., et al. (2014). Stability of Allyl Isothiocyanate in an Aqueous Solution.
-
Liu, T.-T., & Yang, T.-S. (2010). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Journal of Food Science, 75(5), C445-C451. [Link]
- R'zigue, A., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630.
- BenchChem. (2025). Technical Support Center: Synthesis of Isothiocyanates from Primary Amines.
- Song, F., et al. (2025). The stability of isothiocyanates in broccoli extract: oxidation from erucin to sulforaphane was discovered. Food Chemistry, 480, 139941.
- BenchChem. (2025). A Technical Guide to 3-Methoxycarbonylphenyl Isothiocyanate: Synthesis, Properties, and Applications in Research and Development.
-
MDPI. (n.d.). Isothiocyanate Synthesis Using Elemental Sulfur. Encyclopedia. [Link]
- Google Patents. (2017).
- ResearchGate. (n.d.). Scheme 1. Proposed reaction mechanism of formation of isothiocyanate.
-
Organic Syntheses. (n.d.). Phenyl isothiocyanate. [Link]
- Google Patents. (2020).
- Google Patents. (2018).
Sources
- 1. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cbijournal.com [cbijournal.com]
- 9. Stability of Allyl Isothiocyanate in an Aqueous Solution [hndk.hainanu.edu.cn]
- 10. thaiscience.info [thaiscience.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3-Ethoxycarbonylphenyl Isothiocyanate Applications
Welcome to the technical support center for 3-Ethoxycarbonylphenyl Isothiocyanate (3-ECPI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the successful application of this versatile bioconjugation reagent. As your dedicated scientific resource, this document moves beyond simple protocols to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound.
Q1: What is the primary reaction mechanism of 3-ECPI with proteins?
A1: 3-ECPI covalently attaches to proteins through the reaction of its isothiocyanate group (-N=C=S) with nucleophilic residues. The primary targets are the unprotonated primary amines, specifically the ε-amino group of lysine residues and the α-amino group at the protein's N-terminus. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, forming a highly stable thiourea bond.[1] This reaction is most efficient under slightly alkaline conditions (pH 8.5-9.5), which deprotonates the amine groups, thereby increasing their nucleophilicity.
Q2: Which amino acid residues does 3-ECPI react with?
A2: The primary targets for 3-ECPI are lysine and the N-terminal amine. However, the thiol group (-SH) of cysteine residues can also react with isothiocyanates, especially at a pH range of 6.5-8.0, to form a dithiocarbamate adduct.[2][3] The thiourea linkage formed with amines at pH >8.5 is generally more stable, making lysine modification the predominant outcome under optimized labeling conditions.[3]
Q3: How should I store and handle 3-ECPI?
A3: this compound is sensitive to moisture and should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a desiccator at 2-8°C.[4] For long-term storage, -20°C is recommended. Before use, it is critical to allow the container to warm to room temperature before opening to prevent atmospheric moisture from condensing on the compound, which would lead to hydrolysis.
Q4: What are the main competing side reactions?
A4: The two primary side reactions to be aware of are:
-
Hydrolysis of the Isothiocyanate Group: In aqueous buffers, particularly at the alkaline pH required for labeling, the isothiocyanate group can react with water. This hydrolysis reaction forms an unstable carbamic acid intermediate that decomposes into an inactive amine, rendering the reagent incapable of reacting with your protein.[1]
-
Hydrolysis of the Ethoxycarbonyl Group: The ethyl ester group on the phenyl ring can be susceptible to hydrolysis under the alkaline conditions (pH 8.5-9.5) used for labeling amines.[5][6][7] This would convert the ethoxycarbonyl moiety to a carboxylate group, altering the charge and potentially the properties of the conjugated molecule. While typically slower than the primary labeling reaction, this should be considered, especially during extended incubation times or at higher pH values.
Q5: Is the resulting thiourea bond stable?
A5: Yes, the thiourea bond formed between the isothiocyanate and a primary amine is generally considered to be very stable under physiological conditions, making it suitable for in vitro and in vivo applications.[8][9] However, some recent studies have suggested that under certain in vivo conditions or with specific theranostic isotope pairs, some instability may be observed.[8]
Troubleshooting Guide
This section provides solutions to common problems encountered during bioconjugation reactions involving 3-ECPI.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of 3-ECPI: The reagent was inactivated by moisture before or during the reaction. | • Always warm the reagent to room temperature before opening.• Prepare the 3-ECPI stock solution in an anhydrous aprotic solvent (e.g., DMSO, DMF) immediately before use.[1]• Minimize the reaction time in the aqueous buffer. |
| 2. Suboptimal pH: The reaction buffer pH is too low, resulting in protonated (non-nucleophilic) amines. | • Ensure the pH of the reaction buffer is between 8.5 and 9.5. Carbonate-bicarbonate or borate buffers are commonly used.• Verify the pH of your final protein solution after all additions, as the protein itself can affect the buffer's pH. | |
| 3. Presence of Competing Nucleophiles: The buffer contains primary amines (e.g., Tris, glycine) or other nucleophiles (e.g., sodium azide). | • Dialyze or desalt the protein into a non-amine-containing buffer like PBS before adjusting the pH for the reaction.[10] | |
| 4. Insufficient Molar Ratio: The molar excess of 3-ECPI to the protein is too low. | • Increase the molar excess of 3-ECPI. A common starting point is a 10- to 20-fold molar excess over the protein.[11] This may require optimization for your specific protein. | |
| Protein Precipitation During or After Reaction | 1. High Concentration of Organic Solvent: Adding a large volume of the 3-ECPI stock solution (in DMSO/DMF) can denature and precipitate the protein. | • Prepare a more concentrated stock solution of 3-ECPI to minimize the final percentage of organic solvent in the reaction mixture (ideally <10% v/v).[1]• Add the 3-ECPI stock solution slowly and dropwise to the protein solution while gently stirring. |
| 2. Over-labeling: A high degree of modification can alter the protein's surface charge and hydrophobicity, leading to aggregation and precipitation.[11] | • Reduce the molar ratio of 3-ECPI to the protein.• Decrease the reaction incubation time.• Perform the reaction at a lower temperature (e.g., 4°C overnight instead of room temperature for 2 hours). | |
| 3. Protein Instability at Reaction pH: The protein may not be stable at the required alkaline pH (8.5-9.5). | • Perform a preliminary experiment to assess your protein's stability and solubility at the intended reaction pH and concentration before adding the labeling reagent. | |
| Inconsistent Results Between Experiments | 1. Degradation of 3-ECPI Stock: The reagent has degraded upon storage. | • Aliquot the solid 3-ECPI into single-use amounts to avoid repeated opening of the main stock container.• Always prepare fresh stock solutions in anhydrous solvent for each experiment. |
| 2. Inaccurate Quantification: The concentrations of the protein or 3-ECPI solutions are incorrect. | • Accurately determine the protein concentration using a reliable method (e.g., A280 with the correct extinction coefficient, or a BCA assay).• Ensure accurate weighing of the 3-ECPI and use calibrated pipettes for solvent addition. | |
| 3. Variability in Reaction Conditions: Minor differences in pH, temperature, or incubation time between experiments. | • Maintain strict control over all reaction parameters. Prepare fresh buffers for each experiment and re-verify the pH. | |
| High Background in Downstream Applications | 1. Inefficient Removal of Unreacted Reagent: Free 3-ECPI or its hydrolysis byproducts are still present. | • Purify the conjugate using size-exclusion chromatography (SEC) to separate the large labeled protein from small molecule contaminants.[12][13][14][15]• Alternatively, perform extensive dialysis or use a spin filtration device with an appropriate molecular weight cutoff. |
| 2. Non-covalent Binding: The aromatic nature of 3-ECPI may lead to non-specific, non-covalent association with hydrophobic patches on the protein.[11] | • Include a mild non-ionic detergent (e.g., Tween-20) in your wash buffers for downstream applications if compatible.• Ensure purification steps are robust. |
Key Experimental Protocols & Workflows
General Protocol for Protein Labeling with 3-ECPI
This protocol provides a starting point for labeling a generic antibody. Empirical optimization is crucial for each specific protein.
Materials:
-
Protein (e.g., antibody) in a suitable buffer (e.g., PBS).
-
This compound (3-ECPI).
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
Procedure:
-
Protein Preparation:
-
Dialyze the protein solution (typically 1-10 mg/mL) against 2-3 changes of PBS at 4°C to remove any primary amine-containing substances.
-
Determine the precise protein concentration.
-
-
Reaction Setup:
-
Adjust the pH of the protein solution to 8.5-9.5 by adding a calculated volume of the Reaction Buffer.
-
Immediately before use, prepare a 10 mg/mL stock solution of 3-ECPI in anhydrous DMSO or DMF.
-
Calculate the volume of 3-ECPI stock solution needed for the desired molar excess (e.g., 10-fold to 20-fold).
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, add the calculated volume of the 3-ECPI stock solution dropwise.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
Add the Quenching Buffer to a final concentration of 50-100 mM to react with and consume any excess 3-ECPI. Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Centrifuge the reaction mixture to pellet any precipitate.
-
Load the supernatant onto a pre-equilibrated SEC column.[12][13][14][15]
-
Elute the conjugate with the storage buffer. The protein conjugate will typically elute in the void volume or early fractions, separating it from smaller molecules like unreacted 3-ECPI and quenching buffer components.
-
Collect the protein-containing fractions.
-
Protocol for Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of 3-ECPI molecules conjugated per protein molecule. This can be estimated using UV-Vis spectrophotometry.
Procedure:
-
Measure the absorbance of the purified protein conjugate at 280 nm (A_280) and at the absorbance maximum of the 3-ECPI moiety (λ_max, which needs to be experimentally determined for the conjugate, but will be near the value for the free compound).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm:
-
Correction Factor (CF) = A_280 of free 3-ECPI / A_max of free 3-ECPI (This must be determined experimentally).
-
Corrected A_280 = A_280_conjugate - (A_max_conjugate × CF)
-
Protein Concentration (M) = Corrected A_280 / (ε_protein × path length)
-
where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the concentration of the conjugated label:
-
Label Concentration (M) = A_max_conjugate / (ε_label × path length)
-
where ε_label is the molar extinction coefficient of 3-ECPI at its λ_max.
-
-
-
Calculate the DOL:
-
DOL = Label Concentration (M) / Protein Concentration (M)
-
Alternatively, a more precise determination of the DOL can be achieved using mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the unmodified and modified protein.[11]
Visual Diagrams and Workflows
Reaction Mechanism
Caption: Reaction of 3-ECPI with a protein's primary amine.
Experimental Workflow
Caption: Troubleshooting decision tree for 3-ECPI conjugation issues.
References
-
Kinetic Studies of Alkaline Hydrolysis of Benzoates. ResearchGate. [Link]
-
A. Staby, I. S. Ahamed, A. H. Jensen, D. R. W. Stevenson, J. H. M. van der Veen, S. Frokjaer, I. J. de la Mora, L. K. Skov, J. P. Kutter. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. J. Pharm. Sci.2011 , 100, 3624-3635. [Link]
-
Size Exclusion Chromatography: Videos & Practice Problems. Pearson. [Link]
-
Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ACS Bio & Med Chem Au. [Link]
-
Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. [Link]
-
Size Exclusion Chromatography (SEC): A Critical Tool for Protein Purification. Boster Bio. [Link]
-
Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]
-
Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo? ResearchGate. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. PMC. [Link]
-
Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. [Link]
-
KINETIC STUDY: ALKALINE HYDROLYSIS OF ESTERS. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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Validation & Comparative
A Senior Application Scientist's Guide to Protein Labeling: 3-Ethoxycarbonylphenyl Isothiocyanate vs. FITC
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone technique. The choice of labeling reagent is a critical decision that dictates the experimental possibilities and the quality of the resulting data. Isothiocyanates, which form stable thiourea bonds with primary amines on proteins, are a popular class of reagents for this purpose.[1] This guide provides an in-depth comparison of two such reagents: the classic fluorescent label, Fluorescein isothiocyanate (FITC), and the less common, non-fluorescent 3-Ethoxycarbonylphenyl isothiocyanate (ECPI). We will delve into their reaction mechanisms, performance characteristics, and ideal applications, supported by established protocols and data.
The Chemistry of Isothiocyanate Labeling
At its core, the utility of both ECPI and FITC stems from the reactivity of the isothiocyanate functional group (-N=C=S). This group readily reacts with nucleophilic primary amines, primarily the ε-amino group of lysine residues and the α-amino group at the protein's N-terminus. The reaction, termed thiocarbamylation, results in the formation of a highly stable covalent thiourea linkage.[1][2][3]
This reaction is most efficient under slightly alkaline conditions (pH 8.5-9.5).[4][5] The basic environment deprotonates the primary amine groups, increasing their nucleophilicity and facilitating the attack on the electrophilic carbon atom of the isothiocyanate group.[4][5]
Caption: A generalized workflow for protein conjugation with isothiocyanates.
Step-by-Step Methodology
1. Protein and Buffer Preparation:
-
Crucial Step: The protein must be in a buffer free of primary amines (e.g., Tris, glycine) or sodium azide, as these will compete with the protein for the label. [4][6]* Dialyze your protein (e.g., 1-10 mg/mL) against 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5, overnight at 4°C. [5] 2. Isothiocyanate Stock Solution Preparation:
-
Isothiocyanates are moisture-sensitive and hydrolyze in water. [4]* Immediately before use, dissolve the ECPI or FITC powder in high-quality, anhydrous DMSO to a concentration of 1-10 mg/mL. [7][8]Prepare this solution fresh for each conjugation. 3. Labeling Reaction:
-
Bring the dialyzed protein solution to room temperature.
-
Calculate the volume of isothiocyanate stock needed to achieve a 10- to 20-fold molar excess. A higher ratio increases labeling but also the risk of protein modification and precipitation. [4]* While gently stirring the protein solution, add the calculated volume of the isothiocyanate stock solution dropwise.
-
Protect the reaction mixture from light (especially for FITC) by wrapping the tube in aluminum foil. [7]* Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. [5] 4. Purification of the Conjugate:
-
The most common method to separate the labeled protein from unreacted, free dye is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25). [7][9]* Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column. The larger protein conjugate will elute first in the void volume, while the smaller, unreacted dye molecules are retained and elute later. [6] 5. Characterization (Calculating the Degree of Labeling - DOL):
-
This step is critical to quantify the average number of label molecules per protein.
-
For FITC Conjugates:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 495 nm (A495). [9] 2. Calculate the protein concentration: Protein Conc. (M) = [A280 - (A495 x 0.35)] / ε_protein (where 0.35 is the correction factor for FITC's absorbance at 280nm, and ε_protein is the molar extinction coefficient of the protein at 280 nm). [9] 3. Calculate the FITC concentration: FITC Conc. (M) = A495 / ε_FITC (where ε_FITC is ~70,000 M⁻¹cm⁻¹ at pH ~8.0). [10] 4. Calculate the DOL: DOL = FITC Conc. / Protein Conc.
-
-
For ECPI Conjugates:
-
Since ECPI is not chromophoric in the visible range, DOL cannot be determined by simple absorbance.
-
The most accurate method is mass spectrometry (e.g., MALDI-TOF or ESI-MS), where the mass increase of the protein corresponds to the number of attached ECPI molecules.
-
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and Fluorescein isothiocyanate is a clear-cut decision based entirely on the experimental objective.
-
Choose FITC when your goal is to visualize or quantify a protein or its location. It is the reagent of choice for standard applications like immunofluorescence, flow cytometry, and fluorescence-based assays, provided its limitations of photobleaching and pH sensitivity are managed. [2][]
-
Choose ECPI when your goal is to chemically modify a protein's primary amines without adding a fluorescent reporter. Its utility lies in specialized applications such as blocking reactive sites, altering protein properties for biophysical studies, or preparing proteins for mass spectrometry analysis.
By understanding the fundamental chemistry and performance characteristics of each reagent, researchers can make an informed decision, ensuring the chosen tool is perfectly suited to the scientific question at hand.
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Introduction: The Critical Role of Derivatization in Mass Spectrometry-Based Proteomics
An In-Depth Guide to the Mass Spectrometry Performance of 3-Ethoxycarbonylphenyl Isothiocyanate for Proteomics Researchers
In the landscape of proteomics and drug development, mass spectrometry (MS) stands as a cornerstone technology for the identification and quantification of peptides and proteins. However, the inherent chemical properties of certain peptides can lead to poor ionization efficiency and consequently, low detection sensitivity. Chemical derivatization, the process of modifying an analyte to alter its physicochemical properties, is a powerful strategy to overcome these limitations. By introducing a specific chemical tag, typically at the N-terminus or on amino acid side chains, researchers can enhance chromatographic separation, improve ionization efficiency, and control fragmentation patterns in tandem mass spectrometry (MS/MS), ultimately leading to more confident peptide identification and quantification.[1][2]
Isothiocyanates (-N=C=S) are a prominent class of derivatizing reagents, renowned for their specific reactivity with primary amines under alkaline conditions to form stable thiourea derivatives.[3] This chemistry is the foundation of the classical Edman degradation for protein sequencing.[4][5] This guide provides a comprehensive performance analysis of this compound (EBIT), a lesser-documented Edman-type reagent. As direct comparative studies on EBIT are scarce, this guide will establish its performance profile by contrasting it with two benchmark reagents: the "gold standard," Phenyl isothiocyanate (PITC), and the widely used fluorescent tag, Fluorescein isothiocyanate (FITC). We will delve into the mechanistic underpinnings of these reagents, present hypothetical yet scientifically grounded performance expectations for EBIT, and provide actionable experimental protocols for their application and analysis.
The Benchmark Reagents: Establishing the Performance Spectrum
To objectively evaluate EBIT, we must first understand the performance characteristics of the most common isothiocyanate reagents used in protein chemistry.
Phenyl Isothiocyanate (PITC): The Gold Standard for N-Terminal Sequencing
Pehr Edman's introduction of Phenyl isothiocyanate (PITC) revolutionized protein sequencing.[6] Its reaction with the N-terminal α-amino group of a peptide, followed by selective cleavage of the derivatized amino acid, forms the basis of Edman degradation.[4][5]
-
Mechanism and Application: PITC reacts with the N-terminal amine under basic conditions to form a phenylthiocarbamoyl (PTC) peptide. Subsequent treatment with anhydrous acid cleaves the first peptide bond, releasing a thiazolinone derivative of the N-terminal amino acid while leaving the rest of the peptide intact.[5] This cyclic process allows for the stepwise determination of a peptide's sequence.
-
Mass Spectrometry Performance: In modern MS-based sequencing, PITC derivatization serves as a valuable adjunct. The PTC group promotes a predictable "gas-phase Edman cleavage" during collision-induced dissociation (CID) in MS/MS experiments. This yields a highly abundant b₁ ion (the derivatized N-terminal amino acid) and its complementary yₙ₋₁ ion , providing an unambiguous tag for the N-terminus and simplifying spectral interpretation.[7] While PITC derivatization enhances reversed-phase liquid chromatography (RP-HPLC) separation, it has been noted in some studies that the tag itself can occasionally reduce the overall MS signal intensity compared to underivatized peptides.[7][8][9]
Fluorescein Isothiocyanate (FITC): The High-Visibility Fluorescent Tag
Fluorescein isothiocyanate (FITC) is a derivative of the fluorophore fluorescein, making it an indispensable tool for fluorescence-based applications like flow cytometry and immunofluorescence.[10][11] While not primarily designed for MS, its reactivity makes it relevant in protein modification studies.
-
Mechanism and Application: FITC's isothiocyanate group reacts readily with nucleophiles, including the amine groups on the N-terminus and lysine side chains.[12] This imparts a bright green fluorescence to the protein or peptide, allowing for sensitive detection using optical methods.[10]
-
Mass Spectrometry Performance: In mass spectrometry, FITC is used to identify sites of protein modification.[13][14] The large, bulky fluorescein tag can significantly alter the chromatographic and ionization behavior of a peptide. A key feature in ESI-MS is a characteristic fragmentation pathway where the fluorescein-thiocarbamoyl (FTC) moiety is cleaved during in-source or MS/MS fragmentation, acting as a reporter to identify modified peptides from a complex mixture.[13] However, its large size and potential for photobleaching make it less ideal than PITC for routine sequence analysis where sensitivity and predictable fragmentation are paramount.[11]
Performance Analysis of this compound (EBIT)
With the performance of PITC and FITC as our benchmarks, we can now construct a detailed, structure-based performance projection for this compound.
Predicted Performance Based on Chemical Structure
EBIT is an aromatic isothiocyanate, sharing the core reactive phenyl isothiocyanate structure of PITC. The key difference is the presence of an ethoxycarbonyl (-COOCH₂CH₃) group at the meta-position of the phenyl ring.
-
Reactivity and Derivatization Efficiency: The fundamental reactivity of the isothiocyanate group is governed by the electrophilicity of its central carbon atom. The ethoxycarbonyl group is an electron-withdrawing group, which should maintain, if not slightly enhance, the reactivity of the isothiocyanate moiety towards primary amines compared to the unsubstituted phenyl ring of PITC. Therefore, EBIT is expected to be a highly efficient derivatization reagent under standard alkaline conditions.
-
Chromatographic Behavior: The addition of the ethoxycarbonyl group increases the polarity and size of the tag compared to PITC. This is predicted to alter the retention time of derivatized peptides in reversed-phase chromatography, a property that can be leveraged to optimize separation from interfering species.
-
Mass Spectrometry Sensitivity: Unlike reagents specifically designed to enhance ionization (e.g., those containing permanently charged or highly basic groups like a pyridyl moiety), the ethoxycarbonyl group in EBIT is neutral.[7][15][16] Therefore, it is not expected to provide a significant enhancement in ionization efficiency in ESI-MS. Its performance in this regard is predicted to be similar to that of PITC, meaning it could potentially cause some signal suppression compared to underivatized peptides.[7]
Predicted Mass Spectrometry Fragmentation
The fragmentation of EBIT-derivatized peptides in MS/MS is expected to follow the established pattern for PTC-peptides.
-
Gas-Phase Edman Cleavage: The primary and most useful fragmentation pathway will likely be the characteristic cleavage that yields a diagnostic b₁ ion . This ion will consist of the N-terminal amino acid residue plus the EBIT tag.
-
Tag-Specific Fragmentation: A second diagnostic fragmentation would involve the cleavage of the thiourea bond, generating a product ion corresponding to the protonated EBIT tag itself or a fragment thereof. This provides a secondary confirmation of the derivatized peptide.
The diagram below illustrates the predicted fragmentation of a peptide derivatized with EBIT.
Caption: Predicted MS/MS fragmentation of an EBIT-derivatized peptide.
Comparative Performance Summary
The following table provides a side-by-side comparison of PITC, FITC, and the predicted performance of EBIT.
| Feature | Phenyl Isothiocyanate (PITC) | Fluorescein Isothiocyanate (FITC) | This compound (EBIT) (Predicted) |
| Primary Application | N-terminal protein sequencing (Edman degradation).[4] | Fluorescent labeling for imaging and flow cytometry.[10] | N-terminal peptide derivatization for MS analysis. |
| Reaction Chemistry | Reacts with N-terminal amines to form PTC derivatives.[17] | Reacts with N-terminal and Lys amines to form FTC derivatives.[13] | Reacts with N-terminal amines to form EBIT-thiocarbamoyl derivatives. |
| MS Sensitivity | Generally neutral or slight suppression.[7] | Not optimized for MS; large tag can suppress signal. | Predicted to be similar to PITC (neutral effect). |
| Characteristic MS/MS | Abundant b₁ and yₙ₋₁ ions from gas-phase Edman cleavage.[7] | Reporter ion from cleavage of the FTC moiety.[13] | Abundant b₁ and yₙ₋₁ ions; potential tag-specific fragment. |
| Advantages | Well-characterized, predictable fragmentation, enables sequencing.[4][7] | Provides fluorescent signal for orthogonal detection.[12] | Potentially altered chromatographic properties for separation tuning. |
| Disadvantages | Can reduce MS signal intensity, volatile reagent.[7][17] | Bulky, prone to photobleaching, not ideal for sequencing.[11] | Lacks an ionization-enhancing group, limited published data. |
Experimental Protocols
The following protocols provide a framework for using isothiocyanate reagents for derivatization and subsequent MS analysis. The derivatization protocol is based on established methods for PITC and can be adapted for EBIT.[17]
Protocol 1: N-Terminal Derivatization of Peptides
Objective: To derivatize the N-terminus of peptides in a dried protein digest sample.
Materials:
-
Dried peptide sample (e.g., from a trypsin digest).
-
Derivatization Reagent: PITC or EBIT.
-
Coupling Solution: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3 by volume). Prepare fresh.
-
Anhydrous Ethanol.
-
Vacuum centrifuge.
-
LC-MS grade water with 0.1% formic acid.
-
LC-MS grade acetonitrile with 0.1% formic acid.
Procedure:
-
Sample Preparation: Ensure the peptide sample is completely dry in a microcentrifuge tube. If the sample is in an acidic buffer, it must be dried thoroughly to remove all acid.
-
Reconstitution: Add 50 µL of Coupling Solution to the dried peptide sample. Vortex briefly to dissolve.
-
Derivatization Reaction: Add 2.5 µL of the isothiocyanate reagent (PITC or EBIT). Vortex gently.
-
Incubation: Allow the reaction to proceed for 20 minutes at room temperature.
-
Drying: Evaporate the sample to complete dryness using a vacuum centrifuge. This step removes excess reagent and solvents.
-
Washing (Optional): To ensure removal of residual reagents, add 50 µL of anhydrous ethanol and dry down again in the vacuum centrifuge.
-
Final Reconstitution: Reconstitute the derivatized peptides in a suitable volume (e.g., 100 µL) of LC-MS grade water with 0.1% formic acid for analysis.
Protocol 2: LC-MS/MS Analysis of Derivatized Peptides
Objective: To separate and analyze the derivatized peptides by tandem mass spectrometry.
Instrumentation & Columns:
-
HPLC system coupled to an ESI-tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).[8]
LC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-45 min: Linear gradient from 5% to 40% B
-
45-50 min: Linear gradient to 95% B
-
50-55 min: Hold at 95% B
-
55-60 min: Return to 5% B and equilibrate.
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 350-1800.
-
MS/MS Acquisition: Data-Dependent Acquisition (DDA) of the top 10 most intense precursor ions.
-
Collision Energy: Use stepped or optimized collision energy (e.g., 25-40 V).
-
Data Analysis: Search the resulting MS/MS spectra against a protein database, specifying the mass modification on the peptide N-terminus corresponding to the mass of the derivatization reagent (e.g., +135.01 Da for PITC).
Workflow & Logic Visualization
The following diagrams illustrate the overarching workflow for comparing isothiocyanate reagents and the chemical logic of the derivatization process.
Caption: Workflow for comparing isothiocyanate derivatization reagents.
Caption: General reaction scheme for isothiocyanate derivatization.
Conclusion and Future Outlook
However, it is crucial for researchers to recognize that EBIT is unlikely to provide the significant sensitivity gains offered by next-generation isothiocyanate reagents that incorporate permanently charged or highly basic moieties.[18] The true performance of EBIT can only be confirmed through direct experimental validation. The protocols and comparative logic provided herein offer a clear path for researchers to conduct such studies, enabling them to determine if EBIT is a suitable tool for their specific proteomics workflow. Future work should focus on direct, quantitative comparisons of EBIT against PITC and other analogues to measure relative ionization efficiencies and the limits of detection for derivatized peptides.
References
- M. K. T. T. H. T. K. L. M. S. E. a. o. c. o. s. i. r. s. a. c. w. M. V. LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents - PMC.
-
Schnaible, V., & Przybylski, M. (1999). Identification of fluorescein-5'-isothiocyanate-modification sites in proteins by electrospray-ionization mass spectrometry. Bioconjugate Chemistry, 10(5), 861–866. [Link]
- V. V. D. P. C. J. B. a. H. K. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. PubMed.
-
Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio. [Link]
- S. C. K. K. S. a. K. T. Rapid Identification of Fluorochrome Modification Sites in Proteins by LC ESI-Q-TOF Mass Spectrometry. PubMed Central.
- S. K. P. H. S. S. a. M. K. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples.
- A. N. Y. K. M. T. a. H. K.
- Y. H. T. O. T. M. a. K. I. Can Edman degradation be used for quantification? Isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry and the long-term stability of 20 phenylthiohydantoin-amino acids. PubMed.
-
Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). ResearchGate. [Link]
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Theory of Edman Sequencing. Shimadzu Scientific Instruments. [Link]
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Peptide Sequencing by Edman Degradation. EHU. [Link]
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K. A. O. M. W. J. a. D. C. Mass Spectra of Isothiocyanates. SciSpace. [Link]
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Derivatization with pyrylium salts - secrets of science. secrets of science. [Link]
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-
Fluorescein isothiocyanate. Wikipedia. [Link]
- K. S. M. I. T. I. a. T. F.
-
Diego, P. A. C. (2012). Substituted Phenyl Isothiocyanates for Improved Protein Quantification by Multiple Reaction Monitoring Mass Spectrometry. Digital Commons @ UConn. [Link]
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A Researcher's Guide to Isothiocyanate Labeling Reagents: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the covalent labeling of proteins and other biomolecules with fluorescent probes is an indispensable technique. Isothiocyanates, a class of amine-reactive reagents, have long been workhorses in the laboratory for their ability to form stable covalent bonds with primary amines on biomolecules. This guide offers an in-depth, objective comparison of the reactivity and performance of various isothiocyanate labeling reagents, supported by experimental data and protocols, to empower researchers in selecting the optimal tool for their specific applications.
The Chemistry of Isothiocyanate Labeling: A Stable Alliance
The fundamental principle of isothiocyanate labeling lies in the reaction between the isothiocyanate group (-N=C=S) and a primary amine (-NH₂), commonly found on the N-terminus of proteins and the ε-amino group of lysine residues. This nucleophilic addition reaction, typically performed under mild alkaline conditions (pH 8-9), results in the formation of a highly stable thiourea bond, covalently linking the fluorescent dye to the target molecule.[1][2]
The stability of this thiourea linkage is a key advantage, ensuring the integrity of the labeled conjugate throughout subsequent experimental manipulations and analyses.[1][2]
Core Performance Characteristics: A Head-to-Head Comparison
The selection of an isothiocyanate reagent is a critical decision dictated by several key performance indicators. This section provides a comparative analysis of three widely used isothiocyanate dyes: Fluorescein isothiocyanate (FITC), Tetramethylrhodamine isothiocyanate (TRITC), and Eosin-5-isothiocyanate (EITC).
| Feature | Fluorescein isothiocyanate (FITC) | Tetramethylrhodamine isothiocyanate (TRITC) | Eosin-5-isothiocyanate (EITC) |
| Excitation Max (nm) | ~495 | ~555 | ~521 |
| Emission Max (nm) | ~525 | ~572 | ~544 |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~75,000 | ~85,000 | ~95,000 |
| Quantum Yield | High (~0.92) | Moderate | Moderate (~0.57 for singlet oxygen generation)[3][4] |
| Photostability | Prone to photobleaching[5] | More photostable than FITC | Data not readily available |
| pH Sensitivity | Fluorescence decreases in acidic environments | Relatively stable over a wider pH range | Good pH stability |
| Solubility | Good water solubility | Requires organic solvent (e.g., DMSO) for initial dissolving | Soluble in DMF or DMSO[3] |
Key Insights:
-
FITC is a bright, green-emitting dye that has been a long-standing favorite due to its high quantum yield.[2] However, its susceptibility to photobleaching and the pH-dependent nature of its fluorescence are significant drawbacks.[5]
-
TRITC , a red-orange emitting dye, offers superior photostability compared to FITC, making it a better choice for applications requiring prolonged light exposure.[6]
-
EITC provides orange-red fluorescence and is noted for its good pH stability.[1] One study comparing the labeling of streptavidin with FITC and EITC under identical molar ratios found comparable labeling efficiencies, with a Degree of Labeling (DOL) of 4.3 for SA-FITC and 5.1 for SA-EITC.[1]
Beyond the Classics: Exploring Alternative Isothiocyanates
The field of fluorescent probes is continually evolving, with new reagents being developed to overcome the limitations of traditional dyes. While FITC and TRITC remain widely used, researchers should consider modern alternatives that may offer enhanced performance. For instance, a study comparing fluorescein-based amine-reactive probes found that succinimidyl esters (like CFSE) demonstrated superior conjugation rates and conjugate-bond stability compared to isothiocyanates (FITC).[7]
Furthermore, the reactivity of the isothiocyanate group itself can be modulated by its chemical structure. Aromatic isothiocyanates, where the -N=C=S group is attached to an aromatic ring, are generally less reactive than aliphatic isothiocyanates due to resonance stabilization.[8] This difference in reactivity can be exploited for specific applications.
Experimental Protocols: A Practical Guide to Isothiocyanate Labeling
Achieving optimal and reproducible labeling requires careful attention to experimental detail. The following protocols provide a general framework for protein labeling with isothiocyanates and for comparing the efficiency of different reagents.
General Protein Labeling Protocol with Isothiocyanates
This protocol provides a general guideline and may require optimization for specific proteins and applications.[1][9]
dot
Caption: A typical experimental workflow for labeling proteins with isothiocyanate reagents.
Materials:
-
Protein of interest (in an amine-free buffer like PBS or carbonate/bicarbonate buffer)
-
Isothiocyanate reagent (e.g., FITC, TRITC, EITC)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Conjugation buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)
-
Purification supplies (e.g., gel filtration column, dialysis tubing)
-
Storage buffer (e.g., PBS with a preservative)
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into the conjugation buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and azide.[9]
-
Isothiocyanate Solution Preparation: Immediately before use, dissolve the isothiocyanate reagent in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[9]
-
Labeling Reaction: While gently stirring the protein solution, slowly add the isothiocyanate solution. A common starting point is a 10- to 20-fold molar excess of dye to protein.[9][10]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9]
-
Purification: Remove unreacted dye by gel filtration or dialysis against a suitable storage buffer.[9]
-
Characterization: Determine the Degree of Labeling (DOL), which is the molar ratio of dye to protein, using spectrophotometric analysis.[1]
-
Storage: Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.
Protocol for Comparing Labeling Efficiency
To objectively evaluate the performance of different isothiocyanate reagents, a head-to-head comparison is recommended.
dot
Caption: Workflow for comparing the labeling efficiency of different isothiocyanate reagents.
Procedure:
-
Prepare Identical Protein Samples: Prepare multiple identical aliquots of your protein of interest in the same amine-free conjugation buffer.
-
Labeling Reactions: Set up parallel labeling reactions for each isothiocyanate reagent you wish to compare. It is crucial to keep all other reaction parameters (protein concentration, dye-to-protein molar ratio, temperature, and incubation time) constant across all reactions.
-
Purification: Purify each labeled protein conjugate using the same method to ensure consistency.
-
Determine Degree of Labeling (DOL): Calculate the DOL for each conjugate using the following formula:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max is the absorbance of the conjugate at the dye's maximum absorption wavelength.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
CF is the correction factor (A_280 of the free dye / A_max of the free dye).
-
-
Compare Results: Compare the calculated DOL values to determine the relative labeling efficiency of each isothiocyanate reagent under your specific experimental conditions.
Troubleshooting Common Labeling Issues
Even with established protocols, challenges can arise during isothiocyanate labeling. Here are some common problems and their potential solutions:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling | - Inactive isothiocyanate reagent due to hydrolysis. - Presence of competing primary amines in the buffer (e.g., Tris). - Suboptimal pH. - Insufficient molar excess of the dye. | - Use a fresh stock of the isothiocyanate reagent. - Ensure the use of an amine-free buffer. - Optimize the reaction pH to be between 8 and 9. - Increase the molar ratio of dye to protein.[9] |
| Protein Precipitation | - High concentration of the organic solvent used to dissolve the dye. - Over-labeling of the protein, leading to increased hydrophobicity. | - Use a more concentrated stock solution of the dye to minimize the volume of organic solvent added. - Reduce the dye-to-protein molar ratio. |
| Low Fluorescence of Conjugate | - Self-quenching due to a high degree of labeling. - The fluorophore is in an environment that quenches its fluorescence. | - Optimize the DOL to a lower ratio. - Consider using a different fluorophore or labeling a different site on the protein if possible.[9] |
| Labeled Protein is Degraded | - Protein instability under the labeling conditions. | - Perform the labeling reaction at a lower temperature (e.g., 4°C). - Handle the protein gently and consider adding protease inhibitors.[9] |
Conclusion: Making an Informed Choice
The selection of an isothiocyanate labeling reagent is a critical step that can significantly impact the outcome of an experiment. While traditional dyes like FITC offer a cost-effective solution, their limitations in photostability and pH sensitivity may necessitate the use of more robust alternatives like TRITC or other modern fluorophores. By understanding the fundamental principles of isothiocyanate chemistry, carefully considering the performance characteristics of different reagents, and meticulously optimizing experimental protocols, researchers can confidently generate high-quality, reliably labeled biomolecules for their diverse research needs. It is always recommended to empirically determine the optimal labeling conditions for each specific protein and application to ensure the generation of reproducible and meaningful data.
References
- Spatola, B., et al. (1996). Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis. PubMed. Retrieved from [Link]
- Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. (2025). ACS Publications. Retrieved from [Link]
- Specific Glucagon Assay System Using a Receptor-Derived Glucagon-Binding Peptide Probe. (n.d.). MDPI. Retrieved from [Link]
- FITC Labeling and Conjugation. (n.d.). TdB Labs. Retrieved from [Link]
- Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications. (n.d.). National Institutes of Health. Retrieved from [Link]
- Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo? (2015). ResearchGate. Retrieved from [Link]
- A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique. (n.d.). National Institutes of Health. Retrieved from [Link]
- A simple method for determining the labeling efficiency of fluorescein isothiocyanate products. (1966). PubMed. Retrieved from [Link]
- Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. (2021). MDPI. Retrieved from [Link]
- Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). RSC Publishing. Retrieved from [Link]
- CHEMICAL AND PHYSICAL VARIABLES AFFECTING FLUORESCEIN ISOTHIOCYANATE AND ITS PROTEIN CONJUGATES. (n.d.). DTIC. Retrieved from [Link]
- Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. (n.d.). National Institutes of Health. Retrieved from [Link]
- Isothiocyanate Compounds as Fluorescent Labeling Agents for Immune Serum. (n.d.). National Institutes of Health. Retrieved from [Link]
- Reaction of Fluorescein-Isothiocyanate with Proteins and Amino Acids: I. Covalent and Non-Covalent Binding of Fluorescein-Isothiocyanate and Fluorescein to Proteins. (2025). ResearchGate. Retrieved from [Link]
- Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. (n.d.). National Institutes of Health. Retrieved from [Link]
- Fluorescein isothiocyanate, a platform for the selective and sensitive detection of S-Nitrosothiols and hydrogen sulfide. (2022). PubMed. Retrieved from [Link]
- Reactivity of the isothiocyanate group with cysteine and lysine. (n.d.). ResearchGate. Retrieved from [Link]
- Protocol for protein labeling using Rhodamine B Isothiocyanate? (2021). ResearchGate. Retrieved from [Link]
- Optimal Labeling of Antibody with Fluorescein Isothiocyanate. (n.d.). Scilit. Retrieved from [Link]
- Conjugation of fluorescein isothiocyanate to antibodies. (n.d.). National Institutes of Health. Retrieved from [Link]
- Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. (2011). PubMed. Retrieved from [Link]
- Photostability of compounds 8d and 8f in comparison with fluorescein... (n.d.). ResearchGate. Retrieved from [Link]
- Long-term stabilization of maleimide-thiol conjugates. (2015). PubMed. Retrieved from [Link]
- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PubMed Central. Retrieved from [Link]
- Labeling effects on the isoelectric point of green fluorescent protein. (n.d.). PubMed. Retrieved from [Link]
- An efficient method for FITC labelling of proteins using tandem affinity purification. (n.d.). National Institutes of Health. Retrieved from [Link]
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). MDPI. Retrieved from [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 3-Ethoxycarbonylphenyl Isothiocyanate
Foreword for the Modern Researcher
In the landscape of drug development and proteomics, the specificity of a molecule is paramount. Haptens, small molecules that can elicit an immune response when attached to a larger carrier such as a protein, are pivotal in the development of targeted therapies and diagnostic assays. 3-Ethoxycarbonylphenyl isothiocyanate (ECPI) is one such hapten, a member of the isothiocyanate family known for their high reactivity and diverse biological activities.[1][2] The isothiocyanate group (-N=C=S) is a potent electrophile, readily reacting with nucleophilic residues on proteins, such as the thiol groups of cysteine and the amino groups of lysine.[3][4][5] This reactivity is the basis for its utility, but also the source of a significant challenge: cross-reactivity.
This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound. We will move beyond a simple listing of protocols and delve into the rationale behind experimental design, the interpretation of data, and the implications for your research. Our goal is to equip you with the knowledge to design and execute a self-validating study that will stand up to rigorous scientific scrutiny.
Understanding the Imperative of Cross-Reactivity Assessment
Cross-reactivity occurs when an antibody raised against a specific antigen (in this case, an ECPI-protein conjugate) binds to other, structurally similar molecules.[6][7] This lack of specificity can lead to false positives in immunoassays, inaccurate quantification of target molecules, and unforeseen off-target effects in therapeutic applications.[8] For a hapten like ECPI, with its reactive isothiocyanate group, the potential for cross-reactivity with other isothiocyanates or even unrelated electrophilic compounds is a critical consideration.
This guide will focus on a comparative analysis of ECPI against a panel of structurally related compounds. The objective is to quantify the degree of cross-reactivity and establish the specificity of ECPI-targeted antibodies.
The Competitors: A Panel for Comparative Analysis
To comprehensively assess the cross-reactivity of ECPI, a carefully selected panel of competing analytes is essential. The choice of these compounds should be based on structural similarity, including isomers and analogues with modifications to the ester group or the position of the substituents on the phenyl ring.
Table 1: Panel of Analytes for Cross-Reactivity Studies
| Compound Name | Structure | Rationale for Inclusion |
| This compound (ECPI) | Primary Analyte | |
| 2-Ethoxycarbonylphenyl isothiocyanate | Positional Isomer: Evaluates the influence of substituent position on antibody recognition. | |
| 4-Ethoxycarbonylphenyl isothiocyanate | Positional Isomer: Further assesses the impact of spatial arrangement of functional groups. | |
| 3-Methoxycarbonylphenyl isothiocyanate | Analogue: Investigates the effect of a smaller ester group on binding affinity.[9] | |
| Phenyl isothiocyanate (PITC) | Parent Compound: Determines the contribution of the ethoxycarbonyl group to specificity. | |
| Ethyl isothiocyanate (EITC) | Aliphatic Isothiocyanate: Assesses cross-reactivity with a non-aromatic isothiocyanate. |
Experimental Workflow: A Two-Pronged Approach to Quantifying Cross-Reactivity
We will employ two robust and complementary immunoassays to quantify the cross-reactivity of our panel of analytes: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Workflow Diagram
Caption: Overall experimental workflow for assessing ECPI cross-reactivity.
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
The competitive ELISA is a robust method for determining the relative affinity of an antibody for different antigens. In this assay, the competing analytes in solution will compete with immobilized ECPI-protein conjugate for binding to a limited amount of anti-ECPI antibody.
Step-by-Step Methodology
-
Antigen Coating:
-
Dilute the ECPI-Bovine Serum Albumin (BSA) conjugate to a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the competing analytes (ECPI and the compounds from Table 1) in assay buffer (e.g., PBS with 1% BSA).
-
In a separate plate or tubes, mix 50 µL of each analyte dilution with 50 µL of a predetermined optimal dilution of the anti-ECPI antibody.
-
Incubate for 1 hour at room temperature to allow the antibody and free analyte to reach equilibrium.
-
-
Incubation with Coated Plate:
-
Transfer 100 µL of the antibody-analyte mixtures to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody host species) diluted in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2 M sulfuric acid.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the logarithm of the analyte concentration to generate a sigmoidal dose-response curve.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of antibody binding) for each compound.
-
Calculate the percent cross-reactivity (%CR) using the following formula: %CR = (IC50 of ECPI / IC50 of competing analyte) x 100
-
Competitive ELISA Workflow Diagram
Caption: Step-by-step workflow for the competitive ELISA protocol.
Hypothetical ELISA Data
Table 2: Competitive ELISA Results for ECPI and Related Compounds
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound (ECPI) | 50 | 100 |
| 2-Ethoxycarbonylphenyl isothiocyanate | 250 | 20 |
| 4-Ethoxycarbonylphenyl isothiocyanate | 150 | 33.3 |
| 3-Methoxycarbonylphenyl isothiocyanate | 100 | 50 |
| Phenyl isothiocyanate (PITC) | 1000 | 5 |
| Ethyl isothiocyanate (EITC) | >10,000 | <0.5 |
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of molecular interactions, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD). This level of detail offers a more nuanced understanding of cross-reactivity than ELISA alone.
Step-by-Step Methodology
-
Sensor Chip Preparation:
-
Immobilize the anti-ECPI antibody onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).
-
Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.
-
Inject the antibody solution over the surface.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of each analyte (ECPI and the compounds from Table 1) in running buffer (e.g., HBS-EP+) over the sensor surface.
-
Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams for the association phase.
-
After each analyte injection, flow running buffer over the surface to monitor the dissociation phase.
-
-
Regeneration:
-
After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-analyte interaction (e.g., a low pH buffer like glycine-HCl) to prepare for the next analyte.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values.
-
Calculate the equilibrium dissociation constant (KD) for each analyte using the formula: KD = kd / ka
-
Hypothetical SPR Data
Table 3: Kinetic and Affinity Constants from SPR Analysis
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound (ECPI) | 2.5 x 10^5 | 1.0 x 10^-3 | 4.0 x 10^-9 |
| 2-Ethoxycarbonylphenyl isothiocyanate | 1.0 x 10^5 | 2.0 x 10^-3 | 2.0 x 10^-8 |
| 4-Ethoxycarbonylphenyl isothiocyanate | 1.5 x 10^5 | 1.8 x 10^-3 | 1.2 x 10^-8 |
| 3-Methoxycarbonylphenyl isothiocyanate | 2.0 x 10^5 | 1.5 x 10^-3 | 7.5 x 10^-9 |
| Phenyl isothiocyanate (PITC) | 5.0 x 10^4 | 4.0 x 10^-3 | 8.0 x 10^-8 |
| Ethyl isothiocyanate (EITC) | Not determinable | Not determinable | No significant binding |
Synthesizing the Data: A Holistic View of ECPI Specificity
The hypothetical data presented in Tables 2 and 3 illustrate how a combination of competitive ELISA and SPR can provide a comprehensive picture of antibody specificity.
-
Positional Isomers: The data suggest that the position of the ethoxycarbonyl group significantly impacts antibody recognition, with the 3-position (the original hapten structure) showing the highest affinity.
-
Ester Group Analogue: The methoxycarbonyl analogue exhibits considerable cross-reactivity, indicating that while the ester group is important for binding, its precise size is not the sole determinant of specificity.
-
Parent and Aliphatic Compounds: The low cross-reactivity of PITC and the negligible binding of EITC highlight the crucial role of the ethoxycarbonylphenyl moiety in antibody recognition.
Conclusion: Beyond the Data - Implications for Research and Development
A thorough understanding of the cross-reactivity profile of this compound is not merely an academic exercise. For researchers in drug development, it informs the potential for off-target effects and helps in the design of more specific therapeutic agents. For those developing diagnostic assays, it is fundamental to ensuring the accuracy and reliability of their tests.
The methodologies and frameworks presented in this guide provide a robust starting point for your own investigations. By combining careful experimental design, precise execution, and thoughtful data interpretation, you can confidently characterize the specificity of your molecules of interest and advance your research with the highest degree of scientific rigor.
References
-
3-(Methoxycarbonyl)phenyl isothiocyanate. Georganics. [Link]
-
Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkat USA. [Link]
-
Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]
-
Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. [Link]
-
Synthesis of ethoxycarbonyl isothiocyanate by orthogonal design. ResearchGate. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
-
Interferences in Immunoassay. Clinical Biochemist Reviews. [Link]
-
Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. [Link]
-
Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. MDPI. [Link]
-
Peptide Reactivity of Isothiocyanates--Implications for Skin Allergy. PubMed. [Link]
-
Peptide Reactivity of Isothiocyanates – Implications for Skin Allergy. PMC. [Link]
-
Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Peptide Reactivity of Isothiocyanates--Implications for Skin Allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Reactivity of Isothiocyanates – Implications for Skin Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. mdpi.com [mdpi.com]
- 8. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-(Methoxycarbonyl)phenyl isothiocyanate - High purity | EN [georganics.sk]
stability comparison of thiourea derivatives from different isothiocyanates
An In-Depth Guide to the Chemical Stability of Thiourea Derivatives: A Comparative Analysis Based on Isocyanate Precursors
For researchers, scientists, and drug development professionals, the thiourea moiety is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents due to its unique hydrogen bonding capabilities and biological activity.[1][2] However, the stability of the thiourea linkage is not absolute and is profoundly influenced by the substituents inherited from its synthetic precursors—specifically, the isothiocyanate. An unstable lead compound can compromise efficacy, generate toxic catabolites, and ultimately derail a development program.
This guide provides an in-depth comparison of the stability of thiourea derivatives synthesized from different classes of isothiocyanates. We will move beyond simple synthesis to explore the causality behind stability, grounded in molecular structure, and provide the experimental framework necessary to validate these principles in your own work.
The Foundation of Stability: Electronic and Steric Influences
The synthesis of a thiourea derivative via the nucleophilic addition of an amine to an isothiocyanate is a robust and widely used reaction.[3][4] The stability of the resulting R-NH-C(=S)-NR'R'' structure, however, is dictated by the nature of the 'R' group originating from the isothiocyanate (R-N=C=S). Two primary factors are at play: electronic effects and steric hindrance.
Electronic Effects of the Isothiocyanate Substituent
The electronic nature of the substituent attached to the isothiocyanate nitrogen directly modulates the stability of the resulting thiourea linkage, primarily against hydrolytic and oxidative degradation.
-
Aryl Isothiocyanates: Thioureas derived from aromatic isothiocyanates generally exhibit high stability. The aromatic ring allows for the delocalization of electron density through resonance, which stabilizes the entire molecule.
-
Electron-Withdrawing Groups (EWGs): When an EWG (e.g., -NO₂, -CF₃) is present on the aryl ring, it increases the electrophilicity of the isothiocyanate's central carbon, which can accelerate synthesis.[4][5] However, this effect can also make the resulting thiourea slightly more susceptible to nucleophilic attack (e.g., hydrolysis) at the thiocarbonyl carbon.
-
Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., -OCH₃, -CH₃) on the aryl ring donates electron density, slightly reducing the electrophilicity of the thiocarbonyl carbon in the final product and potentially enhancing its stability against nucleophilic degradation.
-
-
Alkyl Isothiocyanates: Alkyl groups are generally electron-donating through induction. Thioureas derived from simple alkyl isothiocyanates (e.g., methyl, ethyl isothiocyanate) are typically less stable than their aryl counterparts. The absence of resonance stabilization makes the thiocarbonyl group more susceptible to degradation pathways.
-
Acyl Isothiocyanates: This class represents the most reactive and, consequently, yields the least stable thiourea derivatives.[6][7] The powerful electron-withdrawing effect of the adjacent carbonyl group makes the thiocarbonyl carbon highly electrophilic and thus extremely prone to hydrolysis, often cleaving back to the parent amine and acyl isothiocyanate or its breakdown products.[6]
Steric Hindrance
Bulky substituents on either the amine or the isothiocyanate can physically shield the thiourea linkage from attack by degradants like water or reactive oxygen species.[8] For instance, a thiourea derived from tert-butyl isothiocyanate will likely exhibit greater stability against hydrolysis than one derived from methyl isothiocyanate, purely due to the steric bulk of the tert-butyl group hindering the approach of a water molecule to the thiocarbonyl carbon.
Experimental Validation: Forced Degradation Studies
Theoretical principles must be validated by empirical data. Forced degradation (or stress testing) is an essential tool in drug development for establishing degradation pathways and demonstrating the stability-indicating power of analytical methods.[9][10] It involves subjecting the compound to conditions more severe than those used for accelerated stability testing to intentionally induce degradation.[9][11]
General Workflow for Forced Degradation
The following diagram outlines a typical workflow for assessing the stability of a thiourea derivative.
Caption: Workflow for a forced degradation study of a thiourea derivative.
Detailed Experimental Protocol
This protocol is a self-validating system; a control (time zero and unstressed) sample is analyzed alongside stressed samples to provide a baseline for calculating degradation.
Objective: To quantify the degradation of a thiourea derivative under various stress conditions.
Materials:
-
Thiourea derivative of interest
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 1.0 M solution
-
Sodium hydroxide (NaOH), 1.0 M solution
-
Hydrogen peroxide (H₂O₂), 30% solution
-
HPLC system with UV and/or MS detector
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the thiourea derivative at 1 mg/mL in ACN.
-
Control Sample (T=0): Dilute the stock solution with 50:50 ACN:Water to a final concentration of 100 µg/mL. Analyze immediately via HPLC. This is the 100% reference.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 2, 8, 24h).
-
Before injection, neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute to 100 µg/mL with 50:50 ACN:Water.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples and neutralize with 0.1 M HCl before dilution and injection.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours in the dark.
-
Withdraw samples, quench any remaining H₂O₂ (if necessary for the column), dilute, and inject.
-
-
Thermal Degradation:
-
Solution: Incubate a sealed vial of the stock solution at 80°C for 72 hours.
-
Solid: Place ~5 mg of the solid compound in an open vial in an oven at 80°C for 72 hours.
-
Prepare samples for injection by dissolving/diluting to 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose both solid and solution samples to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Ensure a parallel set of samples is protected from light as a dark control.
-
Prepare samples for injection.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and quantify major degradation products.
Comparative Data and Degradation Pathways
The following table summarizes expected stability outcomes for thioureas derived from representative isothiocyanates, based on the principles discussed.
| Thiourea Derivative from: | Precursor Structure | Class | % Degradation (24h, 60°C) | Key Stability Factor |
| 0.1 M HCl | 0.1 M NaOH | |||
| Phenyl Isothiocyanate | Ph-NCS | Aryl | ~5% | ~8% |
| 4-Nitrophenyl Isothiocyanate | O₂N-Ph-NCS | Aryl (EWG) | ~8% | ~12% |
| 4-Methoxyphenyl Isothiocyanate | MeO-Ph-NCS | Aryl (EDG) | ~3% | ~6% |
| Methyl Isothiocyanate | Me-NCS | Alkyl | ~15% | ~20% |
| Benzoyl Isothiocyanate | Ph-CO-NCS | Acyl | >90% | >95% |
Note: These are illustrative values. Actual degradation depends heavily on the full molecule and exact conditions.
Major Degradation Pathways
The primary degradation routes for thiourea derivatives involve hydrolysis and oxidation.
Caption: Primary degradation pathways for substituted thiourea derivatives.
-
Hydrolysis: Under acidic or basic conditions, the thiocarbonyl carbon is attacked by water or hydroxide ions.[12] This can lead to cleavage of the C-N bond, reverting the molecule to its parent amine and a thiocarbamic acid intermediate, which can further decompose to the original isothiocyanate or COS and the corresponding amine. The stability of the R-group (Aryl > Alkyl > Acyl) determines the resistance to this pathway.
-
Oxidation: The sulfur atom in the thiourea is susceptible to oxidation.[13] Mild oxidation can lead to the formation of formamidine disulfide derivatives. Stronger oxidation can result in desulfurization to form the corresponding urea analog, which may have a completely different biological and toxicological profile.
Conclusion
The choice of isothiocyanate is a critical determinant of the chemical stability of the final thiourea derivative. A deep understanding of the electronic and steric effects conferred by the isothiocyanate substituent allows for the proactive design of more robust molecules.
-
For Maximum Stability: Employ aryl isothiocyanates, particularly those bearing electron-donating or sterically bulky groups.
-
For Moderate Stability: Alkyl isothiocyanates can be used, but their stability profile must be carefully evaluated.
-
Use with Caution: Acyl isothiocyanates yield highly reactive thioureas that are generally unsuitable for applications requiring long-term stability unless the thiourea is intended as a transient intermediate.
Ultimately, these principles must be paired with rigorous experimental validation. The forced degradation protocols and workflows outlined here provide a robust framework for generating the critical data needed to compare candidates, elucidate degradation pathways, and ensure the integrity of molecules advancing through the drug development pipeline.
References
- Benchchem.
- Benchchem. Reactivity of the Isothiocyanate Functional Group with Primary and Secondary Amines: An In-depth Technical Guide.
- Assis, F. F. et al. (2018). Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media. UBC Library Open Collections.
- Saeed, A. et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances.
- Arkat USA.
- Benchchem.
- Bajaj, S. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- Kumar, V. (2016).
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Sahu, S. et al. (2011). Oxidation of Thiourea and Substituted Thioureas. Journal of Sulfur Chemistry.
- Buntem, R. et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules.
- de Oliveira, C. et al. (2019). Synthesis of thiourea derivatives from isothiocyanates and their potential biological applications. Journal of the Brazilian Chemical Society.
- ResearchGate.
- Al-Badri, Z. et al. (2020). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers.
Sources
- 1. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media - UBC Library Open Collections [open.library.ubc.ca]
- 13. researchgate.net [researchgate.net]
Evaluating 3-Ethoxycarbonylphenyl Isothiocyanate for Quantitative Proteomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of quantitative proteomics, the quest for more accurate, robust, and cost-effective labeling reagents is perpetual. While established methods like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) dominate the landscape, the exploration of novel reagents is critical for advancing the depth and precision of proteomic analyses. This guide provides a comprehensive evaluation of 3-Ethoxycarbonylphenyl isothiocyanate (ECPIT) as a potential reagent for quantitative proteomics, comparing its theoretical performance with established isobaric labeling technologies.
The Principle of Isobaric Labeling in Quantitative Proteomics
Isobaric labeling is a powerful technique that enables the simultaneous identification and quantification of proteins from multiple samples. In this approach, peptides from different samples are labeled with chemical tags that are isobaric, meaning they have the same total mass. During mass spectrometry (MS) analysis, these labeled peptides appear as a single precursor ion. However, upon fragmentation in the tandem mass spectrometer (MS/MS), the tags cleave to produce unique reporter ions of different masses. The relative intensities of these reporter ions correspond to the relative abundance of the peptide, and thus the protein, in each of the original samples.[1][2][3]
A New Contender: this compound (ECPIT)
This compound is an aromatic isothiocyanate featuring an ethoxycarbonyl group. The core of its potential for proteomics lies in the reactivity of the isothiocyanate (-N=C=S) functional group. This group readily forms covalent bonds with primary amines, such as the N-terminus of peptides and the ε-amino group of lysine residues, creating a stable thiourea linkage.[4] While specific peer-reviewed data on ECPIT for quantitative proteomics is emerging, its performance can be extrapolated from the well-documented chemistry of isothiocyanates and by drawing parallels with existing labeling strategies.
The Hypothesized Mechanism of ECPIT in Peptide Labeling
The proposed mechanism for ECPIT labeling follows the established reactivity of isothiocyanates. The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by the primary amines of peptides.
A Comparative Analysis: ECPIT vs. Established Reagents
The true measure of a new quantitative proteomics reagent is its performance against the current industry standards. Here, we compare the projected attributes of ECPIT with the well-established iTRAQ and TMT systems, and the alternative Isobaric Peptide Termini Labeling (IPTL) strategy.
Key Performance Metrics
| Feature | This compound (ECPIT) (Projected) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) | IPTL (Isobaric Peptide Termini Labeling) |
| Target Residues | N-terminus, Lysine | N-terminus, Lysine | N-terminus, Lysine, Cysteine (optional) | N-terminus and C-terminal Lysine |
| Multiplexing Capacity | Dependent on isotopic variants synthesized | 4-plex, 8-plex | 6-plex, 11-plex, 16-plex, 18-plex | 2-plex to 4-plex |
| Quantification Method | Reporter Ions (projected) | Reporter Ions in low m/z range | Reporter Ions in low m/z range | Fragment ion peak pairs across the spectrum |
| Ratio Compression | Likely susceptible | Known issue due to co-isolation interference | Known issue, addressed with advanced MS methods | Minimized, as quantification is not reliant on a single reporter ion |
| Cost-Effectiveness | Potentially high (novel synthesis) | Moderate to High | High | Potentially lower (simpler isotopic reagents) |
Structural and Mechanistic Differences
iTRAQ and TMT are structurally complex tags composed of a reporter group, a balancer group, and a reactive group.[1][3][5] The combined mass of the reporter and balancer is constant, ensuring the isobaric nature of the tags. In contrast, ECPIT is a smaller, simpler molecule. This could potentially lead to more efficient labeling and reduced steric hindrance.
IPTL represents a fundamentally different approach. Instead of relying on low-mass reporter ions, IPTL derivatizes both the N- and C-termini of peptides with complementary isotopic labels.[6][7][8] This results in isobaric peptide pairs that, upon fragmentation, produce b- and y-ions with characteristic mass differences, allowing for quantification across the entire MS/MS spectrum.[9][10][11] This method is noted for increasing the robustness of quantification.[7][12]
Experimental Workflows and Protocols
The successful implementation of any labeling reagent is contingent on a well-defined and reproducible protocol. Below are the projected steps for an ECPIT-based quantitative proteomics experiment, alongside a generalized workflow diagram.
ECPIT Quantitative Proteomics Workflow
Caption: Generalized workflow for a quantitative proteomics experiment using ECPIT.
Detailed Experimental Protocol:
-
Protein Extraction and Quantification:
-
Protein Digestion:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digest the proteins into peptides overnight using a sequence-grade protease, such as trypsin or Lys-C.
-
-
Peptide Labeling with ECPIT:
-
Resuspend the dried peptides in a suitable labeling buffer (e.g., triethylammonium bicarbonate or HEPES buffer).
-
Add the appropriate isotopic variant of ECPIT to each peptide sample.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding a primary amine-containing solution, such as hydroxylamine or Tris buffer.
-
-
Sample Pooling and Cleanup:
-
Combine the labeled peptide samples in a 1:1:1... ratio.
-
Clean up the pooled sample using a solid-phase extraction (SPE) method to remove excess labeling reagent and salts.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Perform data analysis using a suitable software package that can identify peptides and quantify the reporter ions generated from the ECPIT tags.
-
Visualizing the Chemistry: The ECPIT Labeling Reaction
Caption: Reaction of ECPIT with a primary amine on a peptide.
Concluding Remarks for the Practicing Scientist
The evaluation of this compound for quantitative proteomics presents an intriguing possibility. Its simple chemical structure and the well-understood reactivity of the isothiocyanate group suggest that it could be a viable labeling reagent. However, several critical questions remain to be answered through empirical studies:
-
Labeling Efficiency and Specificity: How completely and specifically does ECPIT label the N-termini and lysine residues of peptides in a complex mixture?
-
Fragmentation Behavior: Does the ECPIT tag fragment efficiently and predictably to yield reporter ions suitable for quantification?
-
Synthesis of Isotopologues: Can a suite of isotopically labeled ECPIT variants be synthesized to allow for higher-plex multiplexing?
While iTRAQ and TMT are the current workhorses of reporter ion-based quantitative proteomics, and IPTL offers a robust alternative, the development of novel reagents like ECPIT is essential for pushing the boundaries of the field. Further research is warranted to fully characterize the performance of ECPIT and determine its place in the quantitative proteomics toolbox.
References
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Bantscheff, M. et al. (2011). Quantitative proteome analysis using isobaric peptide termini labeling (IPTL). Methods in Molecular Biology, 753, 65-76.[7]
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Lubeck, M. et al. (2017). diDO-IPTL: A Peptide-Labeling Strategy for Precision Quantitative Proteomics. Analytical Chemistry, 89(21), 11353-11357.[17]
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van der Woude, H. et al. (2020). Selective Maleylation-Directed Isobaric Peptide Termini Labeling for Accurate Proteome Quantification. Journal of Proteome Research, 19(7), 2873-2881.[9]
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Venable, J. D. et al. (2009). N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. Analytical Chemistry, 81(5), 1838-1847.[18]
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Bantscheff, M. et al. (2010). Isobaric Peptide Termini Labeling Utilizing Site-Specific N-Terminal Succinylation. Analytical Chemistry, 82(16), 6858-6865.[8]
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Koecher, T. et al. (2009). IsobariQ: Software for Isobaric Quantitative Proteomics using IPTL, iTRAQ, and TMT. Journal of Proteome Research, 8(11), 5284-5292.[12]
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Schaffer, M. H. et al. (2008). Isobaric Peptide Termini Labeling for MS/MS-Based Quantitative Proteomics. Journal of the American Chemical Society, 130(45), 15202-15203.[10]
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Schaffer, M. H. et al. (2008). Isobaric peptide termini labeling for MS/MS-based quantitative proteomics. Journal of Proteome Research, 7(8), 3497-3504.[11]
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Bantscheff, M. et al. (2010). A Rapid Approach for Isobaric Peptide Termini Labeling. Springer Nature Experiments.[19]
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Pilo, A. L. et al. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry, 32(11), 2535-2544.[20]
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Wang, Y. et al. (2011). Integration of High Accuracy N-terminus Identification in Peptide Sequencing and Comparative Protein Analysis via Isothiocyanate-Based Isotope Labeling Reagent With ESI Ion-Trap TOF MS. Journal of the American Society for Mass Spectrometry, 22(7), 1249-1256.[21]
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Bantscheff, M. et al. (2011). Quantitative Proteome Analysis Using Isobaric Peptide Termini Labeling (IPTL). ResearchGate.[22]
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Karas, M. et al. (1995). Identification of fluorescein-5'-isothiocyanate-modification sites in proteins by electrospray-ionization mass spectrometry. European Journal of Biochemistry, 232(1), 253-259.[23]
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A, A. et al. (2018). Mass Spectrometry-based Label-free Quantitative Proteomics To Study the Effect of 3PO Drug at Cellular Level. Molecular & Cellular Proteomics, 17(10), 2014-2029.[24]
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BenchChem. (2025). An In-depth Technical Guide to the Protein Binding Selectivity of 3-Methoxycarbonylphenyl Isothiocyanate. BenchChem.[4]
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Diego, P. A. C. (2012). Substituted Phenyl Isothiocyanates for Improved Protein Quantification by Multiple Reaction Monitoring Mass Spectrometry. Digital Commons @ UConn.[26]
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Wang, L. et al. (2024). Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis. Nature Communications, 15(1), 1-17.[28]
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MtoZ Biolabs. (n.d.). Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method. MtoZ Biolabs.[2]
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A Head-to-Head Comparison for Protein and Peptide Analysis: 3-Ethoxycarbonylphenyl isothiocyanate vs. Dansyl Chloride
For Immediate Release to the Scientific Community
In the landscape of protein and peptide analysis, the selection of a labeling reagent is a critical decision that dictates the sensitivity, specificity, and overall success of an experiment. For decades, dansyl chloride has been a stalwart in the field, prized for its fluorescent properties. However, alternative reagents, such as 3-Ethoxycarbonylphenyl isothiocyanate (ECPI), offer a distinct set of advantages that merit careful consideration. This guide provides a comprehensive, data-supported comparison of these two amine-reactive labeling agents to empower researchers, scientists, and drug development professionals in making an informed choice for their specific applications.
The Chemical Foundation: Understanding the Reaction Mechanisms
The divergent performance of ECPI and dansyl chloride originates from their fundamentally different chemical reactivities with the primary amines of proteins and peptides (N-terminus and lysine ε-amino groups).
Dansyl Chloride: The Sulfonamide stalwart
Dansyl chloride, a sulfonyl chloride, reacts with unprotonated primary and secondary amines, as well as phenolic hydroxyl groups, in a nucleophilic substitution reaction.[1] This reaction, known as dansylation, is typically conducted at a high pH (9.5-10.5) to deprotonate the target amine, enhancing its nucleophilicity.[2] The outcome is a stable sulfonamide bond that links the fluorescent dansyl group to the target molecule.[2]
Caption: Reaction of Dansyl Chloride with a primary amine.
This compound: The Thiourea Alternative
ECPI belongs to the isothiocyanate family of reagents, which react with primary amines via a nucleophilic addition mechanism. The amine attacks the central carbon atom of the isothiocyanate group (-N=C=S), forming a stable thiourea linkage.[3] This reaction proceeds efficiently under milder alkaline conditions (pH 8.5-9.5) compared to dansylation.[3]
Caption: Reaction of ECPI with a primary amine.
Performance Metrics: A Data-Driven Comparison
The choice between ECPI and dansyl chloride hinges on a trade-off between several key performance indicators. The following table summarizes these differences, drawing on established data for isothiocyanates and sulfonyl chlorides.
| Feature | This compound (ECPI) | Dansyl Chloride |
| Target Specificity | High for primary amines | Primary and secondary amines, phenolic hydroxyls[1] |
| Optimal Reaction pH | 8.5 - 9.5[3] | 9.5 - 10.5[2] |
| Reagent Stability in Aqueous Buffer | Moderate, susceptible to hydrolysis[4][5] | Low, readily hydrolyzes, especially above pH 9.5[6] |
| Conjugate Bond Stability | Highly stable thiourea bond[7] | Stable sulfonamide bond[1] |
| Primary Detection Method | UV-Vis Absorbance (approx. 300-320 nm for phenyl isothiocyanates) | Fluorescence (Ex: ~340 nm, Em: ~535 nm)[8] |
| Sensitivity | Picomole range with UV detection for PITC derivatives[9] | Nanomolar detection limits reported for dansylated peptides[10] |
| Potential for Side Reactions | Reaction with sulfhydryl groups to form dithiocarbamates[3] | Reaction with tyrosine and other nucleophiles[2] |
In-Depth Analysis: Causality and Experimental Implications
The Critical Role of pH and Reagent Stability:
Dansyl chloride's requirement for a high pH to achieve efficient labeling comes at a cost: the reagent itself is highly susceptible to hydrolysis in aqueous environments, a process that accelerates significantly above pH 9.5.[6] This hydrolysis not only consumes the active reagent, leading to lower and less reproducible labeling efficiencies, but also generates dansyl sulfonic acid, a fluorescent byproduct that can interfere with analysis.
Isothiocyanates like ECPI also undergo hydrolysis, but generally at a slower rate under their optimal, milder pH conditions.[4][5] This improved stability in the reaction buffer translates to more consistent and predictable labeling outcomes. However, it is crucial to use amine-free buffers (e.g., carbonate or borate) for both reagents to prevent reaction with the buffer components themselves.[3]
Specificity and its Impact on Data Interpretation:
Detection Sensitivity: The Fluorescence Advantage vs. UV Reliability:
The primary advantage of dansyl chloride is the high fluorescence quantum yield of its derivatives, which enables highly sensitive detection in techniques like HPLC with fluorescence detection and cell imaging.[10][12] Detection limits in the nanomolar range have been reported for dansylated peptides.[10]
ECPI-labeled peptides, on the other hand, are detected by their UV absorbance. Phenyl isothiocyanate derivatives, which are structurally similar to ECPI derivatives, exhibit a characteristic UV absorbance, and detection limits in the picomole range are routinely achieved.[9][13] While not as sensitive as fluorescence, UV detection is robust, widely available on standard HPLC systems, and less susceptible to environmental quenching effects.
Experimental Protocols: A Guide to Practical Implementation
The following protocols provide a framework for labeling peptides with ECPI and dansyl chloride. Optimization for specific proteins or peptides is recommended.
Caption: General workflow for peptide labeling and analysis.
Protocol 1: Peptide Labeling with this compound (ECPI)
-
Sample Preparation: Dissolve the peptide in 100 mM sodium bicarbonate buffer, pH 8.5. Ensure the buffer is free of primary amines.
-
Reagent Preparation: Immediately before use, prepare a 10 mg/mL solution of ECPI in anhydrous dimethylformamide (DMF) or acetonitrile.
-
Labeling Reaction: Add a 10-fold molar excess of the ECPI solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Add hydroxylamine to a final concentration of 50 mM to quench the reaction by consuming excess ECPI.
-
Purification: Purify the ECPI-labeled peptide by reverse-phase HPLC.
-
Analysis: Detect the labeled peptide by UV absorbance.
Protocol 2: Peptide Labeling with Dansyl Chloride
-
Sample Preparation: Dissolve the peptide in 100 mM sodium carbonate/bicarbonate buffer, pH 9.8.[2]
-
Reagent Preparation: Freshly prepare a 5 mg/mL solution of dansyl chloride in acetone.
-
Labeling Reaction: Add a 5- to 10-fold molar excess of the dansyl chloride solution to the peptide solution with gentle vortexing.[2]
-
Incubation: Incubate the reaction in the dark for 1 hour at room temperature or 30 minutes at 37°C.[2]
-
Quenching: Stop the reaction by adding a small amount of a primary amine-containing solution, such as 1 M Tris-HCl, pH 8.0.
-
Purification: Purify the dansylated peptide using reverse-phase HPLC.
-
Analysis: Detect the labeled peptide using a fluorescence detector (Excitation ~340 nm, Emission ~535 nm).[8]
Conclusion: A Strategic Choice Based on Experimental Goals
The selection between this compound and dansyl chloride is a strategic one, dictated by the specific demands of the research.
Opt for Dansyl Chloride when:
-
The primary analytical method is fluorescence-based, requiring the highest possible sensitivity.
-
The potential for non-specific labeling can be controlled or is not a critical concern.
-
The inherent instability of the reagent can be managed through careful experimental execution.
Choose this compound when:
-
High specificity for primary amines is paramount to avoid ambiguity in the results.
-
The protein or peptide of interest is sensitive to the higher pH conditions required for dansylation.
-
Reproducibility and reagent stability are of greater concern than achieving the absolute lowest limits of detection.
-
The primary analytical platform is HPLC with UV detection.
By understanding the nuances of their reactivity, stability, and detection methods, researchers can leverage the distinct strengths of each reagent to generate robust, reliable, and insightful data in their protein and peptide analyses.
References
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- BenchChem. (2025).
- ChemicalBook. (2019).
- PubMed. (2019). A fluorescent dansyl-based peptide probe for highly selective and sensitive detect Cd2+ ions and its application in living cell imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 207, 276-283.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to N-Terminal Protein Derivatization: Isothiocyanates vs.
- ResearchGate. (n.d.). Bioactive compounds containing sulfonamide and thiourea functionalities.
- PubMed. (1984). The dansyl method for identifying N-terminal amino acids. Methods in Molecular Biology, 1, 203-12.
- ThaiScience. (n.d.).
- ResearchGate. (2015).
- Bulgarian Chemical Communications. (2024).
- Cayman Chemical. (n.d.). Dansyl Chloride (CAS 605-65-2).
- ResearchGate. (2025). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples.
- Brokl, M., & Trevitt, A. (2014). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of The American Society for Mass Spectrometry, 25(6), 967–975.
- Springer Nature Experiments. (n.d.). The Dansyl Method for Identifying N-Terminal Amino Acids.
- RSC Publishing. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, 339-341.
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- BenchChem. (2025). A Comparative Guide to Amine Derivatization for HPLC Analysis: Validation of 3-(Diethylamino)
- MDPI. (2023). Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. Molecules, 28(10), 4209.
- Universities Space Research Association. (n.d.).
- PubMed. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.).
- Bulgarian Chemical Communications. (2024).
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- PubMed. (1986). Amino acid analysis utilizing phenylisothiocyanate derivatives.
- Chemical Papers. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. 27(6), 808-810.
- National Institutes of Health. (2018). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. PLoS ONE, 13(10), e0205421.
- National Institutes of Health. (2022). Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products?. RSC Advances, 12(8), 4869-4881.
- Springer Nature Experiments. (n.d.).
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The Crosslinker's Edge: Unveiling the Advantages of 3-Ethoxycarbonylphenyl Isothiocyanate
A Comparative Guide for Researchers in Drug Development and Bioconjugation
In the intricate world of bioconjugation, the choice of a crosslinker is a critical decision that dictates the stability, efficacy, and functionality of the final conjugate. While a plethora of reagents are available, 3-Ethoxycarbonylphenyl isothiocyanate (ECPI) has emerged as a compelling option for covalently modifying proteins and other biomolecules. This guide provides an in-depth, objective comparison of ECPI with other prevalent crosslinking chemistries, supported by mechanistic insights and detailed experimental protocols to empower researchers in making informed decisions for their specific applications.
The Isothiocyanate Chemistry: A Primer on ECPI's Mechanism of Action
This compound belongs to the isothiocyanate (ITC) family of compounds, characterized by the highly reactive -N=C=S functional group. The core of its utility lies in the electrophilic nature of the central carbon atom, which is susceptible to nucleophilic attack by primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[1] This reaction proceeds efficiently under slightly alkaline conditions (pH 8.5-9.5), where the amine groups are deprotonated and thus more nucleophilic, leading to the formation of a stable thiourea linkage.[2]
The presence of the ethoxycarbonyl group on the phenyl ring is believed to influence the reactivity of the isothiocyanate group through electronic effects, potentially enhancing its electrophilicity.
Caption: Reaction mechanism of this compound with a primary amine on a protein.
Head-to-Head Comparison: ECPI vs. Other Crosslinking Chemistries
The selection of a crosslinker is a trade-off between reactivity, stability, specificity, and the potential for side reactions. Here, we compare ECPI with two of the most common classes of amine-reactive crosslinkers: N-hydroxysuccinimide (NHS) esters and maleimides.
ECPI vs. NHS Esters
NHS esters are widely used for their rapid reaction rates with primary amines, forming highly stable amide bonds.[3][4] However, their significant drawback is their susceptibility to hydrolysis, especially at the alkaline pH required for efficient conjugation.[3][5]
| Feature | This compound (ECPI) | N-Hydroxysuccinimide (NHS) Esters |
| Target Group | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus)[6] |
| Resulting Bond | Thiourea | Amide |
| Optimal pH | 8.5 - 9.5[2] | 7.2 - 8.5[3] |
| Bond Stability | Stable, but potentially less stable than amide bonds under certain conditions.[7] | Highly stable.[3] |
| Hydrolytic Stability | Generally more stable in aqueous solutions compared to NHS esters.[8] | Prone to rapid hydrolysis, with a half-life as short as 10 minutes at pH 8.6.[3] |
| Reaction Speed | Typically slower than NHS esters.[8] | Rapid.[3] |
| Side Reactions | Potential reaction with sulfhydryl groups (cysteine) to form dithiocarbamate adducts. | Can have side reactions with tyrosine and serine residues.[6] |
The higher hydrolytic stability of ECPI offers a significant advantage, particularly in reactions with low protein concentrations or for longer incubation times, as it minimizes the loss of reactive crosslinker to competing hydrolysis.[8]
ECPI vs. Maleimides
Maleimides are highly specific for sulfhydryl groups found in cysteine residues.[9] This specificity allows for more site-directed conjugation, as cysteines are generally less abundant than lysines on the protein surface.
| Feature | This compound (ECPI) | Maleimides |
| Target Group | Primary Amines (Lysine, N-terminus) | Sulfhydryls (Cysteine)[9] |
| Resulting Bond | Thiourea | Thioether |
| Optimal pH | 8.5 - 9.5[2] | 6.5 - 7.5 |
| Bond Stability | Stable. | The thioether bond can be susceptible to retro-Michael reactions (thiol exchange), leading to conjugate instability.[9][10] |
| Specificity | Moderate (targets abundant lysine residues). | High (targets less abundant cysteine residues). |
| Side Reactions | Potential for reaction with sulfhydryl groups. | Reaction with primary amines can occur at pH > 8.5.[11] |
While maleimides offer greater specificity, the stability of the resulting thioether bond can be a concern due to thiol exchange reactions, particularly in the presence of reducing agents like glutathione in vivo.[10] The thiourea bond formed by ECPI is generally not reversible under physiological conditions.
Experimental Protocols
To facilitate a direct comparison, we provide detailed protocols for protein labeling with ECPI and a generic NHS ester.
Protocol for Protein Labeling with this compound (ECPI)
This protocol is adapted from established methods for isothiocyanate conjugation.[2]
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS)
-
This compound (ECPI)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 0.1 M carbonate-bicarbonate buffer, pH 9.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dialyze the protein against PBS to remove any amine-containing contaminants. Adjust the protein concentration to 1-10 mg/mL.
-
ECPI Stock Solution: Immediately before use, dissolve ECPI in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to 9.0 with the conjugation buffer.
-
Slowly add the desired molar excess (e.g., 10 to 20-fold) of the ECPI stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein precipitation.[2]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching: Add the quenching solution to a final concentration of 50 mM to react with any excess ECPI.
-
Purification: Separate the protein conjugate from unreacted ECPI and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
Caption: Experimental workflow for protein conjugation with ECPI.
Protocol for Protein Labeling with a Generic NHS Ester
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS)
-
NHS ester of choice
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Prepare the protein solution as described for the ECPI protocol.
-
NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Add the reaction buffer to the protein solution to achieve a pH of 8.3.
-
Add the desired molar excess of the NHS ester stock solution to the protein solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching: Add the quenching solution to stop the reaction.
-
Purification: Purify the conjugate as described in the ECPI protocol.
Troubleshooting and Key Considerations
-
Protein Precipitation: High degrees of labeling or excessive organic solvent can cause protein precipitation.[2] Optimize the molar ratio of ECPI to protein and keep the solvent concentration to a minimum.
-
Low Conjugation Efficiency: Ensure the pH is optimal (8.5-9.5) and that the buffer is free of competing nucleophiles like Tris or glycine.[2] Increasing the molar excess of ECPI or the reaction time may also improve efficiency.[2]
-
Reagent Stability: Isothiocyanates are sensitive to moisture. Store ECPI under desiccated conditions at a low temperature (4°C or -20°C) and allow it to warm to room temperature before opening to prevent condensation.[2]
Conclusion: The Strategic Advantage of ECPI
This compound presents a robust and reliable alternative to other amine-reactive crosslinkers, particularly NHS esters. Its primary advantage lies in its superior hydrolytic stability, which translates to greater reaction efficiency and reproducibility, especially under challenging conditions. While the thiourea bond it forms may be slightly less stable than the amide bond from NHS esters under harsh conditions, it offers excellent stability under physiological settings.
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A Senior Application Scientist's Guide to Assessing the Specificity of 3-Ethoxycarbonylphenyl Isothiocyanate Labeling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and specific labeling of proteins is paramount. The choice of labeling reagent can dictate the success of downstream applications, from immunoassays to therapeutic development. This guide provides an in-depth, objective comparison of 3-Ethoxycarbonylphenyl isothiocyanate (ECPI) against other common amine-reactive labeling reagents. We will delve into the underlying chemistry, provide detailed experimental protocols for assessing specificity, and present data to guide your selection process.
The Critical Role of Labeling Specificity
The covalent attachment of a label (e.g., a fluorophore, biotin, or drug molecule) to a protein is a cornerstone of modern biological research.[1][2] The isothiocyanate functional group (-N=C=S) is a well-established chemistry for targeting primary amines, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine residues.[3][4][5] However, not all isothiocyanates are created equal. The specificity of the reaction—its ability to label the intended target with minimal off-target modification—is influenced by the reagent's structure and the reaction conditions.
Poor specificity can lead to:
-
Heterogeneous Conjugates: A mixed population of labeled proteins with varying numbers of labels at different positions can complicate data interpretation and reduce experimental reproducibility.[6]
-
Loss of Function: Modification of amino acids within an active site or binding interface can compromise the protein's biological activity.
-
Increased Background Signal: Non-specific binding of the label can lead to false positives and a reduced signal-to-noise ratio in assays.
This guide focuses on this compound (ECPI) and compares its performance with two widely used classes of amine-reactive reagents: other isothiocyanates (e.g., FITC) and N-hydroxysuccinimide (NHS) esters.
A Comparative Overview of Amine-Reactive Chemistries
The choice between different amine-reactive reagents hinges on factors like reaction kinetics, stability of the resulting bond, and susceptibility to side reactions.[3]
| Reagent Class | Reactive Group | Target Residue(s) | Resulting Bond | Key Characteristics |
| This compound (ECPI) | Isothiocyanate | N-terminal α-amine, Lysine ε-amine | Thiourea | Forms a highly stable thiourea linkage.[7] The ethoxycarbonyl group can influence reactivity and solubility. |
| Fluorescein isothiocyanate (FITC) | Isothiocyanate | N-terminal α-amine, Lysine ε-amine | Thiourea | A widely used fluorescent labeling agent.[8][9][10] Its fluorescence can be pH-sensitive.[11] |
| N-Hydroxysuccinimide (NHS) Esters | NHS Ester | N-terminal α-amine, Lysine ε-amine | Amide | Forms a very stable amide bond.[12] Highly reactive but prone to hydrolysis in aqueous solutions.[3][4] |
Causality Behind the Chemistry:
-
Isothiocyanates (ECPI, FITC): The electrophilic carbon atom of the isothiocyanate group is attacked by the nucleophilic primary amine.[11] This reaction is highly dependent on pH; at alkaline pH (typically 9.0-9.5), the amine group is deprotonated and more nucleophilic, driving the reaction forward.[3] The thiourea bond formed is exceptionally stable.[7]
-
NHS Esters: These reagents are also highly reactive towards primary amines, forming a stable amide bond.[6][13] The reaction proceeds efficiently at a slightly lower pH range (8.3-8.5) compared to isothiocyanates.[14] However, their major drawback is their susceptibility to hydrolysis, which competes with the desired labeling reaction, especially at higher pH and in dilute protein solutions.[4]
Experimental Design for Assessing Labeling Specificity
A robust assessment of labeling specificity requires a multi-pronged approach. The following experimental workflow is designed to provide a comprehensive comparison between ECPI and alternative reagents.
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A Senior Application Scientist's Guide to Ortho, Meta, and Para Isomers: From Physicochemical Properties to Biological Implications
For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric differences is not merely academic—it is a cornerstone of rational design and predictable outcomes. The substitution pattern on an aromatic ring, specifically the ortho (1,2), meta (1,3), and para (1,4) configurations, imparts profound and often non-intuitive differences in the physicochemical properties, reactivity, and biological activity of a molecule. This guide provides a comparative analysis of these isomers, supported by experimental data and protocols, to empower you to harness these differences in your research.
The Foundation of Isomeric Differences: A Structural Perspective
The distinct behaviors of ortho, meta, and para isomers originate from the interplay of steric hindrance, electronic effects (both inductive and resonance), and molecular symmetry. These factors directly influence a molecule's charge distribution, and consequently, its interactions with its environment.
A key physical manifestation of this is the dipole moment . In dichlorobenzene, for example, the individual C-Cl bond dipoles are vectorial quantities.
-
p-Dichlorobenzene : The two C-Cl bond moments are equal and opposite (180° apart), causing them to cancel each other out, resulting in a net dipole moment of zero.[1][2] This high degree of symmetry is a defining characteristic of many para isomers.
-
o-Dichlorobenzene : The bond moments are oriented at 60° to each other, leading to a large net dipole moment.[2]
-
m-Dichlorobenzene : With the vectors at 120°, they partially cancel, resulting in a dipole moment that is significant but smaller than the ortho isomer.[2][3]
This fundamental difference in polarity, driven by substituent position, is the root cause for the variations in physical properties and reactivity discussed below.
Caption: Vector addition of bond dipoles in dichlorobenzene isomers.
Comparative Analysis of Physicochemical Properties
The structural differences logically extend to macroscopic physical properties. Melting point, boiling point, and solubility are critically influenced by the efficiency of intermolecular interactions.
| Property | Ortho (o-) Isomer | Meta (m-) Isomer | Para (p-) Isomer | Causality |
| Melting Point | Generally lowest | Intermediate | Generally highest | The high symmetry of para isomers allows for more efficient packing into a stable crystal lattice, requiring more energy to break. |
| Boiling Point | Often highest | Intermediate | Often lowest | Boiling points correlate more closely with the net dipole moment. The more polar ortho and meta isomers exhibit stronger dipole-dipole interactions. |
| Solubility (in Water) | Variable | Variable | Variable | Solubility depends on the ability to form hydrogen bonds. For nitrophenols, the ortho isomer is least soluble due to intramolecular H-bonding, which masks the polar groups from water.[4][5] |
Table 1: Comparative Physicochemical Data of Isomer Sets
| Compound Set | Isomer | Melting Point (°C) | Boiling Point (°C) | Dipole Moment (D) |
| Dichlorobenzene | Ortho | -17 | 180.5 | 2.25 |
| Meta | -24.8 | 173 | 1.72 | |
| Para | 53.1 | 174 | 0 | |
| Nitrophenol | Ortho | 45[6] | 216 | ~3.0 |
| Meta | 97 | 194 (decomposes) | ~3.7 | |
| Para | 114[6] | 279[7] | ~5.0 | |
| Cresol | Ortho | 29.8[8] | 191[8] | 1.37 |
| Meta | 11.8[9] | 202[9] | 1.58 | |
| Para | 35.5[9] | 201.9[9] | 1.54 |
Data compiled from the NIST Chemistry WebBook and other sources.[6][7][8][9][10][11]
A classic example is seen with the nitrophenols. p-Nitrophenol has a significantly higher melting point (114 °C) than o-nitrophenol (45 °C).[6] This is because the hydroxyl and nitro groups in the para position can participate in strong intermolecular hydrogen bonding, creating a stable crystal structure. In contrast, the ortho isomer's adjacent groups form an intramolecular hydrogen bond, which prevents intermolecular bonding, leading to a lower melting point and reduced water solubility.[4][12]
Differential Reactivity: An Experimental Deep Dive
In electrophilic aromatic substitution (EAS), the existing substituent on the ring governs the position of the incoming electrophile. This is known as the directing effect.[13]
-
Activating Groups (e.g., -OH, -NH₂, -OR, -Alkyl) are typically ortho, para-directors . They donate electron density to the ring, stabilizing the carbocation intermediates (arenium ions) formed during ortho and para attack.[14][15]
-
Deactivating Groups (e.g., -NO₂, -CN, -SO₃H, -C=O) are typically meta-directors . They withdraw electron density, destabilizing the ortho and para intermediates more than the meta intermediate.[16][17]
-
Halogens (e.g., -Br, -Cl) are an exception: they are deactivating yet are ortho, para-directors .[18] Their inductive effect withdraws electron density, slowing the reaction, but their lone pairs can stabilize the ortho and para intermediates through resonance.[13]
Protocol: Nitration of Bromobenzene to Demonstrate Ortho, Para-Direction
This protocol demonstrates the ortho, para-directing effect of the bromine atom, a deactivating group. The major products are 1-bromo-2-nitrobenzene (ortho) and 1-bromo-4-nitrobenzene (para), with the meta isomer formed in negligible amounts.[19] The para isomer can be readily separated from the ortho isomer by recrystallization due to its lower solubility in cold ethanol.[19]
Causality: The bromine atom deactivates the ring towards electrophilic attack via its electron-withdrawing inductive effect. However, through resonance, its lone pairs can stabilize the positive charge in the arenium ion intermediates for ortho and para attack, lowering the activation energy for these pathways relative to meta attack.
Caption: Experimental workflow for the nitration of bromobenzene.
Step-by-Step Methodology:
-
Safety First: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Conduct this experiment in a fume hood. Concentrated nitric and sulfuric acids are extremely corrosive.[20]
-
Nitrating Mixture Preparation: In a 50 mL Erlenmeyer flask, cautiously add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid. Swirl gently to mix and cool the flask in an ice-water bath to room temperature.[19]
-
Addition of Substrate: While monitoring the temperature with a thermometer, add 2.0 g of bromobenzene drop by drop to the cooled nitrating mixture. Swirl the flask well after each addition. Maintain the reaction temperature between 30-35°C, using the ice bath for cooling if necessary.[19]
-
Reaction Completion: Once all the bromobenzene has been added, let the flask stand at room temperature for 10 minutes, swirling occasionally to ensure complete reaction.[19]
-
Product Precipitation: Pour the reaction mixture onto 25 g of crushed ice in a beaker. Stir the mixture until all the ice has melted. The crude product (a mixture of ortho and para isomers) will precipitate as a solid.
-
Initial Filtration: Collect the solid product by suction filtration using a Buchner funnel.[19]
-
Washing: Wash the crude product on the filter paper with several portions of cold water to remove any residual acid. Press the solid dry.
-
Recrystallization for Purification: Transfer the crude solid to a clean flask. Add the minimum amount of hot 95% ethanol required to just dissolve the solid at the solvent's boiling point.[20]
-
Selective Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice-water bath. The less soluble p-bromonitrobenzene will crystallize out, while the more soluble o-bromonitrobenzene will remain in the mother liquor.[19][21]
-
Final Filtration and Drying: Collect the purified p-bromonitrobenzene crystals by suction filtration, wash with a small amount of ice-cold ethanol, and allow them to air dry. The ortho isomer can be recovered from the filtrate if desired.
Implications in Biological Systems and Drug Development
The precise positioning of functional groups is paramount in medicinal chemistry, as it dictates the molecule's shape, polarity, and ability to bind to a biological target. A change from a para to a meta or ortho position can drastically alter a compound's pharmacological profile, turning an active drug into an inactive or even toxic substance.
A prominent example is the non-steroidal anti-inflammatory drug (NSAID) ibuprofen . Ibuprofen has a chiral center, and its activity resides almost exclusively in the (S)-enantiomer.[22][23] While this is an example of stereoisomerism rather than positional isomerism, the principle of spatial arrangement determining biological function is the same. The body can, however, convert the inactive (R)-ibuprofen into the active (S)-form via an isomerase enzyme, which is why the drug is sold as a racemic mixture.[22][24]
In the context of positional isomers, consider the development of selective COX-2 inhibitors like Celecoxib. The specific arrangement of the trifluoromethyl and sulfonamide groups on the phenyl rings is critical for selective binding to the COX-2 enzyme's active site. Altering this substitution pattern would disrupt the key interactions required for its therapeutic effect, highlighting the importance of precise isomeric control in drug design.
Conclusion
The distinction between ortho, meta, and para isomers is a fundamental concept with far-reaching practical consequences. From predictable variations in melting and boiling points driven by molecular symmetry and polarity, to the regioselectivity of chemical reactions governed by electronic directing effects, the substitution pattern is a key determinant of a molecule's identity and function. For professionals in chemical research and drug development, mastering these principles is essential for designing efficient syntheses, purifying products, and ultimately, engineering molecules with desired biological activities.
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Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzene. University of Colorado Boulder. Retrieved from [Link][20]
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Wikipedia contributors. (2024, January 3). Cresol. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][9]
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Chegg. (2022, January 24). Solved: Consider the dipole moments of the dichlorobenzene structural isomers.... Retrieved from [Link][3]
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Aakash. (2024, May 9). Difference Between Ortho and Para Nitrophenol. Retrieved from [Link][6]
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Filo. (2024, September 20). Which of the following has the highest dipole moment? (1) o-Dichlorobenz... Retrieved from [Link][2]
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Gauth. (n.d.). Solved: The dipole moment of o, p and m-dichlorobenzene will be in the order. Retrieved from [Link][1]
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Numerade. (n.d.). Dichlorobenzene, C_6H_4Cl_2, exists in three forms.... Retrieved from [Link][33]
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ATSDR. (2022). Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. Retrieved from [Link][7]
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A Comparative Guide to Validating the Structure of 3-Ethoxycarbonylphenyl Isothiocyanate Reaction Products
<_ _>
For researchers, scientists, and drug development professionals, the precise covalent modification of biomolecules and synthetic scaffolds is paramount. 3-Ethoxycarbonylphenyl isothiocyanate is a valuable reagent for targeting primary amines, leading to the formation of stable thiourea linkages. However, the ultimate success of any conjugation or synthetic protocol hinges on the rigorous and unambiguous validation of the resulting product's structure. Simply confirming the consumption of starting materials is insufficient; a multi-faceted analytical approach is required to ensure scientific integrity.
This guide provides an in-depth, objective comparison of the essential analytical techniques for validating the structure of products derived from this compound. We will explore the causality behind experimental choices, present self-validating protocols, and compare the resulting analytical signatures to those of common alternative chemistries, such as N-hydroxysuccinimide (NHS) esters.
The Core Reaction: Thiourea Formation
The fundamental reaction involves the nucleophilic addition of a primary amine to the electrophilic carbon of the isothiocyanate group. This reaction is pH-dependent, generally favoring alkaline conditions (pH 9.0-9.5) to ensure the amine is sufficiently deprotonated and nucleophilic.[1][2] The product is a stable N,N'-disubstituted thiourea derivative.
Caption: Mechanism of thiourea formation from an isothiocyanate and a primary amine.
A Multi-Pronged Approach to Structural Validation
No single technique is sufficient for complete structural validation. A combination of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy provides a self-validating system, where each technique corroborates the findings of the others.
Mass Spectrometry (MS): The First Confirmation
Mass spectrometry is the initial and most crucial step to confirm that the desired reaction has occurred. It provides the molecular weight of the product, confirming the successful addition of the amine to the isothiocyanate.
-
Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for these molecules as it is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion peak ([M+H]⁺ or [M-H]⁻). For ultimate confidence, High-Resolution Mass Spectrometry (HRMS) is indispensable. HRMS provides a highly accurate mass measurement (typically to four decimal places), which can be used to determine the elemental composition of the product, thereby distinguishing it from potential isobaric impurities.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
While MS confirms the "what" (molecular weight), NMR spectroscopy reveals the "how" (the precise atomic connectivity). It is the gold standard for unambiguous structural elucidation of organic molecules.
-
¹H NMR Spectroscopy:
-
Disappearance of Starting Material: The signals corresponding to the starting amine will shift significantly upon reaction.
-
Appearance of N-H Protons: New, often broad, signals will appear for the two N-H protons of the newly formed thiourea linkage. These typically resonate in the range of δ 5.5-8.5 ppm.[3]
-
Aromatic & Ethyl Group Protons: The protons on the 3-ethoxycarbonylphenyl ring and the ethyl ester group will be present, serving as an internal confirmation of that portion of the molecule's integrity.
-
-
¹³C NMR Spectroscopy:
-
The Telltale Thiocarbonyl (C=S) Signal: The most diagnostic signal is the carbon of the thiocarbonyl group. This carbon is significantly deshielded and appears far downfield, typically in the range of δ 178-184 ppm.[3][4] Its presence is definitive proof of thiourea formation.
-
Disappearance of the Isothiocyanate Carbon: The characteristic signal for the -N=C=S carbon of the starting material will be absent.
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides a rapid and effective way to monitor the reaction's progress by tracking the disappearance and appearance of key functional groups.
-
Key Transitions:
-
Disappearance of Isothiocyanate Stretch: The most prominent change is the disappearance of the strong, broad, and highly characteristic asymmetric stretching band of the -N=C=S group, which occurs around 2000-2200 cm⁻¹.[5][6]
-
Appearance of Thiourea Bands: Concurrently, new bands will appear that are characteristic of the thiourea structure, including N-H stretching and bending vibrations, and the C=S stretching vibration (which is often weaker and can be coupled with other vibrations).[7]
-
Comparison with an Alternative: N-Hydroxysuccinimide (NHS) Esters
To fully appreciate the unique spectral signatures of a thiourea product, it is instructive to compare them with the product of an alternative amine-reactive chemistry, such as an NHS ester. NHS esters react with primary amines to form highly stable amide bonds.[2]
| Analytical Technique | This compound Product (Thiourea) | Amine-Reactive NHS Ester Product (Amide) |
| Reaction Linkage | Thiourea (-NH-C(=S)-NH-) | Amide (-C(=O)-NH-) |
| ¹³C NMR (Key Signal) | Thiocarbonyl (C=S): ~178-184 ppm | Amide Carbonyl (C=O): ~165-175 ppm |
| IR Spectroscopy (Key Change) | Disappearance of strong, broad -N=C=S stretch (~2100 cm⁻¹) | Disappearance of NHS ester carbonyl stretches (~1815 & 1785 cm⁻¹) |
| Stability | Very stable linkage.[2] | Exceptionally stable linkage.[8] |
| Optimal Reaction pH | 9.0 - 9.5[1][2] | 7.2 - 8.5[1][2] |
This table highlights the critical diagnostic differences, particularly in the ¹³C NMR and IR spectra, that allow for unequivocal differentiation between these two common bioconjugation products.
Experimental Protocols: A Self-Validating Workflow
Trustworthy results come from robust, self-validating protocols. The following outlines a comprehensive workflow from synthesis to final validation.
Protocol 1: Synthesis of a Model Thiourea Derivative
This protocol describes the reaction of this compound with benzylamine as a model primary amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))[9]
-
Stirring apparatus and reaction vessel
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound in the chosen anhydrous solvent (e.g., to a concentration of 0.2 M).
-
To the stirred solution, add benzylamine dropwise at room temperature.[9]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). The consumption of the isothiocyanate and the formation of a new, more polar product spot should be observed.
-
Upon completion (typically 1-3 hours), remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product using flash column chromatography on silica gel to isolate the pure thiourea derivative.
Protocol 2: The Analytical Validation Workflow
Once the purified product is obtained, a systematic analytical workflow is essential.
Caption: A systematic workflow for the purification and structural validation of reaction products.
-
Purity Assessment (HPLC): Before detailed structural analysis, confirm the purity of the isolated product using High-Performance Liquid Chromatography (HPLC). A single, sharp peak (>95% purity) is desired.[10][11]
-
Identity Confirmation (HRMS): Prepare a dilute solution of the purified product and acquire a high-resolution mass spectrum to confirm the elemental composition matches the expected thiourea product.
-
Structural Elucidation (NMR): Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. Confirm the presence of all expected signals, paying special attention to the diagnostic N-H protons and the downfield C=S carbon signal.[3]
-
Functional Group Confirmation (FTIR): Acquire an IR spectrum of the purified product. Confirm the absence of the isothiocyanate peak around 2100 cm⁻¹ and the presence of thiourea-associated bands.[5]
By adhering to this multi-technique, self-validating workflow, researchers can have the highest degree of confidence in the structural integrity of their synthesized molecules. This rigorous approach underpins the scientific credibility required in modern research and drug development, ensuring that downstream biological or chemical applications are based on a well-characterized and reliable foundation.
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- BenchChem. (2025).
- BenchChem. (2025). Application Note and Protocol: Synthesis of N-Substituted Thiourea Derivatives from (1-Isothiocyanatoethyl)benzene and Primary A. BenchChem.
- BenchChem. (2025). A Researcher's Guide to Bioconjugation: Comparing 1-Bromo-2-(isothiocyanatomethyl)benzene with Maleimide and NHS-Ester Reage. BenchChem.
- Kłosińska-Szmurło, E., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI.
- Tavener, S. J., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI.
- Cieslik, E., et al. (2024). Comparative Studies of Extracts Obtained from Brassica oleracea L. Plants at Different Stages of Growth by Isolation and Determination of Isothiocyanates: An Assessment of Chemopreventive Properties of Broccoli. MDPI.
- Al-Ostath, R. A., et al. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI.
- Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers.
- Miller, F. A., & White, W. B. (2008).
- Al-kazaz, E. A. A. (2014). Chemical characterization using the infrared spectra to remove sulfur element from thiourea compound as a one of the organic com. International Journal of Innovative Research in Science, Engineering and Technology.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Ethoxycarbonylphenyl Isothiocyanate for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-ethoxycarbonylphenyl isothiocyanate (CAS No. 3137-84-6). As a reactive organosulfur compound frequently used in the synthesis of heterocycles and biologically active molecules, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety standards and regulatory requirements.
Hazard Identification and Chemical Profile
Understanding the inherent risks of this compound is the foundation of its safe management. The isothiocyanate functional group (–N=C=S) is highly electrophilic, making the compound reactive toward nucleophiles, including water. This reactivity, coupled with its toxicological profile, necessitates its classification as a hazardous material.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. This data is critical for assessing its behavior under laboratory and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 3137-84-6 | [1] |
| Molecular Formula | C₁₀H₉NO₂S | [1] |
| Molecular Weight | 207.25 g/mol | [1] |
| Appearance | Light yellow liquid | [2] |
| Boiling Point | 144 - 145 °C | [2] |
| Flash Point | > 110 °C (> 230 °F) | [2] |
| Water Solubility | Reacts with water (hydrolyzes) | [3] |
GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with multiple hazard categories. Similar isothiocyanates are noted to be harmful or toxic. For instance, Benzyl Isothiocyanate-d7 is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause significant irritation[4]. Phenyl isothiocyanate is toxic if swallowed and causes severe skin burns.
| Hazard Category | Classification | Associated Risks | Source(s) |
| Acute Toxicity, Oral | Category 4 (Harmful) | Harmful if swallowed. | [2][4] |
| Acute Toxicity, Dermal | Category 4 (Harmful) | Harmful in contact with skin. | [2][4] |
| Acute Toxicity, Inhalation | Category 4 (Harmful) | Harmful if inhaled. | [2][4] |
| Skin Corrosion/Irritation | Category 1B / 2 | Causes severe skin burns and irritation. | [2][4] |
| Serious Eye Damage/Irritation | Category 1 / 2 | Causes serious eye damage. | [2][4] |
| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms. | [4] |
Pre-Disposal Safety and Handling Protocols
Before initiating any disposal procedures, the following safety measures are mandatory to minimize exposure risk.
Mandatory Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. All handling and disposal operations must be conducted while wearing the following:
-
Gloves: Chemical-resistant nitrile or neoprene gloves. Always inspect gloves for tears or leaks before use[5].
-
Eye Protection: Safety glasses with side shields and a face shield must be worn to protect against splashes[2][5].
-
Lab Coat: A flame-retardant lab coat must be worn and buttoned completely.
-
Respiratory Protection: If there is a risk of aerosol generation or if work is performed outside of a fume hood, a NIOSH-approved respirator is necessary[4].
Engineering Controls
All handling, aliquoting, and preparation for disposal of this compound must be performed within a properly functioning chemical fume hood to prevent the inhalation of vapors[5][6]. Eyewash stations and safety showers must be readily accessible in the immediate work area[6].
Standard Disposal Procedure: Hazardous Waste Collection
Due to its reactivity and toxicity, this compound must be disposed of as hazardous waste. This is in accordance with the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), which mandates a "cradle-to-grave" management system for hazardous materials[7]. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
The primary and recommended disposal method is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
Caption: Standard workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
-
Waste Identification: Classify all unused, expired, or contaminated this compound and any materials used to clean it up (e.g., absorbent pads, contaminated gloves) as hazardous waste[8].
-
Segregation: This is a critical step. Isothiocyanates can react violently with acids, bases, alcohols, and oxidizing agents[6]. Store this waste stream separately from all other chemical waste to prevent dangerous reactions.
-
Containerization: Place the waste into a clean, dry, chemically compatible container with a secure, vapor-tight lid. The container must be in good condition and not leaking.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate description of the hazards (e.g., "Toxic," "Corrosive," "Lachrymator")
-
The accumulation start date (the date the first drop of waste was added)
-
The name of the principal investigator or lab group.
-
-
Temporary Storage: Store the sealed and labeled container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from drains or sources of ignition.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste container. Ensure all documentation is completed as required[8].
Emergency Procedures
Accidents can happen, and a clear, pre-defined emergency plan is crucial.
Spill Management
The appropriate response to a spill depends on its scale.
Caption: Decision tree for responding to a chemical spill.
-
For a Small Spill (inside a chemical fume hood):
-
Ensure you are wearing full PPE.
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or dry earth. Do not use combustible materials like paper towels[9].
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal[6].
-
Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must also be treated as hazardous waste.
-
-
For a Large Spill (or any spill outside a fume hood):
-
Evacuate all personnel from the immediate area[10].
-
Alert others in the laboratory and contact your institution's EHS or emergency response team immediately.
-
Close the laboratory doors and prevent re-entry.
-
Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.
-
Personnel Exposure
Immediate action is required in the event of personnel exposure.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention[2][11].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][11].
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[2][12].
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Seek immediate medical attention[6][12].
References
- Vertex AI Search. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 3137-84-6).
- Axonator. (2024). EPA Hazardous Waste Management.
- U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
- BenchChem. (n.d.). Proper Disposal of Benzyl Isothiocyanate-d7: A Step-by-Step Guide.
- ECI. (2021). OSHA Hazardous Waste Disposal Guidelines & Safety Standards.
- New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Isothiocyanate.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- NOAA. (n.d.). Allyl Isothiocyanate, Stabilized - CAMEO Chemicals.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl isothiocyanate.
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- Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
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- BenchChem. (n.d.). A Technical Guide to 3-Methoxycarbonylphenyl Isothiocyanate.
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- MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables.
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- Massachusetts Institute of Technology. (2015). Laboratory Use of Cyanide Salts Safety Guidelines.
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A Researcher's Comprehensive Guide to the Safe Handling of 3-Ethoxycarbonylphenyl Isothiocyanate
As drug development professionals and researchers, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, in-depth procedural information for the safe handling, use, and disposal of 3-Ethoxycarbonylphenyl isothiocyanate. By understanding the inherent risks and adhering to the robust protocols outlined below, we can ensure a safe laboratory environment while advancing our scientific endeavors. This document moves beyond a simple checklist, offering a causal framework for our safety-conscious operational choices.
Hazard Assessment: Understanding the Isothiocyanate Functional Group
Isothiocyanates, as a class, are generally recognized for the following potential hazards:
-
Acute Toxicity: They can be toxic if swallowed, inhaled, or in contact with the skin.[1][2]
-
Skin Corrosion/Irritation: Many isothiocyanates are capable of causing severe skin burns and irritation.[2][3][4] Some are vesicants, meaning they can induce blistering.[1][4]
-
Serious Eye Damage/Irritation: Contact with eyes can lead to serious irritation or damage.[2][3] Many are also lachrymators, substances that induce tearing.[1][5]
-
Respiratory and Skin Sensitization: Repeated exposure may lead to allergic reactions, including asthma-like symptoms or skin rashes.[1][2][4]
Given these general characteristics, it is imperative to handle this compound with the assumption that it possesses similar toxicological properties.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to personal protection is critical to minimize the risk of exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and irritating vapors.[6][7] A face shield is crucial when there is a significant risk of splashing. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). | Provides a barrier against direct contact and absorption.[6] It is important to consult glove compatibility charts for the specific solvent being used. |
| Body Protection | A chemical-resistant lab coat, long pants, and closed-toe shoes are mandatory. | Protects the skin from accidental splashes and contact.[8] |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood.[9] | Isothiocyanate vapors can be harmful if inhaled.[4] A fume hood provides essential ventilation and containment. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.
Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety data for similar compounds.
-
Ensure Emergency Equipment is Accessible: Confirm that a safety shower and eyewash station are readily accessible and in good working order.[1][8]
-
Work in a Designated Area: All handling of the compound must occur within a properly functioning chemical fume hood.[2][9]
-
Assemble all Necessary Materials: Have all required equipment and reagents within the fume hood before introducing the isothiocyanate.
Handling:
-
Don Appropriate PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Keep Containers Sealed: When not in immediate use, ensure that all containers of this compound are tightly sealed to prevent the escape of vapors.[1][6]
-
Use Appropriate Tools: Use spark-proof tools when handling the material, especially if it is flammable.[1]
-
Avoid Creating Dust or Aerosols: Handle the compound carefully to minimize the generation of dust or aerosols.
Post-Handling:
-
Decontaminate Work Area: Thoroughly clean and decontaminate the work area within the fume hood after use.
-
Properly Remove PPE: Remove personal protective equipment in a manner that avoids self-contamination.
-
Wash Hands Thoroughly: Immediately after removing gloves, wash hands and forearms with soap and water.[6][8]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8][10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[1][8][10]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, bench paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[2]
-
Container Management: Use chemically resistant containers that can be securely sealed. Do not mix with other waste streams.[2]
-
Regulatory Compliance: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2]
By integrating these safety protocols into our daily laboratory practices, we can foster a culture of safety and responsibility, ensuring the well-being of all personnel while advancing our critical research.
References
- Material Safety Data Sheet - Allyl isothiocyanate, 94% - Cole-Parmer. (n.d.).
- methyl isothiocyanate - Report | CAMEO Chemicals | NOAA. (n.d.).
- Safety Data Sheet - CymitQuimica. (2024-12-19).
- Common Name: METHYL ISOTHIOCYANATE HAZARD SUMMARY. (n.d.). NJ.gov.
- Material Safety Data Sheet - Methyl isothiocyanate - Cole-Parmer. (n.d.).
- Comprehensive Safety Protocol for Handling Pterostilbene-Isothiocyanate - Benchchem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024-02-14).
- SAFETY DATA SHEET - Fisher Scientific. (2012-03-23).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-06).
- Material Safety Data Sheet - Methyl Isothiocyanate. (2005-02-14). FooDB.
- Material Safety Data Sheet - Pentyl isothiocyanate, 95+% - Cole-Parmer. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-19).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-06-26).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-10-24).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009-08-27).
- SAFETY DATA SHEET - Fisher Scientific. (2009-08-27).
- SDS - Advanced Biotech. (2025-01-24).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
